molecular formula C10H16ClN5O2 B15136388 Atrazine-acetic acid

Atrazine-acetic acid

Cat. No.: B15136388
M. Wt: 273.72 g/mol
InChI Key: WYEWOPKDCRNNSX-UHFFFAOYSA-N
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Description

Atrazine-acetic acid is a useful research compound. Its molecular formula is C10H16ClN5O2 and its molecular weight is 273.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16ClN5O2

Molecular Weight

273.72 g/mol

IUPAC Name

4-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C10H16ClN5O2/c1-6(2)13-10-15-8(11)14-9(16-10)12-5-3-4-7(17)18/h6H,3-5H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)

InChI Key

WYEWOPKDCRNNSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Atrazine-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atrazine-acetic acid, a derivative of the widely used herbicide Atrazine. This document details a plausible synthetic route, experimental protocols, and analytical characterization methods based on established principles of triazine chemistry. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of novel compounds, including haptens for immunoassays and potential drug candidates.

Introduction

Atrazine, a member of the triazine class of herbicides, has been the subject of extensive study due to its widespread use and environmental persistence. The derivatization of Atrazine to introduce functional groups, such as a carboxylic acid moiety, opens avenues for various applications. This compound, a carboxymethyl derivative, can serve as a crucial hapten for the development of sensitive immunoassays for environmental monitoring. Furthermore, the introduction of a carboxylic acid group provides a handle for further chemical modifications and conjugation to carrier proteins or other molecules, which is of significant interest in drug development and toxicology research.

This guide outlines a robust synthetic pathway to an this compound derivative, specifically 2-((4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)thio)acetic acid, via nucleophilic substitution of the chlorine atom in Atrazine. Detailed experimental procedures and characterization data are provided to facilitate its preparation and verification.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the s-triazine ring of Atrazine. The electron-deficient nature of the triazine ring makes it susceptible to attack by nucleophiles. The reactivity of the chlorine atoms on a triazine ring is dependent on the existing substituents, with electron-donating groups decreasing the reactivity of the remaining chlorine atoms.

The proposed synthesis involves a two-step process starting from cyanuric chloride, leading to the formation of Atrazine, followed by the substitution of the remaining chlorine atom with a carboxymethyl group using thioglycolic acid.

2.1. Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Synthesis of Atrazine cluster_step2 Step 2: Synthesis of this compound Cyanuric_Chloride Cyanuric Chloride Intermediate 2,4-dichloro-6-(isopropylamino) -1,3,5-triazine Cyanuric_Chloride->Intermediate + Isopropylamine (0-5 °C) Isopropylamine Isopropylamine Atrazine Atrazine Intermediate->Atrazine + Ethylamine (Room Temp) Ethylamine Ethylamine Atrazine_step2 Atrazine Atrazine_acetic_acid This compound Atrazine_step2->Atrazine_acetic_acid + Thioglycolic acid (Base, Reflux) Thioglycolic_acid Thioglycolic acid

Caption: Overall reaction scheme for the synthesis of this compound.

2.2. Experimental Protocols

2.2.1. Step 1: Synthesis of Atrazine from Cyanuric Chloride

This procedure is adapted from established methods for the synthesis of s-triazine herbicides.

  • Materials:

    • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

    • Isopropylamine

    • Ethylamine

    • Sodium carbonate (Na₂CO₃)

    • Acetone

    • Water

    • Ice

  • Procedure:

    • Dissolve cyanuric chloride (1 equivalent) in acetone in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0-5 °C using an ice bath.

    • Slowly add an aqueous solution of isopropylamine (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C. An aqueous solution of sodium carbonate (1 equivalent) is added concurrently to neutralize the liberated HCl.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

    • Allow the reaction mixture to warm to room temperature and then add an aqueous solution of ethylamine (1 equivalent) dropwise. Again, add an aqueous solution of sodium carbonate (1 equivalent) simultaneously to maintain a neutral pH.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitated white solid (Atrazine) is collected by filtration, washed with cold water, and dried under vacuum.

2.2.2. Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom of Atrazine with the thiol group of thioglycolic acid.

  • Materials:

    • Atrazine (synthesized in Step 1)

    • Thioglycolic acid

    • Sodium hydroxide (NaOH)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve Atrazine (1 equivalent) in DMF.

    • In a separate beaker, prepare a solution of sodium thioglycolate by dissolving thioglycolic acid (1.1 equivalents) in an aqueous solution of sodium hydroxide (1.1 equivalents) at 0 °C.

    • Add the sodium thioglycolate solution dropwise to the stirred solution of Atrazine in DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution with dilute HCl to precipitate the product.

    • Collect the precipitate by filtration, wash thoroughly with water to remove any unreacted salts, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

3.1. Analytical Techniques

Characterization_Workflow Synthesized_Product Synthesized This compound TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity & Quantification MS Mass Spectrometry (MS / HRMS) Synthesized_Product->MS Molecular Weight NMR Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Synthesized_Product->NMR Structural Elucidation IR Infrared Spectroscopy (FT-IR) Synthesized_Product->IR Functional Groups Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Elemental Composition Confirmation Structure and Purity Confirmation TLC->Confirmation HPLC->Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation Elemental_Analysis->Confirmation

Caption: Workflow for the characterization of synthesized this compound.

3.2. Expected Characterization Data

The following table summarizes the expected analytical data for the successful synthesis of this compound. The exact values may vary slightly depending on the specific instrumentation and conditions used.

Analytical Technique Expected Results
Appearance White to off-white solid
Melting Point Expected to be different from Atrazine (175-177 °C)
¹H NMR Signals corresponding to the ethyl and isopropyl groups of the Atrazine core, and a new singlet for the methylene protons of the acetic acid moiety. The chemical shifts of the protons on the triazine ring and the amino groups will be affected by the substitution.
¹³C NMR Resonances for the carbon atoms of the triazine ring, the ethyl and isopropyl groups, and new signals for the methylene and carbonyl carbons of the acetic acid group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (C₁₀H₁₆N₅O₂SCl would be C10H16ClN5O2S if the chloro group is retained and a thioacetic acid is added, or C10H17N5O2S if the chloro is substituted). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400), C=O stretching of the carboxylic acid (around 1700-1725), C=N stretching of the triazine ring (around 1550-1650), and S-C stretching (around 600-700).
HPLC A single major peak indicating the purity of the compound. The retention time will be different from that of the starting material, Atrazine.
Elemental Analysis The calculated percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the experimentally determined values.

Data Presentation

Quantitative data obtained from the synthesis and characterization should be organized for clarity and comparison.

Table 1: Synthesis Yield and Physical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) Appearance
AtrazineC₈H₁₄ClN₅215.68e.g., 85%175-177White crystalline solid
This compoundC₁₀H₁₇N₅O₂S287.34e.g., 70%To be determinedOff-white solid

Table 2: Key Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) FT-IR (ν, cm⁻¹)
This compoundExpected chemical shifts for ethyl, isopropyl, and carboxymethyl protonsExpected chemical shifts for triazine, alkyl, and carboxymethyl carbons[M+H]⁺ peak corresponding to the molecular weightKey stretches: N-H, C=O, C=N, S-C

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described protocols are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. The successful synthesis and purification of this compound will provide a valuable tool for researchers in environmental science, analytical chemistry, and drug development. The comprehensive characterization data will ensure the structural integrity and purity of the final product, which is paramount for its intended applications.

"Atrazine-acetic acid chemical properties and structure"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for atrazine-acetic acid. While extensive data is available for its parent compound, atrazine, specific experimental data for this compound is limited. This guide synthesizes the available information on this compound and provides relevant data from atrazine to offer a comprehensive resource for researchers. This compound, often utilized as a hapten in immunoassays, is a derivative of the widely used herbicide atrazine. Understanding its chemical characteristics and biological interactions is crucial for its application in research and development.

Chemical Structure and Identification

This compound is a derivative of atrazine, a triazine herbicide. The structure consists of the atrazine core with an acetic acid moiety attached.

IUPAC Name: 2-((4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)acetic acid

CAS Number: 193889-80-4[1][2]

Molecular Formula: C₁₀H₁₆ClN₅O₂

Molecular Weight: 273.72 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyThis compoundAtrazine
Molecular Weight 273.72 g/mol 215.68 g/mol [3]
Melting Point Data not available173-175 °C[3][4]
Boiling Point Data not availableDecomposes
pKa Data not available1.68
Solubility in Water Data not available33 mg/L at 20-22 °C
Solubility in Organic Solvents Data not availableSoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol
Appearance White powder (predicted)White crystalline solid

Experimental Protocols

Synthesis of this compound (Proposed)

Proposed Reaction Scheme:

G atrazine Atrazine atrazine_acetic_ester This compound ethyl ester atrazine->atrazine_acetic_ester glycine_ester Glycine ethyl ester glycine_ester->atrazine_acetic_ester base Base (e.g., K2CO3) base->atrazine_acetic_ester hydrolysis Hydrolysis (e.g., NaOH, then HCl) atrazine_acetic_ester->hydrolysis atrazine_acetic_acid This compound hydrolysis->atrazine_acetic_acid

Caption: Proposed synthesis of this compound.

Detailed Methodology (Adapted from MPAD Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve atrazine and an equimolar amount of glycine ethyl ester in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification of Ester: Purify the resulting this compound ethyl ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (HCl) to precipitate the this compound.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for the analysis of this compound, similar to the methods used for atrazine and its metabolites.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid or acetic acid to improve peak shape.

  • Detection: UV detection at a wavelength of approximately 220 nm or 264 nm. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of this compound is necessary to increase its volatility.

  • Derivatization: The carboxylic acid can be esterified, for example, by reaction with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) is a standard technique. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, it is primarily used as a hapten to elicit an immune response for the production of antibodies against atrazine. The biological effects of its parent compound, atrazine, are well-documented, and it is classified as an endocrine-disrupting chemical (EDC). Atrazine has been shown to interfere with hormonal signaling and affect various cellular pathways.

4.1. Endocrine Disruption by Atrazine

Atrazine is known to disrupt the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to altered hormone levels and reproductive issues.

G cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH/FSH Hormones Sex Hormones Gonads->Hormones Hormones->Hypothalamus Feedback Hormones->Pituitary Feedback Atrazine Atrazine Atrazine->Hypothalamus Disrupts Atrazine->Pituitary Disrupts Atrazine->Gonads Disrupts

Caption: Atrazine's disruption of the HPG axis.

4.2. Atrazine's Effect on Cellular Signaling Pathways

Atrazine has been shown to modulate several key signaling pathways, leading to its endocrine-disrupting effects. These include the cAMP/PKA, ERK1/2, PKC, and EGFR pathways.

G Atrazine Atrazine GPCR G-Protein Coupled Receptor (GPER) Atrazine->GPCR Activates AC Adenylyl Cyclase GPCR->AC EGFR EGFR GPCR->EGFR Transactivates PKC PKC GPCR->PKC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PKC->Gene_Expression

Caption: Atrazine's influence on major signaling pathways.

Conclusion

This compound is a key derivative of atrazine, primarily utilized in the development of immunoassays. While specific physicochemical data for this compound are scarce, its structural similarity to atrazine allows for the adaptation of analytical and synthetic methodologies. The extensive research on atrazine's biological effects, particularly its role as an endocrine disruptor and its impact on cellular signaling, provides a valuable framework for understanding the potential biological interactions of this compound. Further research is warranted to fully characterize the specific properties and biological activities of this compound to support its broader application in scientific research.

References

Atrazine-Acetic Acid as a Hapten for Immunoassay Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for utilizing atrazine-acetic acid and its derivatives as haptens in the development of immunoassays for the detection of the herbicide atrazine. This guide covers hapten synthesis, immunoassay formats, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations.

Introduction to Atrazine Immunoassays

Atrazine, a widely used triazine herbicide, is a significant environmental contaminant.[1] Immunoassays offer a rapid, sensitive, and cost-effective method for its detection, complementing traditional chromatographic techniques.[2][3] The development of these assays hinges on the production of specific antibodies that can recognize atrazine. Since atrazine is a small molecule (a hapten), it is not immunogenic on its own. Therefore, it must be covalently conjugated to a larger carrier protein to elicit an immune response and generate atrazine-specific antibodies.[4][5] this compound derivatives are crucial haptens for this purpose, as the carboxylic acid group provides a convenient handle for conjugation to carrier proteins.

Hapten Synthesis: The Core of Immunoassay Development

The synthesis of a suitable hapten is a critical first step in developing a specific and sensitive immunoassay. The hapten must mimic the structure of atrazine while presenting a functional group for conjugation that minimally interferes with the antigenic determinants. For atrazine, this is often achieved by introducing a linker arm with a terminal carboxylic acid group, creating an this compound analogue.

General Synthesis Pathway

A common strategy for synthesizing carboxylated atrazine haptens involves the nucleophilic substitution of the chlorine atom on the triazine ring with a molecule containing both an amino or thiol group and a carboxylic acid group. For example, reacting atrazine with an ω-amino acid or mercaptopropionic acid introduces a spacer arm with a terminal carboxyl group.

Hapten_Synthesis cluster_synthesis Atrazine Synthesis cluster_haptenization Hapten Synthesis Atrazine Atrazine Atrazine_Hapten This compound (or derivative) Atrazine->Atrazine_Hapten Reacts with Cyanuric_Chloride Cyanuric Chloride Intermediate_1 Intermediate_1 Cyanuric_Chloride->Intermediate_1 Reacts with Isopropylamine Isopropylamine Isopropylamine->Intermediate_1 Ethylamine Ethylamine Mercaptopropionic_Acid ω-Amino Acid or Mercaptopropionic Acid Mercaptopropionic_Acid->Atrazine_Hapten Intermediate_1->Atrazine Reacts with Ethylamine

General synthesis pathway for an this compound hapten.

Quantitative Data in Atrazine Immunoassays

The performance of an immunoassay is characterized by several key quantitative parameters. The following tables summarize performance data from various atrazine immunoassays developed using different haptens and formats.

Table 1: Performance of Atrazine Immunoassays
Immunoassay FormatHapten UsedIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Direct Hapten Coated ELISAAtrazine-derivative with carboxyl group0.80.02
Fluorescence-based ImmunoassayAtrazine-derivative122
Commercial Atrazine ELISANot specified~0.70.04
Sustainable ELISA (Nanobody-based)Not specified1.660.14
Covalent-linked Hapten ELISA2-mercaptopropionic acid-atrazine5.540.16
Monoclonal Antibody-based ic-ELISA2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine derivative1.678 (µg/L)0.384 (working range) (µg/L)
Nanobody-based ic-ELISANot specified62 (µg/L)10 (µg/L)
Nanobody-based dc-ELISANot specified32 (µg/L)Not specified
Table 2: Cross-Reactivity of Atrazine Immunoassays
CompoundCross-Reactivity (%) (ELISA Kit)Cross-Reactivity (%) (mAb 9F5)Cross-Reactivity (%) (Sustainable ELISA)
Atrazine 100 100 100
Propazine9641.50Not Reported
Simazine14.3Not Reported12.22
Ametryn1.518.8664.24
Terbutylazine0.33Not Reported38.20
Deethylatrazine3.08Not ReportedNot Reported
Hydroxyatrazine0.01Not ReportedNot Reported
PrometrynNot ReportedNot Reported15.18
TerbutrynNot ReportedNot Reported13.99
SimetryneNot ReportedNot Reported10.39

Data compiled from references,, and.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of an atrazine immunoassay using an this compound hapten.

Synthesis of this compound Hapten (General Protocol)

This protocol is a generalized procedure based on the synthesis of carboxylated atrazine derivatives.

  • Reaction Setup : Dissolve atrazine (or its precursor, 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) in a suitable organic solvent such as dichloromethane.

  • Addition of Reactant : Add an ω-amino acid (e.g., 3-aminobutanoic acid) or a mercaptoalkanoic acid (e.g., 3-mercaptopropanoic acid).

  • Reaction Conditions : Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

  • Purification : Add a saturated aqueous solution of sodium bicarbonate and stir. Extract the aqueous phase with dichloromethane. Adjust the pH of the aqueous phase to 4 with 1 M HCl to precipitate the product.

  • Final Product : Filter and dry the white precipitate to obtain the this compound hapten. Characterize the product using HPLC and mass spectrometry to confirm purity and identity.

Preparation of Hapten-Protein Conjugates

The carboxyl group of the this compound hapten is activated to facilitate conjugation to the amino groups of a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Hapten Activation : Dissolve the this compound hapten, N-hydroxysuccinimide (NHS), and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent like dimethylformamide (DMF).

  • Incubation : Incubate the mixture for 18 hours at room temperature to form the NHS-ester of the hapten.

  • Removal of By-products : Centrifuge the reaction mixture to remove the dicyclohexylurea precipitate.

  • Conjugation : Add the supernatant containing the activated hapten dropwise to a solution of the carrier protein (BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with constant stirring.

  • Reaction : Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification : Purify the conjugate by dialysis against PBS to remove unconjugated hapten and other small molecules.

  • Characterization : Confirm the conjugation by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy. A fluorescence-based method can also be used to determine the hapten-protein conjugation density.

Hapten_Conjugation Hapten This compound Hapten Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation NHS_EDC NHS / EDC NHS_EDC->Activated_Hapten Conjugate Hapten-Protein Conjugate Activated_Hapten->Conjugate Conjugation Carrier_Protein Carrier Protein (BSA/KLH) Carrier_Protein->Conjugate Dialysis Purification (Dialysis) Conjugate->Dialysis

Workflow for hapten-protein conjugation.
Direct Competitive ELISA Protocol

This is a common immunoassay format for atrazine detection.

  • Coating : Coat a microtiter plate with the hapten-protein conjugate (e.g., atrazine-OVA) or directly with the hapten if the plate surface is appropriately functionalized. Incubate overnight at 4°C.

  • Washing : Wash the plate several times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking : Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Competitive Reaction : Add a mixture of the atrazine standard or sample and a limited amount of anti-atrazine antibody to each well. Incubate for a defined period (e.g., 1 hour) at room temperature.

  • Washing : Repeat the washing step.

  • Detection : Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Substrate Addition : Add a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine - TMB). A color will develop.

  • Stopping the Reaction : Stop the color development by adding a stop solution (e.g., sulfuric acid).

  • Measurement : Measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the atrazine concentration in the sample.

Competitive_ELISA Start Start Coating Coat Plate with Hapten-Protein Conjugate Start->Coating Wash1 Wash Coating->Wash1 Blocking Block Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard + Anti-Atrazine Antibody Wash2->Competition Wash3 Wash Competition->Wash3 Secondary_Ab Add Enzyme-Labeled Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Workflow for a direct competitive ELISA.

Conclusion

The development of sensitive and specific immunoassays for atrazine relies heavily on the rational design and synthesis of haptens like this compound. This guide has outlined the fundamental principles, provided key quantitative data for comparison, and detailed the experimental protocols necessary for the successful development of such assays. The provided workflows offer a visual representation of the critical steps involved. By following these guidelines, researchers can effectively produce and characterize the necessary reagents for robust atrazine immunoassays.

References

Atrazine Degradation: A Technical Guide to the Core Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that has been subject to extensive research regarding its environmental fate and biodegradation. Its persistence in soil and water has prompted significant investigation into the microbial pathways responsible for its breakdown. This technical guide provides an in-depth overview of the core degradation pathway of atrazine, focusing on its conversion to cyanuric acid and subsequent mineralization. While the complete mineralization of atrazine to carbon dioxide and ammonia is well-documented, this review of current scientific literature found no evidence for a significant pathway leading to the formation of acetic acid derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

The Established Atrazine Degradation Pathway

The most extensively characterized route for atrazine biodegradation is a hydrolytic pathway that culminates in the formation of cyanuric acid, which is then further metabolized.[1][2] This process is typically carried out by a consortium of microorganisms, with specific enzymes catalyzing each step. The key enzymatic reactions are outlined below.

Upper Pathway: Atrazine to Cyanuric Acid

The initial steps involve the sequential removal of the ethyl and isopropyl side chains and the chlorine atom from the s-triazine ring. This cascade of reactions is primarily catalyzed by three key enzymes: AtzA (or TrzN), AtzB, and AtzC.[1][2]

  • Dechlorination: The first step is the hydrolytic dechlorination of atrazine to hydroxyatrazine, a less toxic metabolite. This reaction is catalyzed by atrazine chlorohydrolase, encoded by the atzA or trzN gene.[3]

  • Deamination (Ethyl Group Removal): Hydroxyatrazine is then subjected to deamination where the ethylamino group is removed, a reaction catalyzed by hydroxyatrazine ethylaminohydrolase (AtzB).

  • Deamination (Isopropyl Group Removal): The final step in the upper pathway is the removal of the isopropylamino group from N-isopropylammelide by N-isopropylammelide isopropylaminohydrolase (AtzC), yielding cyanuric acid.

Lower Pathway: Mineralization of Cyanuric Acid

Cyanuric acid, a stable intermediate, is subsequently degraded into carbon dioxide and ammonia through the action of another set of enzymes: AtzD, AtzE, and AtzF.

  • Ring Cleavage: Cyanuric acid is hydrolyzed by cyanuric acid hydrolase (AtzD) to open the s-triazine ring, forming carboxybiuret.

  • Decarboxylation and Deamination: Carboxybiuret is further metabolized through intermediates like biuret and allophanate, catalyzed by enzymes encoded by atzE and atzF, ultimately releasing CO2 and NH3.

dot

Atrazine_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine AtzA / TrzN (Dechlorination) N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide AtzB (Deamination) Cyanuric_Acid Cyanuric Acid N_isopropylammelide->Cyanuric_Acid AtzC (Deamination) Biuret Biuret Cyanuric_Acid->Biuret AtzD (Ring Cleavage) Allophanate Allophanate Biuret->Allophanate AtzE CO2_NH3 CO2 + NH3 Allophanate->CO2_NH3 AtzF

Caption: The hydrolytic degradation pathway of atrazine to CO2 and NH3.

Quantitative Data on Atrazine Degradation

The efficiency of atrazine degradation is influenced by various factors, including the microbial species, temperature, pH, and initial atrazine concentration. The following tables summarize quantitative data from several studies.

Table 1: Atrazine Degradation Rates by Different Microbial Strains

Microbial StrainInitial Atrazine Conc. (mg/L)Degradation Rate/TimeTemperature (°C)pHReference
Pseudomonas sp. ADP150~35% of rate with cyanuric acid--
Arthrobacter sp. C2100100% in 72 hours-9
Arthrobacter sp. DNS10 (co-culture)10099.18% in 48 hours--
Arthrobacter sp. DNS10 (single culture)10038.57% in 48 hours--
Solibacillus sp. D2100100% in 24 hours20-307.0
Klebsiella sp. FH15081.5% in 264 hours--
Citricoccus sp. strain TT350100% in 66 hours--
Mixed Microorganisms-94.4% (max)29.36.7
Bacillus badius ABP6200.989.7% (max)30.47.05

Table 2: Half-life of Atrazine in Different Environmental Matrices

MatrixHalf-lifeConditionsReference
Soil60-75 days (average)-
Soil20 to 101 days-
Soil13 to 261 daysMicrobial degradation
Groundwater206 to 710 days-
Water (with sunlight)168 daysPhotolysis
Water (without oxygen)~578 daysAnaerobic
Air~14 hoursPhotodegradation

Experimental Protocols

Atrazine Degradation Assay in Liquid Culture

This protocol is adapted from studies investigating the degradation of atrazine by bacterial isolates.

Objective: To determine the rate of atrazine degradation by a specific microbial strain in a liquid medium.

Materials:

  • Bacterial isolate of interest

  • Minimal Salts Medium (MSM)

  • Atrazine stock solution (e.g., in methanol)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Prepare MSM and autoclave.

  • Inoculate a starter culture of the bacterial strain in a suitable growth medium and incubate until the desired cell density is reached.

  • Harvest the cells by centrifugation and wash with sterile MSM to remove residual growth medium.

  • Resuspend the cells in fresh MSM to a specific optical density (e.g., OD600 of 1.0).

  • In sterile Erlenmeyer flasks, add a defined volume of the cell suspension.

  • Spike the flasks with atrazine from the stock solution to achieve the desired initial concentration (e.g., 50 or 100 mg/L). Include a control flask with atrazine but no bacterial cells.

  • Incubate the flasks in a shaking incubator at the optimal temperature for the strain (e.g., 30°C) and agitation (e.g., 150 rpm).

  • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture.

  • Centrifuge the aliquot to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the concentration of atrazine in the filtrate using HPLC.

Analysis of Atrazine and its Metabolites by HPLC

This is a general protocol for the analysis of atrazine and its primary metabolites. Specific parameters may need to be optimized based on the instrument and column used.

Objective: To quantify the concentration of atrazine and its degradation products in aqueous samples.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column

Mobile Phase (Isocratic):

  • Acetonitrile and water (e.g., 60:40 v/v) or a buffered aqueous solution.

Procedure:

  • Set the column temperature (e.g., 30°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the detection wavelength (e.g., 220 nm for atrazine).

  • Inject a standard solution of atrazine to determine its retention time.

  • Inject the filtered samples from the degradation assay.

  • Quantify the peak area corresponding to atrazine and compare it to a standard curve to determine the concentration.

  • If analyzing metabolites, inject standards for hydroxyatrazine, deethylatrazine, deisopropylatrazine, and cyanuric acid to determine their respective retention times and create standard curves for quantification.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis Culture Bacterial Culture Preparation Incubation Incubation in Shaking Incubator Culture->Incubation Medium Minimal Salts Medium + Atrazine Medium->Incubation Sampling Time-course Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC

References

A Technical Guide to the Spectroscopic Analysis of Atrazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely utilized herbicide in agriculture for the control of pre-emergence broadleaf weeds in crops such as corn and sugarcane.[1] Its persistence in the environment, particularly in soil and water systems, has raised health and environmental concerns, necessitating robust and sensitive analytical methods for its detection and quantification.[2][3] Spectroscopic techniques are central to the analysis of Atrazine and its metabolites, providing both qualitative and quantitative data.

This technical guide provides an in-depth overview of the primary spectroscopic methods employed for the analysis of Atrazine. While the specific compound "Atrazine-acetic acid" is not a subject of extensive study, acetic acid is sometimes utilized as a reagent or solvent modifier in certain analytical protocols, such as mass spectrometry, to facilitate ionization.[4] This document details the experimental protocols, data interpretation, and workflows for the spectroscopic characterization of Atrazine itself.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone for the identification and quantification of Atrazine.[5]

Experimental Protocols

1.1 Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

This method is suitable for determining Atrazine and its degradation products in water samples.

  • Sample Preparation and Extraction :

    • Analytes are isolated from the water matrix by extraction onto a graphitized carbon-black solid-phase extraction (SPE) cartridge.

    • The cartridge is dried under a vacuum.

    • Adsorbed analytes are eluted with ethyl acetate followed by a dichloromethane/methanol mixture (7:3, v/v).

    • The combined fractions are solvent-exchanged into acetonitrile and evaporated using a nitrogen stream.

    • A derivatization step is performed using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to make the polar analytes suitable for GC analysis.

  • Instrumentation and Parameters :

    • A 0.8 to 1.0 µL aliquot of the derivatized sample is injected into the GC.

    • The GC oven temperature program begins at 50°C for 1 minute, ramps at 6°C/min to 280°C, and is held for 5.67 minutes.

    • The mass spectrometer scans from a mass-to-charge ratio (m/z) of 40 to 500 every 0.625 seconds, following an 18-minute solvent delay.

1.2 Paper Spray Ionization Mass Spectrometry (PS-MS)

Paper spray ionization is a rapid technique for detecting Atrazine in water samples without extensive sample cleanup or chromatography.

  • Sample Preparation :

    • For a 200 µL surface water sample containing Atrazine, add 20 µL of 500 ppb Atrazine-d5 in acetonitrile (as an internal standard).

    • Add 2 µL of glacial acetic acid to the sample.

    • The sample is applied to a paper strip and dried.

  • Instrumentation :

    • By applying a solvent and a high voltage to the paper strip, the analyte is extracted and ionized via electrospray from the paper's tip for MS analysis.

    • Tandem MS (MS/MS) can be used for more specific detection at low concentrations.

Data Presentation: Mass Spectrometry Data for Atrazine
Analysis TypeIon/FragmentObserved m/zReference
Paper Spray MSProtonated Atrazine [M+H]⁺216
Paper Spray MSProtonated Propazine [M+H]⁺230
MS/MS of AtrazineProduct ion (loss of propylene, -42 Da)174
MS/MS of PropazineProduct ion (loss of propylene, -42 Da)188
MS/MS of Atrazine/PropazineProduct ion (loss of both side chains)146

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample SPE Solid-Phase Extraction (Graphitized Carbon) Sample->SPE Elution Elution (Ethyl Acetate / DCM-MeOH) SPE->Elution Deriv Derivatization (MTBSTFA) Elution->Deriv GC Gas Chromatography Deriv->GC Injection MS Mass Spectrometry (Scan m/z 40-500) GC->MS Data Data Acquisition MS->Data

Workflow for GC/MS Analysis of Atrazine.

Atrazine_Fragmentation Atrazine Atrazine [M+H]⁺ m/z 216 LossPropylene Loss of Propylene (-42 Da) Atrazine->LossPropylene Fragment174 Product Ion m/z 174 LossPropylene->Fragment174 LossEthylene Loss of Ethylene Fragment174->LossEthylene Fragment146 Product Ion m/z 146 LossEthylene->Fragment146

Primary MS/MS Fragmentation Pathway for Atrazine.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a cost-effective and accessible method for the quantitative determination of Atrazine, often used for monitoring its degradation in aqueous solutions.

Experimental Protocols

2.1 Direct UV-Vis Measurement

  • Procedure : Atrazine solutions are scanned using a double beam spectrophotometer, typically in the range of 200-800 nm.

  • Analysis : The absorbance maximum (λmax) for Atrazine is consistently observed around 220-223 nm. Another study reported a λmax at 297 nm. The concentration can be determined by creating a calibration curve that follows the Beer-Lambert law.

2.2 Derivatization-Based Spectrophotometry

To enhance sensitivity and overcome interferences, Atrazine can be derivatized before measurement.

  • Mannich Reaction Method :

    • Atrazine is first dechlorinated using zero-valent iron powder.

    • The resulting dechlorinated Atrazine is complexed with a mixture of formaldehyde and a ketone compound (e.g., uranine).

    • The resulting complex, a β-amino-carbonyl compound, is measured by UV-Vis spectrophotometry. This complex shows absorption maxima at 207 nm and 227 nm.

  • Pyridine-Based Method :

    • Atrazine reacts with pyridine to form a quaternary halide.

    • In the presence of an alkali, the heterocyclic ring of the resulting carbinol base opens to form glutaconic dialdehyde.

    • This dialdehyde is coupled with sulfanilic acid (λmax 450 nm) or aniline (λmax 480 nm) to produce a colored product for analysis.

Data Presentation: UV-Vis Spectral Data for Atrazine
MethodAnalyteλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Direct MeasurementAtrazine22035,200
Direct MeasurementAtrazine297Not Reported
Mannich ReactionAtrazine-Formaldehyde-Uranine Complex207, 227Not Reported
Pyridine CouplingAtrazine-Sulfanilic Acid Product4501.5 x 10⁴
Pyridine CouplingAtrazine-Aniline Product4801.3 x 10⁴

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the Atrazine molecule and to study its interactions with other substances, such as metal ions or polymers.

Experimental Protocol
  • Sample Preparation : Samples are typically prepared as KBr pellets. The solid sample (Atrazine) is mixed with potassium bromide powder and pressed into a thin, transparent disk.

  • Instrumentation : The analysis is performed using an FTIR spectrometer, commonly within a wavenumber range of 400-4000 cm⁻¹.

Data Presentation: Key FTIR Vibrational Frequencies for Atrazine
Wavenumber (cm⁻¹)AssignmentDescriptionReference
3261 - 3320N-H StretchingSymmetrical stretching of amide/amino groups in the ethyl and isopropyl side chains.
2949 - 2964C-H StretchingStretching of alkane groups in the side chains.
1622N-H BendingBending frequency of the amino groups.
1550 - 1556C=N StretchingTriazine ring quadrant stretching.
1400C-N StretchingSemicircle ring stretching.
1151C-N StretchingStretching of the carbon-nitrogen bond.
815Ring DeformationTriazine ring sextant out-of-plane deformation.
730C-H StretchingAromatic C-H stretching.

Visualization

FTIR_Logic cluster_groups Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Atrazine Atrazine Molecule Triazine Triazine Ring (C=N, C-N bonds) Atrazine->Triazine SideChains Alkyl Side Chains (Ethyl & Isopropyl) Atrazine->SideChains Amino Amino Linkers (N-H bonds) Atrazine->Amino Peak_CN_Ring ~1556 (C=N Stretch) Triazine->Peak_CN_Ring Peak_Ring_Def ~815 (Ring Deformation) Triazine->Peak_Ring_Def Peak_CH ~2949 (C-H Stretch) SideChains->Peak_CH Peak_NH ~3261 (N-H Stretch) Amino->Peak_NH

Relationship between Atrazine Functional Groups and FTIR Peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the Atrazine molecule, confirming its structure.

Experimental Protocol
  • Sample Preparation : A standard sample is prepared by dissolving Atrazine in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

  • Instrumentation : The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 500 MHz).

Data Presentation: ¹H NMR Spectral Data for Atrazine

While specific chemical shift values can vary slightly based on the solvent and instrument, general assignments can be made. Published spectra are available for reference.

Proton EnvironmentApproximate Chemical Shift (δ, ppm)MultiplicityDescription
-CH₃ (isopropyl)~1.2DoubletMethyl protons of the isopropyl group.
-CH (isopropyl)~4.1SeptetMethine proton of the isopropyl group.
-CH₃ (ethyl)~1.1TripletMethyl protons of the ethyl group.
-CH₂- (ethyl)~3.4QuartetMethylene protons of the ethyl group.
-NH-BroadSingletAmine protons (may exchange with solvent).

Note: Data are generalized from typical spectra; precise values should be obtained from experimental data.

References

Atrazine-Acetic Acid: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds.[1][2] Its environmental fate, including its stability and degradation, has been the subject of extensive research due to its potential for groundwater contamination.[1] The s-triazine ring, the core structure of atrazine, is known for its general stability.[3] This guide provides a comprehensive overview of the known stability and degradation pathways of atrazine, offering a robust framework for understanding the potential behavior of related compounds such as atrazine-acetic acid.

Chemical Stability of Atrazine

Atrazine is relatively stable in neutral or slightly acidic or basic media.[3] However, its stability is influenced by several factors, including pH, temperature, and the presence of other chemical species.

Hydrolysis: The hydrolysis of atrazine is a key abiotic degradation pathway. The rate of hydrolysis is significantly influenced by pH. Atrazine is most stable in neutral conditions and hydrolysis is catalyzed by both acidic and alkaline conditions. In acidic environments, protonation of the triazine ring facilitates nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine. The half-life of atrazine hydrolysis can range from 373 days at pH 3 to 657 days at pH 8 in distilled water at 35°C. The presence of substances like humic acid can accelerate hydrolysis.

Photodegradation: Atrazine can undergo photodegradation, particularly in the presence of photosensitizers. UV irradiation can lead to the degradation of atrazine, with the primary product often being hydroxyatrazine. The combination of UV light with other agents like hydrogen peroxide (H₂O₂) or microwave radiation can significantly enhance the rate of degradation.

Degradation Pathways of Atrazine

The degradation of atrazine in the environment is a complex process involving both abiotic and biotic pathways, leading to a variety of degradation products. The primary degradation mechanisms are N-dealkylation and hydrolysis of the chlorine substituent.

Microbial Degradation

Microbial degradation is the most significant pathway for atrazine dissipation in soil and water. A number of bacterial strains have been identified that can utilize atrazine as a source of nitrogen and/or carbon. The microbial degradation of atrazine typically proceeds through a series of enzymatic reactions, primarily involving dechlorination, dealkylation, and ultimately, ring cleavage.

The key degradation products of atrazine include:

  • Deethylatrazine (DEA): Formed by the removal of the ethyl group.

  • Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

  • Didealkylatrazine (DDA): Formed by the removal of both the ethyl and isopropyl groups.

  • Hydroxyatrazine (HA): Formed by the hydrolytic replacement of the chlorine atom with a hydroxyl group.

  • Cyanuric Acid: The ultimate product of the complete degradation of the s-triazine ring, which can be further mineralized to carbon dioxide and ammonia.

The degradation of atrazine to cyanuric acid is often mediated by a series of enzymes encoded by the atzA, atzB, and atzC genes, while the subsequent ring cleavage is carried out by enzymes from the atzD, atzE, and atzF genes. Another key enzyme, TrzN, can also catalyze the initial hydrolytic dechlorination of atrazine.

Abiotic Degradation

In addition to microbial action, atrazine can be degraded through abiotic processes such as hydrolysis and photolysis, as previously discussed. These processes often lead to the formation of hydroxyatrazine as a major product.

Quantitative Data on Atrazine Degradation

The rate of atrazine degradation is highly variable and depends on environmental conditions. The following tables summarize some reported degradation rates and product formation.

Table 1: Half-life of Atrazine under Different Conditions

ConditionMatrixHalf-lifeCitation
pH 3, 35°CDistilled Water373 days
pH 4.5, 35°CDistilled Water522 days
pH 8, 35°CDistilled Water657 days
Various soilsSoil13 to 261 days

Table 2: Degradation of Atrazine by Bacterial Strains

Bacterial StrainInitial Atrazine Conc.Degradation TimeDegradation EfficiencyCitation
Citricoccus sp. strain TT350 mg/L66 hours100%
Klebsiella sp. FH150 mg/L264 hours81.5%
Arthrobacter sp. C2100 mg/L72 hours100%
Strain D2100 mg/L24 hours100%

Table 3: Atrazine Degradation via Advanced Oxidation Processes (AOPs)

AOP MethodConditionsDegradation TimeDegradation EfficiencyCitation
UV/H₂O₂λ = 254 nmNot specifiedNot specified
Photo-electrocatalysisWO₃ nanosheets180 minutes100%
OzonationpH 65 minutes99%
UV/Microwave-5 seconds100%

Experimental Protocols

Detailed experimental protocols are crucial for studying the stability and degradation of compounds like atrazine. Below are generalized methodologies for key experiments.

Protocol for Determining Hydrolytic Stability
  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 3, 5, 7, 9, 11). Prepare a stock solution of the test compound (e.g., atrazine) in a suitable organic solvent (e.g., methanol).

  • Incubation: Spike the buffer solutions with the test compound stock solution to a final concentration relevant to environmental or biological systems. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 35°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), withdraw aliquots from each solution.

  • Analysis: Quench any ongoing reaction if necessary (e.g., by adding a solvent or adjusting pH). Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Plot the concentration of the parent compound versus time. Determine the degradation rate constant and the half-life by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol for Studying Microbial Degradation
  • Isolation and Culture of Microorganisms: Isolate atrazine-degrading microorganisms from contaminated soil or water samples using enrichment culture techniques with atrazine as the sole nitrogen or carbon source.

  • Degradation Assay: In a minimal salts medium, inoculate a known concentration of the isolated microbial culture. Add atrazine to a specific final concentration. Include a sterile control (no microorganisms) to account for abiotic degradation.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., temperature, pH, aeration).

  • Sampling and Analysis: Periodically, withdraw samples from the cultures. Separate the microbial cells from the medium by centrifugation or filtration. Extract the supernatant and analyze for the concentration of atrazine and its metabolites using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the disappearance of atrazine and the formation of metabolites over time to determine the degradation kinetics.

Visualizations of Degradation Pathways and Workflows

Atrazine Microbial Degradation Pathway

Atrazine_Degradation cluster_dechlorination Dechlorination cluster_dealkylation N-Dealkylation cluster_ring_cleavage Ring Cleavage Atrazine Atrazine HA Hydroxyatrazine Atrazine->HA atzA / trzN (Hydrolysis) DEA Deethylatrazine Atrazine->DEA DIA Deisopropylatrazine Atrazine->DIA Cyanuric_Acid Cyanuric Acid HA->Cyanuric_Acid atzB, atzC DDA Didealkylatrazine DEA->DDA DIA->DDA DDA->Cyanuric_Acid Hydrolysis Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization atzD, atzE, atzF Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Buffer Solutions & Test Compound Stock Incubation Incubate at Constant Temperature Prep_Solutions->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis LC-MS or GC-MS Analysis Sampling->Analysis Data_Analysis Kinetic Modeling (Half-life, Rate Constant) Analysis->Data_Analysis

References

Toxicological Profile of Atrazine and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive toxicological profile of the herbicide Atrazine and its major, well-studied metabolites. The initial request specified a focus on "Atrazine-acetic acid" (CAS No. 193889-80-4). However, a thorough review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for this particular compound. It does not appear to be a major metabolite of Atrazine, and as such, its toxicological properties have not been extensively characterized. Therefore, this guide focuses on the extensive data available for Atrazine and its primary degradation products, which are of significant environmental and health relevance.

Chemical Identity and Physicochemical Properties

Atrazine is a triazine-class herbicide widely used for the control of broadleaf and grassy weeds. Its primary metabolites are formed through processes of N-dealkylation and hydrolysis.

Table 1: Chemical Identification of Atrazine and its Major Metabolites

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
AtrazineATZ1912-24-9C₈H₁₄ClN₅215.68
DeethylatrazineDEA6190-65-4C₆H₁₀ClN₅187.63
DeisopropylatrazineDIA1007-28-9C₅H₈ClN₅173.60
DiaminochlorotriazineDACT3397-62-4C₃H₄ClN₅145.55
HydroxyatrazineHA2163-68-0C₈H₁₅N₅O197.24
This compound -193889-80-4 C₁₀H₁₆ClN₅O₂ 273.72

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Atrazine can be absorbed by the body through ingestion, inhalation, and dermal contact, although dermal absorption is relatively low.[1] Once absorbed, it is rapidly distributed throughout the body and metabolized. The primary routes of metabolism are N-dealkylation of the ethyl and isopropyl side chains and hydrolysis of the chlorine atom.[2] The resulting metabolites, along with the parent compound, are primarily excreted in the urine within 24 to 48 hours.[1][3]

Atrazine Metabolism Pathway

The metabolic degradation of Atrazine proceeds primarily through two pathways: N-dealkylation and hydrolysis. These pathways reduce the phytotoxicity of the parent compound.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-de-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-de-isopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation CA Cyanuric Acid DACT->CA Hydrolysis HA->CA Further Metabolism

Caption: Major metabolic pathways of Atrazine.

Toxicological Data

The toxicity of Atrazine has been extensively studied in various animal models. The data presented below is a summary of key findings.

Acute Toxicity

Table 2: Acute Toxicity of Atrazine

SpeciesRouteLD50 / LC50Reference
Rat (male/female)Oral2220 mg/kg bw[4]
RatInhalation>5800 mg/m³ (4 hr)
RatDermal>3000 mg/kg
RabbitDermal7500 mg/kg
MouseOral1750 mg/kg
HamsterOral1000 mg/kg
Chronic Toxicity and Carcinogenicity

Long-term exposure to Atrazine has been associated with various health effects in animal studies, including impacts on the endocrine system. The carcinogenicity of Atrazine has been a subject of debate. The U.S. EPA has classified Atrazine as "not likely to be carcinogenic to humans". However, in November 2025, the International Agency for Research on Cancer (IARC) classified atrazine as “probably carcinogenic to humans” (Group 2A).

Table 3: Chronic Toxicity and Carcinogenicity of Atrazine

EndpointSpeciesNOAELLOAELFindingsReference
Chronic ToxicityRat1.8 mg/kg/day3.6 mg/kg/dayMammary tumors in female Sprague-Dawley rats
CarcinogenicityHuman--Limited evidence for a link to some cancers
Genotoxicity

The genotoxicity of Atrazine has been evaluated in numerous in vitro and in vivo assays. The results have been largely negative, suggesting that Atrazine is not directly genotoxic. However, some studies have indicated that commercial formulations containing adjuvants may induce DNA damage.

Reproductive and Developmental Toxicity

Atrazine is considered an endocrine disruptor and has been shown to affect the reproductive systems of animals. Effects observed in animal studies include alterations in hormone levels, impacts on the estrous cycle, and developmental effects such as decreased fetal body weight and incomplete ossification. Some human studies have suggested a possible link between Atrazine exposure and adverse reproductive outcomes like preterm delivery and low birth weight, though confounding factors are a concern.

Mechanism of Action and Signaling Pathways

The primary mechanism of herbicidal action for Atrazine is the inhibition of photosynthesis in plants. In animals, the toxicological effects are primarily attributed to its endocrine-disrupting properties. Atrazine can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to hormonal imbalances.

Endocrine Disruption and HPG Axis

Atrazine has been shown to affect the production and regulation of key reproductive hormones. One proposed mechanism involves the induction of aromatase, the enzyme that converts androgens to estrogens. This can lead to an imbalance in hormone levels, affecting reproductive function.

HPG_Axis_Disruption cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes (Male) Pituitary->Testes LH, FSH Ovaries Ovaries (Female) Pituitary->Ovaries LH, FSH Hormone_Imbalance Hormone Imbalance (↓Androgens, ↑Estrogens) Testes->Hormone_Imbalance Testosterone Ovaries->Hormone_Imbalance Estrogen, Progesterone Atrazine Atrazine Aromatase Aromatase Induction Atrazine->Aromatase Aromatase->Hormone_Imbalance Hormone_Imbalance->Hypothalamus Negative Feedback Disruption Hormone_Imbalance->Pituitary Negative Feedback Disruption

Caption: Atrazine's disruptive effect on the HPG axis.

Other Signaling Pathways

Recent research suggests that Atrazine may also activate other signaling pathways, potentially contributing to its toxicity. For instance, studies have indicated that Atrazine can enhance hCG-induced androgen production in Leydig cells through the activation of multiple signaling cascades, including PKA, PKC, and ERK1/2 pathways.

Experimental Protocols

In Vitro Genotoxicity Assay (Comet Assay)
  • Cell Line: Human lymphocytes.

  • Treatment: Cells were treated with various concentrations of Atrazine (e.g., 0.047, 0.47, and 4.7 µg/ml) for different durations (e.g., 0.5, 1, 3, 5, and 8 hours) with and without an exogenous metabolic activator.

  • Methodology: The comet assay (single-cell gel electrophoresis) was performed to evaluate DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. The extent of DNA migration, which is proportional to the amount of DNA damage, was then visualized and quantified using fluorescence microscopy.

Aromatase Activity Assay
  • Cell Line: Human adrenocortical carcinoma (H295R) cells or other steroidogenic cell lines.

  • Treatment: Cells were exposed to a range of Atrazine concentrations.

  • Methodology: Aromatase activity was measured using the tritiated water-release assay. This method involves incubating the cells with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione). The aromatase enzyme converts the substrate to estrogen, releasing tritium in the form of ³H₂O. The amount of radioactivity in the aqueous phase is then quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

Experimental Workflow for In Vivo Reproductive Toxicity Study

in_vivo_workflow start Animal Acclimatization dosing Atrazine Administration (e.g., gavage, drinking water) start->dosing monitoring Daily Observation (clinical signs, body weight) dosing->monitoring endpoints Endpoint Evaluation monitoring->endpoints necropsy Necropsy and Tissue Collection endpoints->necropsy estrous Estrous Cycle Monitoring endpoints->estrous histopath Histopathological Examination necropsy->histopath Organs hormone Hormone Level Analysis (serum) necropsy->hormone Blood sperm Sperm Analysis (motility, morphology) necropsy->sperm Testes/Epididymis data Data Analysis and Interpretation histopath->data hormone->data sperm->data estrous->data

Caption: Generalized workflow for an in vivo reproductive toxicity study.

Conclusion

Atrazine is a widely studied herbicide with a complex toxicological profile. While it exhibits low acute toxicity, there are concerns regarding its potential for endocrine disruption and carcinogenicity with chronic exposure. The primary mechanism of toxicity in animals is related to its interference with the hypothalamic-pituitary-gonadal axis. It is important to note the significant data gap regarding the specific toxicological profile of this compound. Further research is warranted to characterize the potential risks associated with this and other less-studied Atrazine derivatives.

References

The Environmental Fate of Atrazine and its Degradation Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrazine, a widely used herbicide, undergoes a complex series of degradation processes in the environment, primarily driven by microbial action and abiotic chemical reactions. While the term "atrazine-acetic acid" is not a commonly recognized metabolite in scientific literature, the formation of an acetamido-containing degradation product, 2-acetamido-4-amino-6-chloro-s-triazine (CDAT), has been reported under specific conditions. This technical guide provides a comprehensive overview of the environmental fate of atrazine, focusing on its principal degradation pathways—N-dealkylation and hydrolysis—and the resulting metabolites. It synthesizes quantitative data on degradation kinetics, details relevant experimental protocols, and presents visual diagrams of the key transformation pathways to facilitate a deeper understanding of atrazine's environmental behavior.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its widespread use has led to its detection in various environmental compartments, including soil, surface water, and groundwater, raising concerns about its persistence and potential ecological impact.[2] Understanding the environmental fate of atrazine and its degradation products is crucial for assessing its long-term risks and developing effective remediation strategies.

The primary degradation pathways of atrazine are biotic, mediated by soil microorganisms, and abiotic, including chemical hydrolysis and photolysis.[3][4] These processes lead to the formation of several key metabolites, principally deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA).[3] These initial degradation products can undergo further transformation, ultimately leading to the cleavage of the triazine ring and mineralization to carbon dioxide and ammonia.

While the focus of this guide is on the well-established degradation pathways of atrazine, it will also address the potential formation of acetic acid-related derivatives, such as 2-acetamido-4-amino-6-chloro-s-triazine (CDAT), which has been identified as a product of atrazine degradation by Fenton's reagent.

Primary Degradation Pathways of Atrazine

The environmental degradation of atrazine proceeds through two main pathways: N-dealkylation and hydrolysis. These pathways can occur both biotically and abiotically.

N-Dealkylation (Biotic and Abiotic)

N-dealkylation involves the removal of the ethyl or isopropyl groups from the atrazine molecule. This process is primarily mediated by soil microorganisms, including various species of bacteria and fungi such as Pseudomonas, Arthrobacter, and Bacillus. Abiotic N-dealkylation can also occur, for instance, through reactions with soil minerals like birnessite (δ-MnO2).

The main products of N-dealkylation are:

  • Deethylatrazine (DEA): Formed by the removal of the ethyl group.

  • Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

  • Didealkylatrazine (DDA): Formed by the removal of both the ethyl and isopropyl groups.

Hydrolysis (Biotic and Abiotic)

Hydrolysis involves the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group. This reaction is a significant detoxification pathway as it renders the resulting metabolite, hydroxyatrazine (HA), non-phytotoxic.

  • Biotic Hydrolysis: Mediated by enzymes such as atrazine chlorohydrolase (AtzA), found in certain soil bacteria like Pseudomonas sp. ADP.

  • Abiotic Hydrolysis: Can occur chemically, particularly in acidic or alkaline soils and in the presence of soil organic matter and clay minerals which can catalyze the reaction.

Formation of 2-acetamido-4-amino-6-chloro-s-triazine (CDAT)

While not a product of the primary degradation pathways under typical environmental conditions, the formation of 2-acetamido-4-amino-6-chloro-s-triazine (CDAT) has been observed during the degradation of atrazine by Fenton's reagent (Fe²⁺/H₂O₂). This advanced oxidation process generates hydroxyl radicals that can lead to the formation of this acetamido derivative. The acetamido group (-NHCOCH₃) is an amide of acetic acid, providing a potential, albeit specialized, link to the user's initial query.

Ultimate Fate: Ring Cleavage and Mineralization

The initial degradation products (DEA, DIA, and HA) are not the final fate of atrazine in the environment. They can undergo further degradation, leading to the formation of cyanuric acid. Cyanuric acid is then susceptible to microbial degradation, which involves the hydrolytic cleavage of the s-triazine ring to produce ammonia and carbon dioxide.

Quantitative Data on Atrazine and Metabolite Degradation

The persistence of atrazine and its metabolites in the environment is typically quantified by their half-life (T₁/₂), which is the time required for 50% of the initial concentration to dissipate. These values can vary significantly depending on environmental conditions.

CompoundEnvironmental MatrixHalf-life (T₁/₂)ConditionsReference(s)
Atrazine Soil14 to 109 daysVaries with soil type, pH, temperature, and moisture.
Soil60 days (approx.)Moist and warm conditions.
Soil3 to 6 monthsDependent on amount applied, environmental conditions, and soil binding.
Water (Surface)> 100 days at 20°CPhotolysis and microbial degradation.
Water (Anaerobic)578 days (approx.)Without oxygen.
Water (Sunlight)168 daysExposed to sunlight.
Air14 hours (estimated)Photochemical degradation.
Deethylatrazine (DEA) SoilGenerally more persistent than atrazineSlower degradation rates observed in various studies.
Deisopropylatrazine (DIA) SoilGenerally more persistent than atrazineSlower degradation rates observed in various studies.
Hydroxyatrazine (HA) SoilLess mobile and can be more persistent than atrazine in some casesStrongly sorbed to soil particles.
Cyanuric Acid VariousReadily biodegradableDegrades well in low or zero dissolved-oxygen environments (e.g., anaerobic sludge, soils, muds).

Experimental Protocols

This section details methodologies for key experiments cited in the study of atrazine degradation.

Protocol for Atrazine Degradation Study in Soil

This protocol is based on methodologies used for assessing herbicide dissipation in soil under laboratory conditions.

Objective: To determine the degradation rate of atrazine in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade atrazine

  • 250-mL glass jars with Teflon-lined lids

  • Incubator with controlled temperature and light cycle

  • High-Performance Liquid Chromatography (HPLC) system

  • Water (for extraction)

  • Syringe filters (0.22 µm)

Procedure:

  • Soil Preparation: Weigh 50 g of moist soil into each 250-mL glass jar.

  • Atrazine Application: Prepare a stock solution of atrazine in water. Treat the soil in each jar with a specific volume of the atrazine solution to achieve the desired initial concentration (e.g., 5 µg ai/mL).

  • Incubation: Seal the jars with Teflon-lined lids and incubate at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 12h/12h).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, and 32 days), remove a subsample of soil (e.g., 1.5 to 3 g) from each replicate jar.

  • Extraction: Add an equal weight of water (wt/vol) to the soil subsample and shake vigorously for a specified time (e.g., 30 minutes) to extract atrazine.

  • Analysis: Centrifuge the soil-water slurry and filter the supernatant through a 0.22 µm syringe filter. Analyze the filtrate for atrazine concentration using an HPLC system equipped with a suitable detector (e.g., UV detector at 220 nm).

  • Data Analysis: Plot the concentration of atrazine remaining in the soil over time. Calculate the degradation rate constant (k) and the half-life (T₁/₂) using first-order kinetics.

Protocol for Analysis of Atrazine and its Metabolites in Water by GC-MS

This protocol is a generalized procedure based on established methods for the analysis of triazine herbicides and their degradation products in aqueous samples.

Objective: To quantify the concentration of atrazine and its major dealkylated metabolites (DEA, DIA, DDA) in water samples.

Materials:

  • Water sample (e.g., 500 mL)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Ethyl acetate (for elution)

  • Sodium sulfate (anhydrous)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standards (e.g., deuterated atrazine)

  • pH meter and buffers

Procedure:

  • Sample Preparation: Adjust the pH of the water sample to 10 using a suitable buffer. Add a known amount of internal standard.

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Analyte Elution: After the entire sample has passed through, wash the cartridge with deionized water and dry it under vacuum. Elute the retained analytes with ethyl acetate.

  • Drying and Concentration: Pass the ethyl acetate eluate through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the target analytes and internal standards.

  • Quantification: Create a calibration curve using standards of atrazine, DEA, DIA, and DDA. Quantify the analytes in the sample by comparing their peak areas to those of the standards and correcting for the recovery of the internal standard.

Protocol for Atrazine Degradation by Fenton's Reagent

This protocol is based on the methodology described for the degradation of atrazine using Fenton's reagent.

Objective: To investigate the degradation of atrazine and the formation of its byproducts using Fenton's reagent.

Materials:

  • Atrazine stock solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid and sodium hydroxide (for pH adjustment)

  • Magnetic stirrer and stir bar

  • LC-MS system for product identification

Procedure:

  • Reaction Setup: In a glass beaker, add a specific volume of the atrazine stock solution and adjust the initial pH to the desired level (e.g., 2-3) using sulfuric acid. Place the beaker on a magnetic stirrer.

  • Initiation of Reaction: Add the desired amount of FeSO₄·7H₂O to the solution and allow it to dissolve. Initiate the Fenton reaction by adding the required volume of H₂O₂.

  • Sampling: At various time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., sodium sulfite) or by adjusting the pH to neutral.

  • Sample Preparation for Analysis: Filter the quenched sample through a 0.22 µm membrane filter before analysis.

  • Analysis: Analyze the samples using an LC-MS system to identify and quantify the remaining atrazine and its degradation products. The mass spectrometer will help in elucidating the structures of the intermediates formed.

  • Data Analysis: Plot the concentration of atrazine and its degradation products as a function of time to determine the degradation kinetics and identify the transformation pathway.

Visualizations of Degradation Pathways and Workflows

Signaling Pathways

Atrazine_Degradation_Pathways cluster_main Atrazine Degradation cluster_dealkylation N-Dealkylation cluster_hydrolysis Hydrolysis cluster_fenton Fenton's Reagent Degradation Atrazine Atrazine (C8H14ClN5) DEA Deethylatrazine (DEA) Atrazine->DEA - Ethyl group DIA Deisopropylatrazine (DIA) Atrazine->DIA - Isopropyl group HA Hydroxyatrazine (HA) Atrazine->HA - Cl + OH CDAT 2-acetamido-4-amino-6- chloro-s-triazine (CDAT) Atrazine->CDAT Fenton's Reagent DDA Didealkylatrazine (DDA) DEA->DDA - Isopropyl group Cyanuric_Acid Cyanuric Acid DEA->Cyanuric_Acid DIA->DDA - Ethyl group DIA->Cyanuric_Acid DDA->Cyanuric_Acid HA->Cyanuric_Acid Mineralization Mineralization (CO2 + NH3) Cyanuric_Acid->Mineralization Ring Cleavage

Caption: Primary degradation pathways of atrazine leading to major metabolites and eventual mineralization.

Experimental Workflows

Experimental_Workflow_Soil cluster_workflow Workflow: Atrazine Degradation in Soil A 1. Soil Preparation (50g moist soil) B 2. Atrazine Application A->B C 3. Incubation (Controlled Temp/Light) B->C D 4. Time-course Sampling C->D E 5. Water Extraction D->E F 6. HPLC Analysis E->F G 7. Data Analysis (Kinetics & Half-life) F->G

Caption: Experimental workflow for studying atrazine degradation kinetics in soil.

Experimental_Workflow_Water cluster_workflow Workflow: Atrazine Metabolite Analysis in Water A 1. Sample Preparation (pH adjustment, Internal Std.) B 2. Solid-Phase Extraction (SPE) A->B C 3. Analyte Elution (Ethyl Acetate) B->C D 4. Drying & Concentration C->D E 5. GC-MS Analysis (SIM mode) D->E F 6. Quantification E->F

Caption: Workflow for the analysis of atrazine and its metabolites in water samples using GC-MS.

Conclusion

The environmental fate of atrazine is a multifaceted process governed by a combination of biotic and abiotic factors. The primary degradation pathways of N-dealkylation and hydrolysis lead to the formation of key metabolites such as DEA, DIA, and HA. While "this compound" is not a standard metabolite, the formation of an acetamido-containing compound, CDAT, under specific oxidative conditions highlights a potential, though less common, transformation pathway. Ultimately, the degradation of atrazine and its initial metabolites leads to the formation of cyanuric acid, which can be mineralized to harmless end products. A thorough understanding of these degradation pathways, the factors that influence their rates, and the analytical methods for their study is essential for managing the environmental risks associated with atrazine use.

References

Atrazine-acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Atrazine-acetic acid, a key derivative of the widely used herbicide Atrazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and primary application in the development of immunodetection methods for Atrazine.

Core Chemical and Physical Data

This compound is a synthetic derivative of Atrazine, designed with a carboxyl group to facilitate conjugation to carrier proteins for antibody production. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 193889-80-4Internal Data
Molecular Weight 273.72 g/mol MedchemExpress
Molecular Formula C₁₀H₁₆ClN₅O₂BLD Pharm

Synthesis of this compound as a Hapten

This compound is synthesized to act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The synthesis involves modifying the atrazine structure to introduce a carboxylic acid functional group. While the exact synthesis of this compound is proprietary, a common method for creating similar carboxylated atrazine haptens, such as a mercaptopropionic acid derivative, involves the nucleophilic substitution of the chlorine atom on the triazine ring.

General Synthetic Principle:

A linker arm with a terminal carboxyl group is introduced to the atrazine molecule. This linker is crucial as it allows for the covalent bonding to a carrier protein without significantly altering the antigenic determinants of the atrazine molecule, ensuring the resulting antibodies are specific to atrazine.

Application in Immunoassay Development

The primary application of this compound is in the development of sensitive and specific immunoassays for the detection of atrazine in environmental and biological samples. These assays are critical for monitoring atrazine levels due to its potential environmental and health impacts.

Experimental Protocol: Hapten-Protein Conjugation

To produce antibodies against atrazine, the this compound hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Methodology:

  • Activation of Carboxyl Group: The carboxylic acid group of this compound is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., BSA). The amino groups on the surface of the protein react with the active ester of the hapten to form a stable amide bond.

  • Purification: The resulting hapten-protein conjugate is purified to remove unconjugated hapten and reagents, typically through dialysis.

  • Characterization: The conjugate is characterized to determine the hapten-to-protein molar ratio using techniques like spectrophotometry or MALDI-TOF mass spectrometry. A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[1]

Experimental Protocol: Indirect Competitive ELISA

The antibodies produced against the atrazine-hapten conjugate can be used to develop a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of atrazine in samples.

Methodology:

  • Coating: Microtiter plates are coated with a known amount of atrazine-hapten conjugated to a coating protein (e.g., ovalbumin).

  • Competition: The sample containing an unknown amount of atrazine is mixed with a specific amount of anti-atrazine antibody and added to the coated wells. The free atrazine in the sample competes with the coated atrazine-hapten for binding to the antibody.

  • Secondary Antibody: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Detection: The absorbance is measured using an ELISA plate reader. The intensity of the color is inversely proportional to the concentration of atrazine in the sample.

ParameterDescriptionTypical Value/Range
Detection Limit The lowest concentration of atrazine that can be reliably detected.0.04 ng/mL[2]
Assay Midpoint (50% B/B₀) The concentration of atrazine that causes 50% inhibition of antibody binding.~0.5 ng/mL[2]
Assay Time The total time required to perform the assay.< 1 hour[2]

Visualization of Experimental Workflows

Hapten-Protein Conjugation Workflow

Hapten_Protein_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization A This compound C Activated Hapten (NHS-ester) A->C Activation B DCC + NHS B->C E Hapten-Protein Conjugate C->E Conjugation D Carrier Protein (BSA/KLH) D->E F Purified Conjugate E->F Dialysis G Characterization (MALDI-TOF, UV-Vis) F->G

Caption: Workflow for the conjugation of this compound to a carrier protein.

Indirect Competitive ELISA Workflow

Indirect_Competitive_ELISA cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection A Coat microtiter plate with Atrazine-OVA conjugate B Add sample (with free Atrazine) and anti-Atrazine antibody A->B C Incubate and Wash B->C D Add enzyme-linked secondary antibody C->D E Incubate and Wash D->E F Add chromogenic substrate E->F G Measure absorbance (inverse to Atrazine concentration) F->G

Caption: Workflow for the indirect competitive ELISA for Atrazine detection.

Biological Activity of Parent Compound: Atrazine

While there is limited data on the specific biological activity of this compound, the parent compound, Atrazine, has been extensively studied. Atrazine is a selective herbicide that acts by inhibiting photosynthesis in targeted plants.[3] In non-target organisms, including wildlife and humans, there is evidence to suggest that atrazine can act as an endocrine disruptor. The development of sensitive detection methods, facilitated by haptens like this compound, is therefore crucial for monitoring and risk assessment.

Conclusion

This compound is a vital tool for the development of immunoassays for atrazine. Its synthesis as a hapten enables the production of specific antibodies, which are the cornerstone of sensitive and rapid detection methods like ELISA. This technical guide provides a foundational understanding of the properties, synthesis, and application of this compound for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Atrazine-acetic acid ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of atrazine, a triazine herbicide, in aqueous samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is intended for use by trained laboratory personnel.

Principle of the Assay

The atrazine ELISA is a competitive immunoassay.[1][2][3] The wells of a microtiter plate are coated with antibodies specific to atrazine. When the samples or standards are added to the wells, atrazine present in the solution competes with a fixed amount of enzyme-labeled atrazine (conjugate) for the limited number of antibody binding sites.[1][2] After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color. The intensity of this color is inversely proportional to the concentration of atrazine in the sample; a darker color indicates a lower concentration of atrazine, and a lighter color indicates a higher concentration. The reaction is stopped, and the absorbance is read at a specific wavelength. The concentration of atrazine in the samples is then determined by comparing their absorbance to a standard curve generated from known concentrations of atrazine.

Materials and Reagents

  • Atrazine Antibody-Coated Microtiter Plate (12 x 8-well strips): Ready to use.

  • Atrazine Standard Solutions (0, 0.05, 0.1, 0.5, 1.0, and 5.0 ng/mL): Ready to use.

  • Atrazine-Enzyme Conjugate: Ready to use.

  • Wash Buffer Concentrate (10X): Dilute 1:10 with deionized water before use.

  • Substrate Solution (TMB): Ready to use.

  • Stop Solution (e.g., diluted sulfuric acid): Ready to use. Handle with care.

  • Deionized Water

  • Pipettes and Pipette Tips

  • Microtiter Plate Reader with a 450 nm filter

  • Absorbent Paper

Experimental Protocol

3.1. Reagent Preparation

  • Allow all reagents and samples to reach room temperature (20-25°C) before use.

  • Prepare the 1X Wash Buffer by diluting the 10X Wash Buffer Concentrate 1:10 with deionized water. Prepare a sufficient volume for the number of wells being used.

3.2. Assay Procedure

  • Add Standards and Samples: Add 50 µL of each Atrazine Standard Solution and sample into the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate or triplicate.

  • Add Enzyme Conjugate: Add 50 µL of the Atrazine-Enzyme Conjugate to each well.

  • Incubation: Gently mix the contents of the wells by rotating the plate on the benchtop for 30 seconds. Cover the plate and incubate for 30 minutes at room temperature.

  • Washing: After incubation, discard the contents of the wells. Wash the wells three times with 250 µL of 1X Wash Buffer per well for each wash. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it firmly on a stack of absorbent paper.

  • Substrate Addition: Add 100 µL of the Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of the Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microtiter plate reader within 10 minutes of adding the Stop Solution.

Data Presentation

The following table presents representative data from an Atrazine ELISA. This is an example dataset and actual results may vary.

Atrazine Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% B/B₀
0 (B₀)1.8521.8481.850100.0
0.051.6301.6261.62888.0
0.11.4051.4111.40876.1
0.50.8140.8220.81844.2
1.00.5310.5250.52828.5
5.00.1880.1920.19010.3

Note: B represents the mean absorbance of a standard or sample, and B₀ represents the mean absorbance of the zero standard (0 ng/mL).

Data Analysis

  • Calculate the Mean Absorbance: For each standard and sample, calculate the mean of the replicate absorbance values.

  • Calculate the Percent Binding (% B/B₀): Divide the mean absorbance of each standard and sample (B) by the mean absorbance of the zero standard (B₀) and multiply by 100. % B/B₀ = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) * 100

  • Construct the Standard Curve: Plot the % B/B₀ (y-axis) against the corresponding atrazine concentration (x-axis) on a semi-logarithmic graph.

  • Determine Sample Concentrations: Determine the concentration of atrazine in each sample by interpolating its % B/B₀ value from the standard curve. If samples were diluted, the calculated concentration must be multiplied by the dilution factor.

Visualizations

Diagram of the Atrazine Competitive ELISA Workflow

ELISA_Workflow A Add Standards and Samples (50 µL) B Add Atrazine-Enzyme Conjugate (50 µL) A->B C Incubate (30 min at RT) B->C D Wash Wells (3x) with 1X Wash Buffer C->D E Add Substrate Solution (100 µL) D->E F Incubate (Color Development) (15-20 min at RT, in dark) E->F G Add Stop Solution (100 µL) F->G H Read Absorbance at 450 nm G->H I Data Analysis: Calculate Concentrations H->I

A flowchart of the Atrazine competitive ELISA procedure.

Diagram of the Competitive Binding Principle

Competitive_Binding cluster_well Antibody-Coated Well cluster_solution Sample + Conjugate Solution Ab Antibody Atrazine Atrazine (Sample) Atrazine->Ab Competes for binding sites Enzyme_Atrazine Enzyme-Atrazine Conjugate Enzyme_Atrazine->Ab

Competitive binding of atrazine and enzyme conjugate.

References

Application Notes and Protocols for the Use of Atrazine-acetic acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine is a widely used herbicide that has been subject to extensive environmental and toxicological monitoring. Its degradation in the environment and metabolism in biological systems lead to the formation of various transformation products. One such metabolite is Atrazine-acetic acid (CAS No. 193889-80-4), a compound formed through the biotransformation of the ethylamino side chain of the parent atrazine molecule. Accurate quantification of atrazine and its metabolites is crucial for assessing environmental contamination, understanding its toxicological profile, and ensuring regulatory compliance.

This compound, with the chemical formula C10H16ClN5O2, is a more polar metabolite than atrazine itself. Its carboxylic acid functional group imparts distinct chemical properties that necessitate specific analytical approaches for its detection and quantification. The availability of an analytical standard for this compound is essential for the development and validation of reliable analytical methods. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in research and monitoring studies.

Applications

The primary application of an this compound analytical standard is in the quantitative analysis of environmental and biological samples. Specific applications include:

  • Environmental Monitoring: Determining the concentration of this compound in water (groundwater, surface water, drinking water), soil, and sediment samples to assess the extent of atrazine contamination and its degradation.

  • Metabolism Studies: Investigating the metabolic fate of atrazine in various organisms, including plants, microorganisms, and mammals. This is critical for understanding the detoxification pathways and the potential for bioaccumulation.

  • Toxicology Research: Quantifying the levels of this compound in biological tissues and fluids (e.g., urine, plasma) in toxicological studies to correlate exposure with potential adverse health effects.

  • Food Safety: Monitoring for the presence of this metabolite in food commodities, particularly in crops where atrazine has been applied, to ensure compliance with maximum residue limits.

Properties of this compound Analytical Standard

PropertyValue
CAS Number 193889-80-4
Molecular Formula C10H16ClN5O2
Molecular Weight 273.72 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as methanol and acetonitrile. Solubility in water is expected to be higher than atrazine due to its polarity.
Storage Should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing is recommended.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control purposes.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol.

    • Once fully dissolved, bring the flask to volume with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial and store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., methanol, or a mixture of mobile phase).

    • For an LC-MS/MS application, typical calibration curve concentrations might range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

Objective: To extract and concentrate this compound from water samples prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the sample to a neutral or slightly basic pH (e.g., pH 7-8) to ensure the carboxylic acid group is ionized.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the retained this compound with 5-10 mL of methanol containing an acidic modifier (e.g., 2% formic acid) to neutralize the anionic charge and release the analyte.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantify this compound in prepared sample extracts.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18 with polar end-capping, or a HILIC column).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components and atrazine metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (negative mode is often suitable for carboxylic acids).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion Transitions: These need to be determined by infusing the this compound standard into the mass spectrometer. For a precursor ion [M-H]⁻ of m/z 272.7, characteristic product ions would be selected.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Quantitative Data

The following table summarizes typical performance data for the analysis of acidic herbicides and atrazine metabolites using LC-MS/MS. The values for this compound are estimated based on data for compounds with similar chemical properties, as specific validated method data is not widely published.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compound (Estimated) WaterSPE-LC-MS/MS0.01 - 0.1 µg/L0.03 - 0.3 µg/L80 - 110N/A
DeethylatrazineWaterSPE-GC-MSD-0.10 µg/L96 ± 5.5[1]
DeisopropylatrazineWaterSPE-GC-MSD-0.10 µg/L95 ± 6.8[1]
DiaminochlorotriazineWaterSPE-GC-MSD-0.10 µg/L100 ± 10[1]
AtrazineSoilLC-MS/MS-0.01 mg/kg70-120[N/A]

Visualizations

Proposed Metabolic Pathway of Atrazine to this compound

The formation of this compound from atrazine likely proceeds through a multi-step biotransformation of the ethylamino side chain. This pathway involves initial N-dealkylation followed by oxidation.

Atrazine_Metabolism Atrazine Atrazine Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation (CYP450) Intermediate_Aldehyde Intermediate Aldehyde Deethylatrazine->Intermediate_Aldehyde Oxidation Atrazine_acetic_acid This compound Intermediate_Aldehyde->Atrazine_acetic_acid Oxidation

Caption: Proposed metabolic pathway of atrazine to this compound.

Experimental Workflow for Analysis of this compound in Water

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in water samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration pH_Adjustment 3. pH Adjustment Filtration->pH_Adjustment SPE 4. Solid Phase Extraction (SPE) pH_Adjustment->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LC_MSMS 7. LC-MS/MS Analysis Evaporation->LC_MSMS Quantification 8. Quantification using This compound Standard LC_MSMS->Quantification

Caption: Workflow for the analysis of this compound in water samples.

References

Application Note: Quantification of Atrazine-Acetic Acid in Water Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of atrazine-acetic acid, a key metabolite of the herbicide atrazine, in water samples. The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection. Sample preparation involves a straightforward solid-phase extraction (SPE) for cleanup and pre-concentration, ensuring high recovery and removal of interfering matrix components. The chromatographic conditions are optimized for the separation of this compound from atrazine and other major degradation products. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require a reliable analytical procedure for atrazine metabolites.

Introduction

Atrazine is a widely used herbicide that can undergo degradation in the environment to form various metabolites, including this compound. Monitoring the presence and concentration of these metabolites is crucial for assessing environmental contamination and understanding the metabolic fate of the parent compound. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such polar compounds in complex matrices. This document provides a detailed protocol for the analysis of this compound in water samples.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Acetic acid, glacial (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • SPE manifold

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters
ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis or DAD
Detection Wavelength 220 nm
Run Time 20 minutes

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated using the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.05[Example Value: 15000]
0.1[Example Value: 31000]
0.5[Example Value: 155000]
1.0[Example Value: 305000]
5.0[Example Value: 1520000]
10.0[Example Value: 3010000]
> 0.999
Method Performance

The performance of the method should be validated by determining the limit of detection (LOD), limit of quantification (LOQ), and recovery.

ParameterResult
Retention Time [Example Value: ~5.8 min]
Linearity (R²) > 0.999
Limit of Detection (LOD) [Example Value: 0.01 µg/mL]
Limit of Quantification (LOQ) [Example Value: 0.03 µg/mL]
Recovery 85-105%
Precision (RSD) < 5%

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) Sample->SPE Loading Elution Elution with Methanol SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase (1 mL) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler Injection (20 µL) HPLC_Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (220 nm) Column->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway Atrazine Atrazine Metabolite1 Desethylatrazine (DEA) Atrazine->Metabolite1 Dealkylation Metabolite2 Desisopropylatrazine (DIA) Atrazine->Metabolite2 Dealkylation Metabolite4 Hydroxyatrazine (HYA) Atrazine->Metabolite4 Hydroxylation Metabolite3 This compound Metabolite1->Metabolite3 Oxidation Metabolite2->Metabolite3 Oxidation

Caption: Simplified degradation pathway of atrazine.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in water samples. The use of solid-phase extraction for sample preparation ensures high recovery and minimizes matrix effects. This method can be readily implemented in environmental testing laboratories and research institutions for routine monitoring of atrazine metabolites.

Application Note: High-Sensitivity Mass Spectrometry Analysis of Atrazine-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine, a widely used herbicide, and its metabolites are of significant environmental and toxicological concern. Atrazine-acetic acid is a key metabolite that can be formed through the degradation of atrazine. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of atrazine. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established principles for the analysis of atrazine and its related compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for the extraction and pre-concentration of atrazine and its metabolites from aqueous samples such as groundwater, surface water, or urine.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbents)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL of a water sample or a diluted urine sample) onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate or a mixture of ethyl acetate and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the predicted quantitative data for the LC-MS/MS analysis of this compound. The molecular weight of this compound is 273.72 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺. The product ions are predicted based on the common fragmentation pathways of triazine herbicides, which typically involve the loss of side chains.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Predicted)Product Ion 2 (m/z) (Predicted)Collision Energy (eV) (Typical Range)
This compound274.7215.1 (Loss of -CH₂COOH)173.1 (Loss of -CH₂COOH and -C₃H₆)15 - 25

Disclaimer: The product ions and collision energies are predicted based on the known fragmentation of similar triazine compounds. It is highly recommended to optimize these parameters on the specific instrument being used by infusing a standard of this compound.

For comparison, the established MRM transitions for atrazine are provided below.

Table 2: Established MRM Transitions for Atrazine

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Atrazine216.1174.1104.120

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Aqueous Sample Collection (Water, Urine) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition

Caption: Experimental workflow for this compound analysis.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation of the protonated this compound molecule in the mass spectrometer's collision cell.

fragmentation_pathway Precursor [M+H]⁺ m/z = 274.7 Fragment1 [M+H - CH₂COOH]⁺ m/z = 215.1 Precursor->Fragment1 Neutral_Loss1 - CH₂COOH (Acetic Acid) Fragment2 [M+H - CH₂COOH - C₃H₆]⁺ m/z = 173.1 Fragment1->Fragment2 Neutral_Loss2 - C₃H₆ (Propene)

Caption: Predicted fragmentation of this compound.

Application Note: Analysis of Atrazine and its Metabolites in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds, particularly in agriculture.[1][2] Due to its persistence and mobility in soil, it is a common contaminant of ground and surface water.[1][3] The analysis of atrazine and its degradation products in environmental samples is crucial for monitoring its environmental fate and ensuring compliance with regulatory limits. This application note details the analytical methods for the determination of atrazine and its primary metabolites, such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). While the term "atrazine-acetic acid" is not a standard nomenclature for a common metabolite, this document covers the established analytical protocols for atrazine and its key derivatives, which may be the intended scope of interest. Some analytical methods may utilize acetic acid as a reagent during the extraction process.[4]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of atrazine and its metabolites in environmental samples.

Table 1: Performance Data for Atrazine Analysis in Water Samples

Analytical MethodSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
GC-NPDWater1.5 ng/L (LOD)88 - 96
GC-NPD/ECD/MSSubsurface Waters2 ng/L (LOD)85 - 110 (for spiked surrogates)
GC-NPD / HPLCSurface Waters0.4 ng/L (GC), 0.6 ng/L (HPLC) (LOD)67 - 100
GC-MSWater40 ng/L (LOD)>80
GC/MSSoil Pore Water0.03 - 0.07 µg/L (MDL)94 - 98
LC-MS/MSGroundwater20 ng/L (LOQ)Not Specified
GC/MSWater0.05 ppb (LOQ)Not Specified

Table 2: Performance Data for Atrazine Analysis in Soil Samples

Analytical MethodSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
GC-NPD / ELISASoil1.0 µg/kg (GC), 200 ng/kg (ELISA) (LOD)Not Reported
GC-MSSoil<3 µg/kg (LOD)>80
MEKCSoil12 µg/kg (MDL)102 ± 3
GC-TOF-MSSoilNot Specified87.9

Experimental Protocols

Protocol 1: Analysis of Atrazine and Metabolites in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted from methodologies described for the analysis of pesticides in water samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Filtration: Filter water samples (typically 50 mL) through a 0.2 μm syringe membrane filter to remove particulate matter.

  • Internal Standard Spiking: Spike the filtered water sample with an internal standard solution (e.g., atrazine-d5, terbuthylazine) to correct for matrix effects and variations in extraction efficiency.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, PLRP-s) by passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with deionized water to remove any interfering substances that are not retained on the sorbent.

  • Drying: Dry the cartridge under vacuum to remove excess water.

  • Elution: Elute the retained analytes (atrazine and its metabolites) from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., 10:90 v/v methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of (A) 10 mM ammonium acetate and 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient could be: 0–0.5 min, 2% B; 0.5–7 min, 2–80% B; 7.0–9.0 min, 80–98% B; 9.0–10.0 min, 2% B; 10.0–15.0 min, 2% B.

    • Flow Rate: Maintain a constant flow rate, for example, 0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for atrazine and each of its metabolites.

Protocol 2: Analysis of Atrazine in Soil by Solvent Extraction and GC-MS

This protocol is based on established methods for extracting pesticides from soil matrices.

1. Sample Preparation (Solvent Extraction)

  • Sample Weighing: Weigh a representative sample of soil (e.g., 3-5 g) into a centrifuge tube.

  • Extraction Solvent Addition: Add a suitable extraction solvent. A common choice is ethyl acetate containing 1% acetic acid or methanol. An internal standard (e.g., atrazine-d5) should be added at this stage.

  • Homogenization: Vortex the mixture vigorously to ensure thorough mixing of the soil and solvent. For improved extraction efficiency, ultrasonication can be employed for about 30 minutes.

  • Salting-Out (Optional, for QuEChERS-like methods): Add salts such as magnesium sulfate (MgSO₄) and sodium acetate to induce phase separation and remove water.

  • Centrifugation: Centrifuge the sample to separate the solid soil particles from the solvent extract.

  • Extract Collection: Carefully collect the supernatant (the solvent extract).

  • Clean-up (Dispersive SPE): For complex matrices, a clean-up step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) and C18 may be necessary to remove interferences.

  • Concentration: Evaporate the cleaned extract to a smaller volume under a stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: Use a capillary column suitable for pesticide analysis (e.g., VF-5 MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Inject a small volume (e.g., 1 µL) of the final extract in splitless mode.

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 310°C) to elute the analytes, and holds for a period to ensure all components are eluted.

  • Mass Spectrometry (MS):

    • Ionization: Use Electron Ionization (EI).

    • Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for atrazine and its metabolites.

Visualizations

G cluster_prep Sample Preparation for Water Analysis cluster_analysis LC-MS/MS Analysis WaterSample Water Sample (50 mL) Filtration Filter (0.2 µm) WaterSample->Filtration Spiking Spike with Internal Standard Filtration->Spiking Loading Load Sample onto SPE Cartridge Spiking->Loading Conditioning Condition SPE Cartridge (Methanol, DI Water) Conditioning->Loading Washing Wash Cartridge (DI Water) Loading->Washing Drying Dry Cartridge (Vacuum) Washing->Drying Elution Elute with Methanol/Ethyl Acetate Drying->Elution Concentration Evaporate to Dryness (N2) Elution->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution LC_MS_MS LC-MS/MS System Reconstitution->LC_MS_MS Data Data Acquisition & Processing LC_MS_MS->Data

Caption: Workflow for water sample analysis.

G cluster_prep Sample Preparation for Soil Analysis cluster_analysis GC-MS Analysis SoilSample Soil Sample (3-5 g) Extraction Add Extraction Solvent (e.g., Ethyl Acetate + Acetic Acid) + Internal Standard SoilSample->Extraction Homogenize Vortex / Sonicate Extraction->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Cleanup dSPE Cleanup (Optional) Supernatant->Cleanup Concentrate Concentrate Extract (N2) Cleanup->Concentrate GC_MS GC-MS System Concentrate->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: Workflow for soil sample analysis.

References

Protocol for the Conjugation of Atrazine-Acetic Acid to Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of atrazine-acetic acid, a hapten, to a larger carrier protein. This process is essential for rendering the small atrazine molecule immunogenic, a critical step in the development of antibodies for immunoassays, drug development, and vaccine production. The most common carrier proteins for this application are Bovine Serum Albumin (BSA) and Ovalbumin (OVA).

The conjugation is typically achieved using a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] This method facilitates the formation of a stable amide bond between the carboxyl group of this compound and the primary amine groups on the carrier protein.[1][3]

Principle of EDC/NHS Conjugation Chemistry

EDC activates the carboxyl groups on the this compound to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the carboxyl group and reduce conjugation efficiency. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester. This amine-reactive ester then efficiently reacts with primary amines on the carrier protein to form a stable amide bond, releasing an isourea byproduct. The reaction is most efficient in an acidic pH range (4.5-5.5) to ensure the carboxyl group is protonated.

Experimental Workflow

The following diagram illustrates the general workflow for the two-step EDC/NHS conjugation of this compound to a carrier protein. This method is preferred as it minimizes the risk of carrier protein polymerization.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Carrier Protein cluster_2 Step 3: Purification and Characterization A Dissolve this compound, EDC, and NHS in an organic solvent (e.g., DMF or Dioxane) B Incubate to form NHS-activated Atrazine A->B C Remove urea precipitate by centrifugation B->C E Add supernatant of activated this compound to the carrier protein solution C->E Activated Hapten D Dissolve Carrier Protein (BSA/OVA) in buffer (e.g., Borate or PBS) D->E F Incubate to allow conjugation E->F G Purify the conjugate by dialysis or gel filtration F->G Crude Conjugate H Characterize the conjugate (e.g., MALDI-TOF MS, UV-Vis) G->H

Caption: Two-step conjugation workflow.

Quantitative Data Summary

The efficiency of the conjugation reaction, often expressed as the hapten-to-protein molar ratio, is a critical parameter that can influence the immunogenic response. The following table summarizes typical molar ratios and concentrations used in the conjugation of atrazine derivatives to carrier proteins, compiled from various sources.

ParameterRecommended Molar Ratio/ConcentrationPurposeReference(s)
Hapten:Carrier (molar ratio)20:1 to 100:1Ensures sufficient hapten is available to react with the carrier protein.
EDC:Hapten (molar ratio)1:1 to 10:1A molar excess of EDC drives the activation of the hapten's carboxyl groups.
NHS:EDC (molar ratio)1:1 to 2.5:1NHS stabilizes the activated intermediate, increasing overall efficiency.
Carrier Protein Concentration5-10 mg/mLA common concentration range that balances solubility and reaction kinetics.
Hapten Concentration1-2 mg per reactionGenerally, equal mass amounts of hapten and carrier achieve a sufficient molar excess of the hapten.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for hapten-carrier conjugation.

Materials and Reagents
  • This compound derivative (hapten)

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate Buffer, pH 9.0

  • Dialysis tubing (10 kDa MWCO)

  • Centrifuge and tubes

  • Stir plate and stir bars

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to BSA

This protocol is adapted from methodologies that activate the hapten separately before addition to the carrier protein to minimize protein cross-linking.

Step 1: Activation of this compound

  • In a small glass vial, dissolve this compound, NHS, and EDC in anhydrous DMF. For example, use a molar ratio of 1:2.5:2.5 for hapten:NHS:EDC. A typical reaction might involve 3.15 mg of atrazine hapten, 2.79 mg of NHS, and 4.60 mg of EDC in 0.5 mL of DMF.

  • Stir the mixture at room temperature for 4 hours or overnight at 4°C.

  • Centrifuge the reaction mixture at 10,000 rpm for 5 minutes to pellet the dicyclohexylurea byproduct.

  • Carefully collect the supernatant containing the activated atrazine-NHS ester for immediate use in the next step.

Step 2: Conjugation to BSA

  • Dissolve 10 mg of BSA in 1 mL of 0.1 M borate buffer (pH 9.0) or PBS (pH 7.4).

  • While gently stirring, slowly add the supernatant containing the activated atrazine-NHS ester to the BSA solution.

  • Continue to stir the reaction mixture at room temperature for 4 hours or overnight at 4°C.

Step 3: Purification of the Conjugate

  • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

  • Dialyze against 1 L of PBS (pH 7.4) at 4°C for 24 hours, with at least four buffer changes.

  • Lyophilize the dialyzed conjugate for long-term storage at -20°C.

Protocol 2: Characterization of the Atrazine-BSA Conjugate

Determination of Hapten Density by MALDI-TOF Mass Spectrometry

  • Obtain the mass spectra of the unconjugated BSA and the atrazine-BSA conjugate.

  • The average number of atrazine molecules conjugated per BSA molecule can be calculated using the following formula: Conjugation Ratio = (Mass of Conjugate - Mass of Carrier Protein) / Mass of Hapten

UV-Vis Spectrophotometry

  • Measure the absorbance of the unconjugated BSA and the atrazine-BSA conjugate at 280 nm.

  • An increase in the absorbance of the conjugate compared to the native protein can indicate successful conjugation, although this method is less precise for quantification than MALDI-TOF MS.

Fluorescence Spectroscopy

  • The intrinsic tryptophan fluorescence of the carrier protein can be used to monitor conjugation.

  • Measure the fluorescence emission spectra (excitation at 290 nm) of the native BSA and the atrazine-BSA conjugates.

  • A decrease or quenching of the fluorescence intensity upon conjugation can be observed, which correlates with the hapten density.

Signaling Pathway for Immunogenicity

The conjugation of a hapten like atrazine to a carrier protein is the first step in eliciting an immune response. The diagram below provides a simplified overview of the subsequent signaling pathway leading to antibody production.

G cluster_0 Antigen Presentation cluster_1 B-Cell Activation APC Antigen Presenting Cell (APC) e.g., Macrophage MHC_II APC presents carrier peptide on MHC class II APC->MHC_II Internalizes & processes Atrazine-Protein Conjugate T_helper Helper T-Cell B_cell B-Cell T_helper->B_cell Provides help MHC_II->T_helper T-Cell Receptor recognizes peptide-MHC Plasma_cell Plasma Cell B_cell->Plasma_cell Activated by Helper T-Cell and binds Atrazine epitope Antibodies Anti-Atrazine Antibodies Plasma_cell->Antibodies Differentiates and secretes antibodies

Caption: Hapten-carrier induced antibody production.

References

Application Note: Solid-Phase Extraction of Atrazine-Acetic Acid from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atrazine is a widely used herbicide of the triazine class, employed to control broadleaf and grassy weeds in various crops.[1][2] Its presence and the persistence of its degradation products in water sources are of environmental and health concern.[3] Atrazine-acetic acid (CAS 193889-80-4) is a carboxylic acid derivative of atrazine, often used as an immunizing hapten for developing immunoassays.[4] Accurate quantification of such polar, acidic compounds in aqueous matrices requires an efficient sample preparation step to remove interferences and concentrate the analyte.

Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of analytes from complex matrices like water.[5] This application note provides a detailed protocol for the extraction of this compound from water samples using reversed-phase SPE, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method This protocol utilizes a reversed-phase SPE mechanism. The water sample is first acidified to a pH below the pKa of this compound. This ensures the carboxylic acid group is protonated, rendering the molecule less polar and enabling its retention on a non-polar solid-phase sorbent. Interferences that are more polar are washed away. The retained this compound is then eluted with a strong organic solvent. Subsequent analysis is typically performed using chromatographic methods such as HPLC-UV or LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Styrene-divinylbenzene with modified surface, 200 mg/6 mL).

  • Chemicals & Solvents:

    • This compound standard (CAS 193889-80-4)

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Reagent Water (Milli-Q or equivalent)

  • Apparatus:

    • SPE Vacuum Manifold

    • Analytical Balance

    • pH Meter

    • Vortex Mixer

    • Nitrogen Evaporation System

    • Glassware: Volumetric flasks, beakers, graduated cylinders

    • HPLC or LC-MS/MS system

2. Sample Preparation and Pre-treatment

  • Collect 100-200 mL of the water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Using formic acid, carefully adjust the pH of the water sample to approximately 3.0. This step is critical to ensure the this compound is in its neutral, protonated form for efficient retention on the reversed-phase sorbent.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge to wet and activate the sorbent.

    • Pass 5 mL of reagent water (pH 3.0) to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample (100-200 mL) onto the conditioned cartridge.

    • Apply a gentle vacuum to maintain a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water (pH 3.0) to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove all residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the retained this compound by passing 5 mL of methanol through the cartridge at a slow flow rate (approx. 2 mL/min).

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (approx. 27°C).

  • Reconstitute the dried residue in 1 mL of the mobile phase used for the chromatographic analysis (e.g., 90:10 water:methanol).

  • Vortex the sample to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for analysis.

5. Analytical Determination The concentrated and cleaned-up sample is ready for injection into an HPLC-UV or LC-MS/MS system for quantification. Analysis of atrazine and its metabolites is commonly performed with a C18 reversed-phase column.

Data Presentation

The following table summarizes expected performance data for the SPE method based on recoveries reported for atrazine and its degradation products in similar matrices.

AnalyteMatrixFortification Level (µg/L)Mean Recovery (%)RSD (%)
This compoundReagent Water0.1095< 10
This compoundReagent Water1.0097< 8
This compoundSurface Water0.1091< 15
This compoundSurface Water1.0094< 10

RSD: Relative Standard Deviation

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1. Collect 100-200 mL Water Sample Filter 2. Filter Sample (if needed) Sample->Filter Acidify 3. Adjust pH to 3.0 with Formic Acid Filter->Acidify Condition 4. Condition Cartridge (Methanol -> Water) Acidify->Condition Load 5. Load Sample (~5 mL/min) Condition->Load Wash 6. Wash Cartridge (Reagent Water) Load->Wash Dry 7. Dry Cartridge (High Vacuum) Wash->Dry Elute 8. Elute Analyte (5 mL Methanol) Dry->Elute Evaporate 9. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 10. Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for SPE of this compound.

References

Application Notes and Protocols for Atrazine-Acetic Acid in Antibody Production and Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of atrazine-acetic acid and its derivatives in the production and screening of antibodies for the detection of the herbicide atrazine.

Introduction

Atrazine is a widely used herbicide, and its presence in the environment is a significant concern, necessitating sensitive and specific detection methods.[1][2] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective solution for atrazine monitoring.[3][4] The development of these immunoassays hinges on the production of high-affinity antibodies that can specifically recognize atrazine. Since atrazine is a small molecule (hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies. This compound, a derivative of atrazine, provides a convenient linker for this conjugation.

Principle

The core principle involves synthesizing an atrazine hapten that can be covalently linked to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[5] This atrazine-protein conjugate is then used to immunize an animal (e.g., a rabbit for polyclonal antibodies or a mouse for monoclonal antibodies). The resulting antibodies can then be used in various immunoassay formats, most commonly a competitive ELISA, for the detection of atrazine in samples. In a competitive ELISA, free atrazine in a sample competes with a labeled atrazine conjugate for binding to a limited number of anti-atrazine antibody binding sites. The signal produced is inversely proportional to the concentration of atrazine in the sample.

Hapten Synthesis and Conjugation to Carrier Proteins

A critical step in producing anti-atrazine antibodies is the synthesis of a suitable hapten and its conjugation to a carrier protein. While the specific synthesis of "this compound" is not explicitly detailed in the provided results, the synthesis of similar carboxylated atrazine derivatives is well-documented and follows a general principle.

Protocol 1: Synthesis of a Carboxylated Atrazine Hapten

This protocol is a generalized representation based on the synthesis of atrazine derivatives for antibody production.

Materials:

  • Melamine

  • Acetonitrile

  • Ethylamine

  • Diisopropylethylamine (DIEA)

  • 3-Aminobutyric acid

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate

  • Dichloromethane

Procedure:

  • Intermediate Synthesis: Dissolve melamine in acetonitrile and cool the solution to 0°C. Add ethylamine and DIEA to the cooled solution and stir for 4 hours at 0°C. Dry the reaction mixture by spin evaporation to obtain the intermediate product (SM1).

  • Hapten Synthesis: React the intermediate SM1 with 3-aminobutyric acid. Monitor the reaction using thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, cool the solution and spin-dry. Add saturated aqueous sodium bicarbonate solution and stir. Extract the product twice with dichloromethane. Adjust the aqueous phase to pH 4 with 1 M HCl to precipitate the white product. Filter and dry the precipitate to obtain the atrazine hapten.

  • Characterization: Confirm the purity, molecular weight, and structure of the synthesized hapten using High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of Atrazine Hapten to a Carrier Protein (Active Ester Method)

This method is widely used to couple the carboxyl group of the hapten to the amino groups of the carrier protein.

Materials:

  • Atrazine hapten (with a carboxylic acid group)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dimethylformamide (DMF)

  • Carrier protein (e.g., BSA or OVA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Activation of Hapten: Dissolve the atrazine hapten, NHS, and EDC in DMF. Stir the solution overnight at 4°C to form the active ester.

  • Conjugation to Protein: Prepare a solution of the carrier protein (BSA or OVA) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Continue to stir the reaction mixture for 4 hours at room temperature.

  • Purification of the Conjugate: Dialyze the reaction mixture against PBS for 2-3 days with several changes of buffer to remove unconjugated hapten and other small molecules.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as MALDI-TOF mass spectrometry.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated against the atrazine-protein conjugate. Monoclonal antibodies are generally preferred for their high specificity and homogeneity.

Protocol 3: Monoclonal Antibody Production

This protocol outlines the key steps for generating monoclonal antibodies against atrazine.

Materials:

  • Atrazine-BSA conjugate (immunogen)

  • BALB/c mice

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Myeloma cells (e.g., Sp2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (hypoxanthine-aminopterin-thymidine)

  • HT medium (hypoxanthine-thymidine)

  • Pristane

  • ELISA plates

  • Atrazine-OVA conjugate (for screening)

Procedure:

  • Immunization: Immunize BALB/c mice with the atrazine-BSA conjugate emulsified in Freund's complete adjuvant for the primary injection, followed by booster injections with Freund's incomplete adjuvant.

  • Monitoring Immune Response: Collect blood samples from the immunized mice and screen the serum for the presence of anti-atrazine antibodies using an indirect ELISA with atrazine-OVA as the coating antigen.

  • Cell Fusion: Select the mouse with the highest antibody titer and perform a final booster injection. Three days later, sacrifice the mouse and isolate splenocytes. Fuse the splenocytes with myeloma cells using PEG.

  • Hybridoma Selection: Culture the fused cells in HAT medium to select for hybridoma cells.

  • Screening for Positive Hybridomas: Screen the supernatants from the hybridoma cultures for the production of anti-atrazine antibodies using an indirect ELISA.

  • Cloning: Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

  • Ascites Production: Inject the selected hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid containing a high concentration of the monoclonal antibody.

  • Antibody Purification: Purify the monoclonal antibody from the ascites fluid using protein A or protein G affinity chromatography.

  • Characterization: Characterize the purified antibody for its isotype, affinity, sensitivity (IC50), and cross-reactivity with related compounds.

Antibody Screening and Characterization using ELISA

A competitive ELISA is the most common format for screening antibodies and for the quantitative detection of atrazine.

Protocol 4: Indirect Competitive ELISA (ic-ELISA)

This protocol is used to determine the sensitivity and specificity of the produced antibodies.

Materials:

  • Microtiter plates

  • Atrazine-OVA conjugate (coating antigen)

  • Anti-atrazine antibody (from hybridoma supernatant, ascites, or purified)

  • Atrazine standard solutions

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the atrazine-OVA conjugate diluted in a coating buffer. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a mixture of the anti-atrazine antibody and either the atrazine standard or the sample to the wells. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the atrazine concentration. The IC50 value (the concentration of atrazine that causes 50% inhibition of antibody binding) is used to determine the sensitivity of the assay.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on anti-atrazine antibody development and immunoassay performance.

Table 1: Characteristics of Anti-Atrazine Monoclonal Antibodies

Antibody CloneIsotypeIC50 (µg/L)Linear Range (µg/L)Heavy Chain MW (kDa)Light Chain MW (kDa)Reference
9F5IgG11.6780.384 - 11.565~52~15

Table 2: Performance of Atrazine Immunoassays

Assay TypeAntibody TypeIC50 (ng/mL)Detection Limit (ng/mL)Reference
ELISAPolyclonal0.50.04
ELISAPolyclonal0.09 (90 ng/L)~0.001 (1 ng/L)
Sustainable ELISARecombinant full-length1.660.35
ic-ELISAMonoclonal (9F5)1.678 (µg/L)0.384 (µg/L)

Table 3: Cross-Reactivity of Anti-Atrazine Antibodies

AntibodyCompoundCross-Reactivity (%)Reference
ELISA Kit AntibodyPropazine81
Simazine6.9
Ametryn3.9
Terbutylazine1
Deethylatrazine1.3
Hydroxyatrazine1.8
Recombinant full-length AbAmetryn64.24
Terbutylazine38.20
Monoclonal Ab (9F5)Propazine41.50
Ametryn18.86

Visualizations

Experimental Workflows

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation to Carrier Protein Melamine Melamine + Ethylamine Intermediate Intermediate (SM1) Melamine->Intermediate Acetonitrile, DIEA Hapten This compound (Hapten) Intermediate->Hapten + 3-Aminobutyric Acid Activation Hapten Activation (EDC/NHS) Hapten->Activation Conjugation Conjugation to Carrier Protein (BSA/OVA) Activation->Conjugation Purification Purification (Dialysis) Conjugation->Purification Immunogen Immunogen (Atrazine-Protein Conjugate) Purification->Immunogen

Caption: Workflow for atrazine hapten synthesis and conjugation.

Antibody_Production_Workflow Immunization 1. Immunization of Mouse with Atrazine-BSA Fusion 2. Splenocyte-Myeloma Cell Fusion Immunization->Fusion Selection 3. Hybridoma Selection (HAT Medium) Fusion->Selection Screening 4. Screening for Positive Clones (ELISA) Selection->Screening Cloning 5. Subcloning by Limiting Dilution Screening->Cloning Expansion 6. Antibody Production (Ascites) Cloning->Expansion Purification 7. Antibody Purification (Protein A/G) Expansion->Purification mAb Purified Monoclonal Antibody Purification->mAb

Caption: Monoclonal antibody production workflow.

Competitive_ELISA cluster_well Microtiter Well Surface cluster_result Result Ab Anti-Atrazine Antibody Free_Atr Free Atrazine Free_Atr->Ab Competes for binding Labeled_Atr Enzyme-Labeled Atrazine Labeled_Atr->Ab Competes for binding Result_High High Atrazine in Sample: Low Signal Result_Low Low Atrazine in Sample: High Signal

Caption: Principle of competitive ELISA for atrazine detection.

References

Troubleshooting & Optimization

"optimizing Atrazine-acetic acid synthesis yield and purity"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Atrazine-Acetic Acid Synthesis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of this compound. The focus is on optimizing reaction yield and ensuring the highest possible product purity through controlled experimental parameters and effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is not typically synthesized from basic precursors but is instead derived from Atrazine. The most plausible route involves the selective N-alkylation of a dealkylated Atrazine intermediate. This process requires careful control to ensure the acetic acid moiety is added to the correct nitrogen atom and to prevent side reactions. The general pathway involves the N-dealkylation of Atrazine, followed by a nucleophilic substitution reaction with a suitable acetic acid derivative.

Q2: What are the most critical parameters affecting yield and purity?

A2: The critical parameters for optimizing the synthesis include temperature control, pH management, the precise molar ratio of reactants, and the choice of solvent.[1][2] Temperature is crucial as s-triazine reactions are highly sensitive to thermal conditions, which can lead to the formation of by-products like hydroxyatrazine.[2] pH control, particularly neutralization steps, is vital to minimize the formation of impurities and improve the quality of the effluent.[1]

Q3: What are the common impurities encountered during this synthesis?

A3: Common impurities include unreacted starting materials (Atrazine, dealkylated intermediates), di-substituted products (if both amino groups react), and hydrolysis by-products such as hydroxyatrazine.[2] The formation of these is often due to suboptimal control over reaction conditions like temperature and pH.

Q4: Which analytical techniques are recommended for monitoring reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying the parent compound, intermediates, and by-products, often after a derivatization step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete initial dealkylation of Atrazine.2. Suboptimal temperature or pH during the alkylation step.3. Degradation of the product during work-up.4. Poor mixing of reagents.1. Confirm the complete conversion of Atrazine to its dealkylated intermediate using HPLC before proceeding.2. Optimize temperature and pH based on pilot experiments (see Protocol section). Maintain strict temperature control.3. Use neutralization steps with agents like HCl or CO2 to stabilize the reaction mixture before extraction.4. Ensure vigorous and efficient stirring throughout the reaction.
Low Purity / Multiple By-products 1. Formation of hydroxyatrazine due to hydrolysis at high temperatures or extreme pH.2. Competing substitution reactions leading to undesired isomers or di-substituted products.3. Presence of unreacted starting materials.1. Perform the reaction at lower temperatures and maintain a neutral or slightly basic pH during key steps.2. Control the stoichiometry carefully. Use a slow, dropwise addition of the alkylating agent to the dealkylated intermediate.3. Increase reaction time or temperature slightly to drive the reaction to completion. Purify the final product using column chromatography or recrystallization.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous work-up.3. Co-elution of impurities during chromatography.1. After the reaction, use solvent extraction with a suitable organic solvent like ethyl acetate or dichloromethane.2. Add a saturated brine solution during the work-up to break emulsions.3. Optimize the chromatography mobile phase. Consider using a different stationary phase or employing a gradient elution method. Solid-phase extraction (SPE) can also be used as a preliminary clean-up step.

Experimental Protocols & Data

Protocol 1: Synthesis of Deethylatrazine Intermediate

This protocol describes the partial N-dealkylation of Atrazine, a necessary first step. The reaction conditions are critical for achieving selective dealkylation.

Materials:

  • Atrazine

  • Manganese Dioxide (δ-MnO2) or other suitable oxidizing agent

  • Aqueous buffer solution (pH ~4.0)

  • Dichloromethane

Procedure:

  • Prepare a suspension of Atrazine in an aqueous buffer (pH 2.3-4.0). The reaction rate is known to increase with decreasing pH.

  • Add the δ-MnO2 catalyst to the suspension. The loading of the catalyst will influence the reaction rate.

  • Stir the mixture vigorously at a controlled temperature (e.g., 25°C) in the absence of light.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC to check for the formation of deethylatrazine and the consumption of Atrazine.

  • Once the desired conversion is achieved, filter off the catalyst.

  • Extract the aqueous solution with dichloromethane to isolate the deethylatrazine product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude intermediate.

Protocol 2: N-Alkylation to form this compound

This protocol involves the nucleophilic substitution of the deethylatrazine intermediate with an acetic acid derivative.

Materials:

  • Deethylatrazine (from Protocol 1)

  • Ethyl bromoacetate (or similar alkylating agent)

  • Sodium carbonate (Na2CO3) or another suitable base

  • Acetone or Tetrahydrofuran (THF) as solvent

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Dissolve the deethylatrazine intermediate in acetone.

  • Add a slight excess of sodium carbonate to act as a base.

  • Add ethyl bromoacetate dropwise to the mixture at room temperature while stirring. The reaction involves the sequential displacement of a leaving group, and temperature control is key.

  • After the addition is complete, gently reflux the mixture for several hours until HPLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture, filter off the base, and evaporate the solvent.

  • The resulting crude product is the ethyl ester of this compound. To obtain the final acid, perform ester hydrolysis by dissolving the crude product in a mixture of alcohol and aqueous HCl and heating.

  • After hydrolysis, neutralize the solution and extract the this compound product.

  • Purify the final product by recrystallization or column chromatography.

Optimization Data Summary

The following table summarizes key parameters and their impact on triazine derivative synthesis, compiled from related studies.

ParameterConditionExpected Effect on Yield/PurityReference
Temperature Low (0-5°C) for first substitution, Room Temp for secondHigher purity, minimizes hydrolysis to hydroxy-derivatives.
pH Control Neutralization to pH 6-7 after base additionMinimizes by-product formation and improves effluent quality.
Reagent Addition Slow, controlled addition of amines/alkylating agentsPrevents localized high concentrations, reducing side reactions.
Solvent Organic solvent (e.g., MIBK, Toluene)Can improve reaction selectivity compared to purely aqueous media.

Visualizations

Synthesis Pathway

Synthesis_Pathway Atrazine Atrazine Deethylatrazine Deethylatrazine (Intermediate) Atrazine->Deethylatrazine  1. N-Dealkylation  (e.g., δ-MnO2, pH 4) Ester_Product This compound Ethyl Ester Deethylatrazine->Ester_Product  2. N-Alkylation  (Ethyl bromoacetate, Base) Final_Product This compound Ester_Product->Final_Product  3. Hydrolysis  (Acid/Base)

Caption: Proposed reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow start_end start_end process process analysis analysis purify purify start Start: Atrazine dealkylation Step 1: N-Dealkylation start->dealkylation check1 HPLC Check dealkylation->check1 alkylation Step 2: N-Alkylation with Ethyl Bromoacetate check1->alkylation  Proceed check2 HPLC Check alkylation->check2 hydrolysis Step 3: Ester Hydrolysis check2->hydrolysis  Proceed workup Aqueous Work-up & Extraction hydrolysis->workup purification Purification (Chromatography) workup->purification final_analysis Final Analysis (HPLC, GC-MS) purification->final_analysis end End Product final_analysis->end

Caption: General experimental workflow from starting material to final product.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield problem problem question question action action solution solution start Low Yield Reported q1 Intermediate formation complete? start->q1 a1 Optimize dealkylation: - Adjust pH/catalyst - Increase reaction time q1->a1 No q2 Alkylation step conditions optimal? q1->q2 Yes a1->q1 Re-run a2 Optimize alkylation: - Check base/solvent - Adjust temperature q2->a2 No q3 Significant by-products (e.g., Hydroxyatrazine)? q2->q3 Yes a2->q2 Re-run a3 Refine conditions: - Lower reaction temp - Ensure pH control q3->a3 Yes s1 Yield Improved q3->s1 No a3->q3 Re-run

Caption: A logical flowchart for troubleshooting low synthesis yield.

References

"troubleshooting low sensitivity in Atrazine-acetic acid ELISA"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in Atrazine-acetic acid Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or no signal across my entire ELISA plate. What are the possible causes and solutions?

A weak or absent signal is a common issue indicating a systemic problem with the assay. Here’s a step-by-step guide to troubleshoot this problem.

Possible Causes and Solutions:

  • Reagent Issues:

    • Expired or Improperly Stored Reagents: Verify the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures.[1]

    • Inactivated Enzyme Conjugate: The enzyme conjugate is critical for signal generation. Its activity can be diminished by improper storage or the presence of inhibitors like sodium azide in buffers.[2] Test the enzyme's functionality by directly adding a small amount to the substrate solution; a rapid color change should occur.[3]

    • Substrate Solution Problems: The substrate may be expired, improperly prepared, or inhibited.[3][4] Prepare fresh substrate solution and ensure the correct buffer is used.

  • Procedural Errors:

    • Incorrect Reagent Addition: Systematically review the protocol to ensure all reagents were added in the correct order and volume.

    • Inadequate Incubation Times or Temperatures: Incubation steps are crucial for binding and enzymatic reactions. Ensure all incubations are performed for the specified duration and at the correct temperature. Allow all reagents and the plate to reach room temperature before starting the assay.

    • Excessive Washing: While washing is necessary to reduce background, overly aggressive washing can remove bound antibodies or antigen. Reduce the number or vigor of wash steps.

Q2: My standard curve is flat or has a very low optical density (OD). How can I improve it?

A poor standard curve is a primary reason for low assay sensitivity and inaccurate quantification.

Troubleshooting a Poor Standard Curve:

  • Improper Standard Dilution:

    • Action: Prepare fresh serial dilutions of the atrazine standard. Ensure accurate pipetting and thorough mixing at each dilution step. Use polypropylene tubes for dilutions to prevent adsorption to the tube walls.

  • Degraded Standards:

    • Action: Use a fresh vial of the atrazine standard. Avoid repeated freeze-thaw cycles of the stock solution.

  • Suboptimal Assay Conditions:

    • Action: Re-evaluate the concentrations of the coating antigen and the primary antibody. A checkerboard titration can identify the optimal concentrations for maximum sensitivity.

Q3: The signal is low only in my samples, but the standard curve looks acceptable. What could be the issue?

This scenario points towards problems specific to the sample matrix or the atrazine concentration within the samples.

Sample-Specific Troubleshooting:

  • Low Analyte Concentration: The atrazine concentration in your samples may be below the detection limit of the assay.

    • Action: Concentrate the samples before analysis.

  • Matrix Effects: Components in the sample matrix (e.g., soil extracts, water contaminants) can interfere with antibody-antigen binding.

    • Action: Dilute the samples in the assay buffer to reduce interference. Ensure the diluent used for the samples is the same as that used for the standards to minimize matrix effects.

Experimental Protocols

Key Experimental Protocol: Competitive this compound ELISA

This protocol is a generalized procedure. Optimal concentrations and incubation times should be determined empirically.

  • Antigen Coating:

    • Dilute the Atrazine-protein conjugate (e.g., Atrazine-BSA) to the optimized concentration (e.g., 1.563 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 250 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well. Pat the plate dry on paper towels.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Competitive Reaction:

    • Add 50 µL of atrazine standards or samples to the appropriate wells.

    • Immediately add 50 µL of the diluted primary anti-atrazine antibody to each well.

    • Incubate for 1-2 hours at room temperature. The free atrazine in the sample/standard competes with the coated atrazine for antibody binding.

    • Wash the plate as described in step 1.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as described in step 1.

  • Substrate Development and Measurement:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the atrazine concentration.

Quantitative Data Summary

ParameterRecommended Concentration/ConditionSource
Coating Antigen Concentration 1.563 µg/mL
Primary Antibody Dilution 1:8000
Atrazine Detection Limit As low as 0.04 ng/mL
Midpoint of Assay (IC50) Approximately 0.5 - 0.7 ng/mL
Incubation Times 30 minutes to 2 hours at room temperature
Washing Buffer PBS with 0.05% Tween 20
Substrate Incubation 15-30 minutes at room temperature in the dark

Visual Guides

ELISA_Workflow start Start coating Antigen Coating (Atrazine-Protein Conjugate) start->coating wash1 Wash coating->wash1 blocking Blocking (e.g., BSA) wash1->blocking wash2 Wash blocking->wash2 competition Competitive Reaction (Sample/Standard + Primary Ab) wash2->competition wash3 Wash competition->wash3 detection Detection (Enzyme-Conjugated Secondary Ab) wash3->detection wash4 Wash detection->wash4 substrate Substrate Addition (e.g., TMB) wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance (450 nm) stop->read end End read->end

Caption: Workflow for a competitive this compound ELISA.

Troubleshooting_Low_Sensitivity issue Low Sensitivity Issue cause_reagent Reagent Problems issue->cause_reagent cause_procedure Procedural Errors issue->cause_procedure cause_sample Sample-Specific Issues issue->cause_sample cause cause solution solution solution_reagent1 Check expiration dates and storage. cause_reagent->solution_reagent1 solution_reagent2 Test enzyme conjugate activity. cause_reagent->solution_reagent2 solution_reagent3 Prepare fresh substrate. cause_reagent->solution_reagent3 solution_procedure1 Verify reagent addition order/volume. cause_procedure->solution_procedure1 solution_procedure2 Optimize incubation times/temperatures. cause_procedure->solution_procedure2 solution_procedure3 Adjust washing steps. cause_procedure->solution_procedure3 solution_procedure4 Perform checkerboard titration. cause_procedure->solution_procedure4 solution_sample1 Concentrate low-level samples. cause_sample->solution_sample1 solution_sample2 Dilute samples to reduce matrix effects. cause_sample->solution_sample2

Caption: Troubleshooting logic for low sensitivity in Atrazine ELISA.

References

Technical Support Center: Atrazine-Acetic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of atrazine and its metabolite, atrazine-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their chromatographic experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of atrazine and this compound, providing potential causes and systematic solutions.

Problem 1: Poor Peak Resolution Between Atrazine and this compound

Q1: My atrazine and this compound peaks are co-eluting or have very poor separation. What should I do?

A1: Poor resolution between a parent compound and its more polar, acidic metabolite is a common challenge in reversed-phase HPLC. The key is to manipulate the three factors that govern resolution: selectivity (α), efficiency (N), and retention factor (k).

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing optimally by running a standard with a known well-resolved peak.

  • Check Column Health: An old or contaminated column can lead to peak broadening and poor resolution.[1][2] If you suspect column degradation, try flushing it with a strong solvent or replace it.[1][2]

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC.

Detailed Solutions:

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.

    • Adjust Mobile Phase pH: Since this compound is an acidic compound, its retention is highly dependent on the mobile phase pH. To maximize retention and improve peak shape, the mobile phase pH should be set approximately 2 pH units below the pKa of the carboxylic acid group (typically around pH 2.5-3.0 for carboxylic acids).[1] This suppresses the ionization of the acid, making it less polar and more retained on a C18 column. Atrazine, being a weak base with a pKa of about 1.7, will be protonated at this low pH, which will also affect its retention.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents provide different selectivities and can alter the elution order or spacing of your peaks.

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic and polar compounds, respectively.

  • Improve Column Efficiency (N): Higher efficiency results in sharper peaks, which are easier to resolve.

    • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency.

    • Increase Column Length: Doubling the column length will increase resolution by a factor of approximately 1.4.

    • Decrease Flow Rate: Lowering the flow rate can lead to better peak resolution, but will also increase the analysis time.

  • Adjust Retention Factor (k): Increasing the retention of the peaks can sometimes improve resolution, especially for early eluting compounds.

    • Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of both compounds, potentially providing better separation.

Problem 2: Peak Tailing of this compound

Q2: The peak for this compound is showing significant tailing. What is causing this and how can I fix it?

A2: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica surface of the column can be deprotonated at higher pH values and interact with polar analytes, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0. This will protonate the silanol groups, minimizing these secondary interactions. Using a highly deactivated, end-capped column can also significantly reduce silanol activity.

  • Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both ionized and non-ionized forms, leading to a distorted peak shape.

    • Solution: As mentioned previously, adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected.

Peak_Tailing_Causes_and_Solutions cluster_causes Potential Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Silanol Interactions solution1 Lower Mobile Phase pH (2.5-3.0) cause1->solution1 solution2 Use End-Capped Column cause1->solution2 cause2 Analyte Ionization (pH ≈ pKa) cause2->solution1 cause3 Column Overload solution3 Reduce Injection Volume/Concentration cause3->solution3 cause4 Extra-Column Effects solution4 Minimize Tubing Length/Dead Volume cause4->solution4

Caption: Common causes of peak tailing for acidic analytes and their corresponding solutions.

Frequently Asked Questions (FAQs)

Q3: What is a good starting HPLC method for separating atrazine and this compound?

A3: A good starting point for method development would be a reversed-phase separation on a C18 column. Based on published methods for atrazine and its polar metabolites, the following conditions can be used as a starting point.

Q4: How does the mobile phase pH affect the retention of atrazine and this compound?

A4: The mobile phase pH has a significant impact on the retention of ionizable compounds like atrazine and this compound.

  • This compound: As an acidic compound with a carboxylic acid functional group (pKa typically 3-5), its charge state is highly dependent on pH.

    • At low pH (e.g., < 3) , the carboxylic acid is protonated (neutral), making the molecule less polar and more strongly retained on a reversed-phase column.

    • At high pH (e.g., > 5) , the carboxylic acid is deprotonated (negatively charged), making the molecule more polar and less retained, leading to earlier elution.

  • Atrazine: Atrazine is a weak base with a pKa of approximately 1.7.

    • At very low pH (e.g., < 1.7) , it will be protonated (positively charged), which can decrease its retention on a C18 column.

    • At pH above 3 , it will be in its neutral form, and its retention will be primarily governed by its hydrophobicity.

Therefore, a mobile phase pH of around 2.5-3.0 is often a good compromise to ensure this compound is in its neutral, well-retained form, while atrazine remains largely in its neutral form as well.

Q5: What are some common mobile phases used for atrazine analysis?

A5: Methanol and acetonitrile are the most common organic modifiers used in combination with water or an aqueous buffer. The choice between them can affect selectivity. Additives like formic acid or acetic acid are often used to control the pH of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wider range of polarities, such as atrazine and its various metabolites.

Q6: Can I use a guard column for this analysis?

A6: Yes, using a guard column is highly recommended. It helps protect your analytical column from contaminants in the sample matrix, extending its lifetime and maintaining performance. Ensure the guard column has the same stationary phase as your analytical column.

Data Presentation

The following table summarizes typical HPLC parameters used for the analysis of atrazine and its metabolites, which can be adapted for the separation of atrazine and this compound.

ParameterRecommended Conditions
Column C18, C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid B: Acetonitrile or Methanol with 0.1% Acetic Acid or Formic Acid
Gradient Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temp. Ambient or controlled (e.g., 30-40 °C)
Injection Vol. 10 - 50 µL
Detector UV-Vis at 220-230 nm

Experimental Protocols

Detailed Protocol for HPLC Method Development

This protocol provides a step-by-step guide for developing a robust HPLC method for the separation of atrazine and this compound.

1. Standard and Sample Preparation:

  • Prepare individual stock solutions of atrazine and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Create a working standard mixture containing both analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase.

  • For unknown samples, perform a suitable extraction (e.g., solid-phase extraction) and dissolve the final extract in the initial mobile phase.

2. Initial Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Acetic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm.

3. Method Optimization:

  • Inject the standard mixture and evaluate the initial separation.

  • If resolution is poor:

    • Adjust pH: Prepare mobile phase A with different concentrations of acetic or formic acid to achieve a pH between 2.5 and 3.5.

    • Modify Gradient: If peaks are co-eluting, make the gradient shallower (e.g., increase the gradient time from 13 minutes to 20 minutes). If peaks are well-separated but the run time is long, make the gradient steeper.

    • Change Organic Modifier: Replace acetonitrile with methanol and re-run the initial gradient.

  • If peak tailing is observed for this compound:

    • Ensure the mobile phase pH is sufficiently low (pH < 3.0).

    • Try a different brand of C18 column, preferably one with high end-capping.

    • Reduce the concentration of the injected standard.

4. System Suitability:

  • Once satisfactory separation is achieved, perform multiple injections of the standard mixture to check for:

    • Repeatability of retention times (RSD < 1%).

    • Repeatability of peak areas (RSD < 2%).

    • Resolution between atrazine and this compound (Rs > 1.5).

    • Tailing factor for this compound (Tf < 1.5).

References

"reducing matrix effects in LC-MS/MS analysis of Atrazine-acetic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the LC-MS/MS analysis of Atrazine-acetic acid.

Troubleshooting Guide

Issue: Poor Peak Shape or Tailing for this compound

Possible Causes and Solutions:

  • Cause: Secondary interactions with the analytical column. This compound is a polar and potentially chelating compound.

  • Solution 1: Mobile Phase Modification. Add a small amount of a competing agent to the mobile phase, such as 0.1% formic acid or 5 mM ammonium acetate. This can help to saturate active sites on the column and improve peak shape.

  • Solution 2: Column Selection. Consider using a column specifically designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, using metal-free columns can prevent chelation with metal components of the HPLC system and column, which can cause peak tailing and signal loss.[1]

  • Solution 3: pH Adjustment. Adjust the mobile phase pH to ensure this compound is in a consistent ionic state, which can improve peak symmetry.

Issue: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

  • Cause: Variable matrix effects between samples. The composition of your sample matrix can vary, leading to different degrees of ion suppression or enhancement.[2]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for variable matrix effects.[2][3] An appropriate SIL-IS for this compound would be a deuterated or 13C-labeled version. Atrazine-d5 is commonly used for Atrazine analysis and may be a suitable starting point if a specific standard for the acetic acid metabolite is unavailable.[4]

  • Solution 2: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples. This helps to ensure that the calibration standards experience similar matrix effects as the samples.

  • Solution 3: Thorough Homogenization. Ensure your samples are thoroughly homogenized before extraction to minimize variability between aliquots.

Issue: Low Signal Intensity or Signal Suppression

Possible Causes and Solutions:

  • Cause: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.

  • Solution 1: Improve Sample Cleanup. Enhance your sample preparation to remove more of the interfering matrix components.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticides in various matrices. For polar analytes, the QuPPe (Quick Polar Pesticides) method is a suitable variation.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that effectively retains this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound and leave interferences behind.

  • Solution 2: Optimize Chromatographic Separation. Modify your LC method to separate this compound from the region of ion suppression.

    • Gradient Adjustment: A slower, more shallow gradient can improve the resolution between your analyte and interfering compounds.

    • Column Change: As mentioned, a HILIC column can be beneficial for retaining and separating polar compounds.

  • Solution 3: Sample Dilution. Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, be mindful that this will also dilute your analyte, which could impact sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For this compound, which is often analyzed in complex matrices like soil, water, or biological fluids, matrix effects can lead to inaccurate and unreliable quantitative results.

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The most common method is the post-extraction spike . This involves comparing the peak area of this compound in a neat solvent standard to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where ion suppression or enhancement occurs.

Q3: What is the best way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of the analyte signal. If a SIL-IS is not available, creating matrix-matched calibration curves is a good alternative.

Q4: What are some recommended sample preparation techniques for reducing matrix effects for this compound?

A4: For polar analytes like this compound, the QuPPe (Quick Polar Pesticides) method is a suitable starting point. This method is a modification of the popular QuEChERS technique and is optimized for polar compounds. Other effective techniques include Solid-Phase Extraction (SPE) with appropriate sorbents and Liquid-Liquid Extraction (LLE) .

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte, which can negatively impact the method's sensitivity and limit of quantification (LOQ). This strategy is most effective when the concentration of this compound in your samples is high.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract. This is a sample of the same matrix as your study samples (e.g., soil, water) that is known to be free of this compound. Process this blank matrix through your entire sample preparation procedure.

  • Spike the blank matrix extract. Add a known amount of the this compound standard solution to the blank matrix extract to achieve the same final concentration as the neat solvent standard.

  • Analyze both solutions by LC-MS/MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    • ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but this can vary depending on the specific application and regulatory guidelines.

Protocol 2: QuEChERS-based Sample Preparation for Soil Samples
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex to create a slurry.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Matrix Effect Reduction Strategies

StrategyAnalyte Recovery (%)RSD (%)Matrix Effect (%)
Dilute-and-Shoot (10x dilution)851560 (Suppression)
QuEChERS with dSPE Cleanup92885 (Suppression)
QuEChERS + Matrix-Matched Cal.956N/A (Compensated)
QuEChERS + SIL-IS993N/A (Compensated)

Data is illustrative and will vary based on matrix type and experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Homogenized Sample Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup Final_Extract 4. Final Extract Cleanup->Final_Extract LC_Separation 5. LC Separation (HILIC Column) Final_Extract->LC_Separation Injection MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 7. Data Processing (Quantification) MS_Detection->Data_Processing

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results? Check_ME Evaluate Matrix Effects (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effects Present? Check_ME->ME_Present No_ME Check other parameters: Instrument performance, Standard stability ME_Present->No_ME No Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Use_SIL_IS Yes Matrix_Match Use Matrix-Matched Calibration ME_Present->Matrix_Match Yes (No SIL-IS available) Improve_Cleanup Improve Sample Cleanup (QuEChERS, SPE) ME_Present->Improve_Cleanup Yes (To reduce suppression) Re_evaluate Re-evaluate Matrix Effects Use_SIL_IS->Re_evaluate Matrix_Match->Re_evaluate Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Optimize_LC->Re_evaluate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Atrazine-Acetic Acid Standard Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and storage of atrazine-acetic acid standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an this compound standard solution?

A1: To prepare an this compound standard solution, begin by accurately weighing a precise amount of analytical grade atrazine. Dissolve the atrazine in a known volume of acetic acid of the desired concentration. It is recommended to use a volumetric flask for accurate volume measurement and to ensure the atrazine is completely dissolved, employing sonication if necessary. Always prepare solutions under a fume hood with appropriate personal protective equipment.

Q2: What are the recommended storage conditions for an this compound standard solution?

Q3: What is the expected shelf life of an this compound standard solution?

A3: The precise shelf life of an this compound solution has not been extensively documented. Atrazine is stable at ambient temperatures and in slightly acidic or basic media.[3] However, its stability in a concentrated weak acid like acetic acid over a long period is not specified. It is crucial for users to establish their own stability data for their specific solution concentration and storage conditions. A recommended approach is to verify the concentration of the standard solution periodically against a freshly prepared standard.

Q4: What are the signs of degradation in my this compound standard solution?

A4: Signs of degradation can include a change in color, the appearance of particulate matter or precipitation, and a decrease in the concentration of atrazine as measured by analytical instrumentation like HPLC-UV. The primary chemical degradation pathway for atrazine is hydrolysis, which results in the formation of hydroxyatrazine.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in the standard solution. The concentration of atrazine may exceed its solubility in acetic acid at the storage temperature.Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute standard or storing it at a controlled room temperature rather than refrigerating.
Inconsistent analytical results (e.g., varying peak areas in chromatography). This could be due to solution degradation, solvent evaporation, or improper mixing before use.Always allow the solution to equilibrate to room temperature before use and vortex it briefly to ensure homogeneity. Verify the concentration against a freshly prepared standard. Ensure the analytical instrument is functioning correctly.
Discoloration of the standard solution. Discoloration may indicate a chemical reaction or the presence of impurities.Discard the solution and prepare a fresh one using high-purity atrazine and acetic acid. Ensure all glassware is scrupulously clean.
Gradual decrease in concentration over time. This is likely due to the chemical degradation of atrazine.Establish a regular schedule for verifying the standard's concentration. If the concentration drops below an acceptable threshold for your application, prepare a fresh standard. Consider conducting a stability study to determine the usable lifetime of the solution under your specific storage conditions.

Experimental Protocols

Protocol for Preparation of this compound Standard Stock Solution (1 mg/mL)
  • Materials:

    • Atrazine (analytical standard grade)

    • Glacial acetic acid (HPLC grade or equivalent)

    • 10 mL volumetric flask (Class A)

    • Analytical balance

    • Spatula

    • Weighing paper

    • Pipettes

    • Amber glass vial with a screw cap

  • Procedure:

    • Accurately weigh 10 mg of atrazine analytical standard onto weighing paper using an analytical balance.

    • Carefully transfer the weighed atrazine into a 10 mL volumetric flask.

    • Add approximately 5 mL of glacial acetic acid to the volumetric flask.

    • Gently swirl the flask to dissolve the atrazine. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Once the atrazine is completely dissolved, add glacial acetic acid to the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial for storage.

Protocol for Verification of Atrazine Standard Solution Stability
  • Objective: To determine the stability of the this compound standard solution over time.

  • Methodology: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.

  • Procedure:

    • Initial Analysis (Time 0):

      • Prepare a fresh this compound standard stock solution as described above.

      • Create a series of working standards by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture).

      • Generate a calibration curve by analyzing the working standards using a validated HPLC-UV method.

      • Analyze the prepared stock solution (Time 0 sample) and record the peak area and concentration.

    • Storage: Store the remaining stock solution under the desired conditions (e.g., refrigerated at 2-8°C, protected from light).

    • Periodic Analysis:

      • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove the stored stock solution and allow it to come to room temperature.

      • Prepare a fresh set of working standards from a newly prepared stock solution.

      • Generate a new calibration curve.

      • Analyze the stored stock solution and determine its concentration.

    • Data Analysis:

      • Compare the concentration of the stored standard at each time point to the initial concentration at Time 0.

      • The standard is considered stable if the concentration remains within a predefined acceptance range (e.g., ±5% of the initial concentration).

Visualizations

Atrazine_Standard_Workflow Workflow for this compound Standard Solution Handling cluster_prep Preparation cluster_storage Storage cluster_verification Stability Verification cluster_use Usage weigh Weigh Atrazine Standard dissolve Dissolve in Acetic Acid weigh->dissolve volume Adjust to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize storage_conditions Store in Amber Vial (2-8°C, Dark) homogenize->storage_conditions initial_analysis Initial Analysis (Time 0) storage_conditions->initial_analysis periodic_analysis Periodic Re-analysis initial_analysis->periodic_analysis compare Compare to Fresh Standard periodic_analysis->compare decision Concentration within +/- 5%? compare->decision use_in_exp Use in Experiment decision->use_in_exp Yes discard Discard and Prepare New decision->discard No

Caption: Logical workflow for the preparation, storage, and stability verification of an this compound standard solution.

References

"overcoming cross-reactivity in Atrazine-acetic acid immunoassays"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using immunoassays based on atrazine-acetic acid haptens. The focus is on identifying and overcoming issues related to antibody cross-reactivity with other triazine herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind an this compound immunoassay?

Atrazine is a small molecule (hapten) that is not immunogenic on its own. To produce antibodies, it is conjugated to a larger carrier protein, often using an "this compound" derivative as a linker. This hapten-protein conjugate is then used to immunize an animal to generate antibodies specific to the atrazine structure. The resulting immunoassay, typically a competitive ELISA, uses these antibodies to detect and quantify atrazine in a sample. In this format, free atrazine in the sample competes with a labeled atrazine conjugate for a limited number of antibody binding sites.

Q2: What is cross-reactivity and why is it a problem in atrazine immunoassays?

Cross-reactivity occurs when the antibodies raised against atrazine also bind to other, structurally similar molecules.[1] This is a significant issue in atrazine immunoassays because atrazine belongs to the triazine family of herbicides, which share a common chemical scaffold.[2][3] This can lead to false-positive results or an overestimation of the atrazine concentration in a sample containing other triazine compounds.[1][4] The primary cause is the shared triazine ring structure, which is a key epitope recognized by the antibodies.

Q3: Which compounds are known to cross-react with atrazine antibodies?

The most common cross-reactants are other triazine herbicides. The degree of cross-reactivity varies depending on the specific antibody and the structure of the analog. Significant cross-reactivity is often observed with compounds like Simazine, Propazine, Ametryn, and Terbutylazine. Metabolites of atrazine, such as desethyl-atrazine, may also show some level of cross-reactivity.

Q4: How does hapten design influence assay specificity?

Hapten design is critical for generating specific antibodies. The position where the linker (e.g., acetic acid) is attached to the atrazine molecule determines which parts of the molecule are exposed to the immune system. A well-designed hapten will expose the most unique structural features of atrazine while masking the common triazine core, leading to antibodies with lower cross-reactivity. For example, designing a hapten that maximally exposes the characteristic amino groups of atrazine can induce a more specific antibody response.

Troubleshooting Guide

Issue 1: My assay shows high signal/concentration in negative control samples (High Background).

Potential Cause Recommended Solution
Non-specific Binding Optimize the blocking buffer. Test different agents like non-fat dry milk, BSA, or specialized commercial protein-free blockers. Consider adding a non-ionic detergent like Tween-20 (0.05%) to wash buffers and blocking solutions to reduce hydrophobic interactions.
Insufficient Washing Increase the number of wash steps or the volume of wash buffer between incubation steps to more effectively remove unbound reagents.
Antibody Concentration Too High Titrate the primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
Incubation Times/Temperatures Reduce incubation times or temperatures to minimize low-affinity, non-specific binding.

Issue 2: My assay is detecting other triazines, leading to inaccurate quantification (Poor Specificity).

Potential Cause Recommended Solution
Inherent Antibody Cross-Reactivity This is the most common cause. The fundamental specificity is determined by the antibody itself. Confirm the cross-reactivity profile of your antibody with known standards of related triazines (see Data Tables below).
If specificity is unacceptable, the ultimate solution is to source a more specific antibody. Monoclonal antibodies generally offer higher specificity than polyclonal antibodies. Consider newly developed recombinant antibodies or nanobodies which can be engineered for high specificity.
Assay Conditions Favor Cross-Reactivity Optimize assay conditions. Sometimes, adjusting the pH or ionic strength of the assay buffer can differentially affect the binding affinity of cross-reactants compared to the target analyte.
Matrix Effects Components in the sample matrix (soil, water, etc.) can interfere with the assay. Run spike-and-recovery experiments and assess parallelism by diluting samples to identify matrix effects. If present, sample dilution or a sample clean-up/extraction step may be required.

Quantitative Data on Cross-Reactivity

The specificity of an atrazine immunoassay is defined by its percentage cross-reactivity with related compounds. This is typically calculated using the IC50 values (the concentration of analyte that causes 50% inhibition).

Formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Cross-Reactant) x 100

Table 1: Example Cross-Reactivity Data for an Atrazine-Specific Recombinant Antibody (ATR-rAb). (Data sourced from a study on sustainable immunoassays)

CompoundClassIC50 (ng/mL)% Cross-Reactivity
Atrazine Triazine1.66 100%
AmetrynTriazine2.5864.24%
TerbutylazineTriazine4.3538.20%
PrometrynTriazine10.9415.18%
TerbutrynTriazine11.8713.99%
SimazineTriazine13.5812.22%
SimetryneTriazine16.0010.39%
MetribuzinTriazinone>1000<0.1%

Table 2: Example Cross-Reactivity for a Polyclonal Antiserum. (Data sourced from an immunoassay development study)

CompoundClass% Relative Cross-Reactivity*
SimazineTriazine100%
Atrazine Triazine420%
PropazineTriazine130%
TerbutylazineTriazine6.4%
Desethyl-atrazineTriazine Metabolite2.2%

*Note: In this study, the assay was optimized for Simazine, hence it is the 100% reference. The high cross-reactivity with Atrazine (420%) demonstrates the generic nature of this particular antiserum.

Experimental Protocols

Protocol: Indirect Competitive ELISA for Atrazine

This protocol outlines the key steps for a typical competitive enzyme-linked immunosorbent assay to detect atrazine. Optimization of concentrations, volumes, and incubation times is critical.

  • Coating:

    • Dilute the atrazine-protein conjugate (e.g., Atrazine-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing:

    • Discard the coating solution from the plate.

    • Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST or 1% BSA in PBST) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate 3 times as described in step 2.

    • Prepare atrazine standards and unknown samples.

    • In a separate dilution plate, add 50 µL of standard or sample to respective wells.

    • Add 50 µL of the primary anti-atrazine antibody (at its optimal dilution) to each well.

    • Incubate for 30-60 minutes at 37°C to allow the antibody to bind to the free atrazine.

    • Transfer 100 µL of this mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 30-60 minutes at 37°C. During this step, any antibody not bound to atrazine from the sample will bind to the atrazine conjugate coated on the plate.

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Mouse IgG) at its optimal dilution in blocking buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Substrate Addition & Measurement:

    • Wash the plate 5 times to ensure removal of all unbound secondary antibody.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 10-20 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of atrazine in the sample.

Visualizations

G start High Cross-Reactivity Observed in Assay check_antibody Step 1: Review Antibody Specificity Data start->check_antibody is_specific Is the antibody known to be highly specific for Atrazine? check_antibody->is_specific confirm Confirm specificity with standards of suspected cross-reactants. check_antibody->confirm optimize_assay Step 2: Optimize Assay Conditions is_specific->optimize_assay  Yes new_antibody Solution: Source a more specific antibody (e.g., Monoclonal) is_specific->new_antibody No / Unknown   adjust_buffer Action: Adjust buffer pH/ionic strength. Titrate antibody concentration. Optimize blocking buffer. optimize_assay->adjust_buffer check_matrix Step 3: Evaluate Matrix Effects sample_prep Action: Implement sample dilution or a clean-up/extraction protocol. check_matrix->sample_prep adjust_buffer->check_matrix

Caption: Troubleshooting workflow for addressing high cross-reactivity.

G atrazine Free Atrazine (Analyte) complex Ab-Atrazine Complex atrazine->p1 antibody Anti-Atrazine Ab antibody->p1 antibody->p2 (Free Ab) complex->p2 Transfer to Plate coated_ag Coated Atrazine Conjugate bound_ab Bound Antibody p1->complex Binding in Sample Mix p2->bound_ab Competition: Free Ab binds to plate

Caption: Principle of the competitive immunoassay for atrazine detection.

References

Technical Support Center: Optimization of SPE Recovery for Atrazine-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) recovery for Atrazine-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of this compound.

Issue 1: Low Recovery of this compound

Low recovery is a frequent challenge in SPE. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Explanation
Incorrect Sample pH Acidify the sample to a pH of 2-4 before loading it onto the SPE cartridge.[1][2]This compound is an acidic compound. Lowering the pH ensures that the analyte is in its neutral, less polar form, which enhances its retention on non-polar sorbents like C18.
Inappropriate Sorbent Material Use a polymeric sorbent like styrene-divinylbenzene (e.g., Strata-X) or a graphitized carbon black cartridge.[3][4][5]Polymeric sorbents can offer better retention for polar acidic herbicides compared to traditional silica-based sorbents. Graphitized carbon black is also effective for extracting atrazine and its degradation products.
Suboptimal Elution Solvent Use a polar organic solvent such as methanol or ethyl acetate. A mixture of methanol and water (e.g., 80:20 v/v) can also be effective. For graphitized carbon, elution with ethyl acetate followed by a dichloromethane/methanol mixture may be necessary.The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. The polarity of the solvent should be optimized for the specific sorbent used.
High Flow Rate During Loading Maintain a slow and consistent flow rate during sample loading, typically 1-3 mL/min.A high flow rate can prevent adequate interaction between the analyte and the sorbent, leading to breakthrough and reduced retention.
Premature Analyte Elution Ensure the wash solvent is not too strong. A weak organic solvent or acidified water can be used to remove interferences without eluting the analyte.The wash step is critical for removing matrix components that can interfere with analysis. However, a solvent that is too strong will also elute the target analyte.
Incomplete Elution Increase the volume of the elution solvent or use a stronger solvent mixture. Soaking the cartridge in the elution solvent for a few minutes before elution can also improve recovery.The analyte may be strongly retained on the sorbent, requiring a larger volume or a more potent solvent for complete elution.

Logical Flow for Troubleshooting Low Recovery:

Caption: Troubleshooting workflow for low SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for this compound?

A1: While C18 is a common choice for non-polar compounds, for more polar acidic metabolites like this compound, polymeric sorbents are often recommended due to their higher retention capacity for such molecules. Graphitized carbon black has also been shown to be effective for atrazine and its degradation products. The optimal choice may depend on the specific sample matrix.

Q2: Why is it necessary to acidify my sample before SPE?

A2: this compound is an acidic molecule. In its ionized (deprotonated) state at neutral or basic pH, it is highly polar and will have poor retention on reversed-phase sorbents like C18. By acidifying the sample to a pH below the pKa of this compound, you ensure it is in its neutral, less polar form, which significantly improves its retention on the non-polar sorbent.

Q3: What are the ideal conditioning and equilibration solvents for the SPE cartridge?

A3: For reversed-phase SPE (e.g., C18 or polymeric sorbents), a typical conditioning step involves passing a water-miscible organic solvent like methanol through the cartridge to activate the stationary phase. This is followed by an equilibration step with acidified deionized water (at the same pH as your sample) to prepare the sorbent for the sample loading.

Q4: Can I use the same SPE method for atrazine and this compound?

A4: While a single method might provide some recovery for both, it may not be optimal. Atrazine is less polar than this compound. A method optimized for the less polar atrazine might use a weaker elution solvent that may not fully recover the more polar this compound. Conversely, a stronger elution solvent for this compound might co-elute more interferences for atrazine. For accurate quantification of both, it is best to optimize the method for both analytes, potentially using a stepwise elution with solvents of increasing strength.

Q5: My final extract contains many interfering peaks. How can I improve the cleanliness of my sample?

A5: To improve sample cleanliness, you can optimize the wash step. After loading your sample, use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound on the cartridge. This could be a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) or acidified water. Additionally, consider using a sorbent with a different selectivity or a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.

SPE Workflow Diagram:

Caption: General workflow for Solid-Phase Extraction.

Experimental Protocols

General Protocol for SPE of this compound using a Polymeric Sorbent

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the polymeric SPE cartridge.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water, acidified to pH 3 with formic or acetic acid, through the cartridge.

    • Ensure the sorbent bed remains wet.

  • Sample Preparation and Loading:

    • Adjust the pH of the aqueous sample to 3 with an appropriate acid.

    • Load the sample onto the cartridge at a flow rate of approximately 1-3 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 3) to remove polar interferences.

    • Optionally, a second wash with a weak organic solvent mixture (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of methanol or a methanol:water mixture (e.g., 80:20 v/v). Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Quantitative Data Summary

The following table summarizes recovery data for atrazine and its metabolites from various studies. Note that specific recovery percentages for this compound are not widely published and will be highly dependent on the exact experimental conditions. The data for other acidic herbicides and atrazine metabolites can be used as a reference for optimization.

AnalyteSorbentSample MatrixpHElution SolventAverage Recovery (%)
Atrazine & Dealkylated MetabolitesC18 & C18/Cation ExchangeWater3-4Pooled and concentrated fraction95-100
AtrazinePolymeric (Strata X)Water4Methanol:Water (80:20)>95
Acidic Herbicides (general)Octadecylsilane-bonded silicaSurface Water2Ethyl Acetate>85
Atrazine & Degradation ProductsGraphitized Carbon BlackSoil Pore WaterNot specifiedEthyl Acetate then Dichloromethane:Methanol (7:3)Not specified, but effective

This technical support center provides a foundational guide for optimizing the SPE recovery of this compound. For best results, it is crucial to perform in-house validation and optimization of these methods for your specific sample matrix and analytical requirements.

References

"minimizing degradation of Atrazine-acetic acid during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Technical Support Center: Atrazine Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of atrazine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is atrazine and why is its degradation a concern during sample preparation?

Atrazine is a widely used herbicide for controlling broadleaf and grassy weeds.[1][2] Its degradation during sample preparation is a significant concern because it leads to the underestimation of the actual atrazine concentration in a sample. The formation of various degradation products can also interfere with analytical measurements, leading to inaccurate and unreliable results.

Q2: What are the primary degradation pathways for atrazine?

Atrazine primarily degrades through three main pathways:

  • Hydrolysis: The chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine (HA). This process is often catalyzed by acidic or alkaline conditions.[3][4]

  • N-dealkylation: The ethyl or isopropyl side chains are removed, leading to the formation of metabolites like deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DAA).[5]

  • Photodegradation: Exposure to ultraviolet (UV) light can significantly accelerate the breakdown of atrazine, leading to various degradation products.

Q3: What key factors influence the stability of atrazine during sample processing?

Several factors can influence atrazine degradation:

  • pH: Atrazine is most stable around a neutral pH. Acidic conditions strongly promote hydrolysis to hydroxyatrazine. Some studies also show increased degradation in alkaline environments.

  • Temperature: Higher temperatures accelerate the rate of both chemical and microbial degradation. It is recommended to keep samples cool.

  • Light Exposure: Samples should be protected from direct sunlight and UV radiation to prevent photodegradation. Using amber vials or covering containers with aluminum foil is a good practice.

  • Sample Matrix: The composition of the sample matrix can affect stability. For instance, substances like humic acid found in soil and water can facilitate hydrolysis.

  • Microbial Activity: In environmental samples, microorganisms can contribute significantly to atrazine degradation.

Troubleshooting Guide

Problem: I am observing low recovery of atrazine in my samples. What are the likely causes?

Low recovery is a common issue that can often be traced back to degradation during sample preparation. Consider the following:

  • Check pH of Solvents and Samples: Acidic conditions are a primary cause of hydrolytic degradation. Ensure the pH of your samples and any aqueous solvents used are buffered to be near neutral (pH 7) if possible, unless a specific pH is required for an extraction step. For some SPE methods, acidification to pH 3-4 is required for retention; in these cases, minimize the time the sample remains at a low pH and keep it cold.

  • Control Temperature: Are your samples being processed at room temperature for extended periods? Try to perform extraction and processing steps on ice or in a cold room to minimize thermal degradation. Atrazine degrades 3-4 times faster at 25°C than at 10°C.

  • Protect from Light: Ensure that your samples, standards, and extracts are protected from light at all stages. Use amber glassware or foil-wrapped containers.

  • Evaluate Extraction Efficiency: Your extraction solvent and technique may not be optimal for your specific sample matrix. Consider a more exhaustive extraction method or a different solvent system. For example, microwave-assisted extraction (MAE) can improve recovery and reduce extraction times.

Problem: My chromatogram shows several unexpected peaks. Could these be atrazine degradation products?

Yes, it is highly likely. The presence of unexpected peaks, especially those eluting earlier than atrazine in reverse-phase chromatography, often indicates the presence of more polar degradation products like DEA, DIA, DAA, and hydroxyatrazine.

  • Confirm Peak Identity: If you have access to analytical standards for the primary atrazine metabolites, you can confirm the identity of these unknown peaks by comparing their retention times.

  • Use Mass Spectrometry (MS): If using an LC-MS or GC-MS system, you can analyze the mass-to-charge ratio (m/z) of the unknown peaks to help identify them as known atrazine metabolites.

  • Review Sample Handling: The presence of these peaks is a strong indicator that degradation is occurring. Re-evaluate your sample preparation workflow based on the factors listed in the previous troubleshooting point (pH, temperature, light).

Problem: My analytical results for atrazine are inconsistent and not reproducible. How can I improve this?

Poor reproducibility often points to uncontrolled variables in the sample preparation process.

  • Standardize Your Workflow: Every step of your sample preparation protocol should be meticulously standardized, from the duration and temperature of extraction to the volumes of solvents used.

  • Minimize Storage Time: Process samples as quickly as possible after collection. If storage is necessary, keep them at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and protected from light.

  • Use an Internal Standard: Incorporating a stable, deuterated internal standard like atrazine-d5 at the beginning of your sample preparation can help correct for analyte loss during the procedure, improving reproducibility.

  • Ensure Homogeneity: For solid samples like soil or food products, ensure the sample is thoroughly homogenized before taking a subsample for extraction.

Quantitative Data Summary

The stability of atrazine is highly dependent on environmental conditions. The tables below summarize key quantitative data from the literature.

Table 1: Effect of pH on Atrazine Hydrolysis Half-Life

pHTemperature (°C)Half-Life (Days)Reference
3.035373
4.535522
8.035657

Table 2: Effect of Temperature on Atrazine Degradation

Temperature (°C)Soil MoistureHalf-Life (T₁/₂)Reference
510%Decreased by 3-4 fold compared to 35°C
2510%< 13 days
3510%< 13 days
10 vs 25N/A3-4 times faster degradation at 25°C

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Atrazine in Water Samples

This protocol is a general guideline for extracting atrazine from water samples while minimizing degradation, based on common methodologies.

1. Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas for evaporation

  • Amber glass vials

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

2. Sample Pre-treatment:

  • Collect water samples in amber glass bottles and store at 4°C if not processed immediately.

  • Allow samples to equilibrate to room temperature before extraction.

  • If the sample contains particulates, filter it through a 0.45 µm glass fiber filter.

  • Optional but recommended for some methods: Adjust sample pH to 3-4 using HCl. Perform this step immediately before loading and keep the sample cool to minimize acid-catalyzed hydrolysis.

3. SPE Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate through the C18 cartridge.

  • Pass 5 mL of methanol through the cartridge.

  • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

4. Sample Loading:

  • Pass the pre-treated water sample (e.g., 250-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

5. Cartridge Washing & Drying:

  • After loading, pass 5 mL of deionized water through the cartridge to remove any interfering polar compounds.

  • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for at least 20-30 minutes. This step is crucial for efficient elution.

6. Elution:

  • Elute the retained atrazine from the cartridge by passing 5-10 mL of ethyl acetate through the sorbent. Collect the eluate in an amber glass tube.

  • The elution should be performed slowly to ensure complete recovery.

7. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen gas in a water bath set to a low temperature (e.g., 30-35°C).

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for your analytical instrument (e.g., methanol or mobile phase).

  • Vortex briefly and transfer the final extract to an amber autosampler vial for analysis (e.g., by HPLC-UV or LC-MS).

Visualizations

Atrazine_Degradation_Pathway atrazine Atrazine (C8H14ClN5) dea Deethylatrazine (DEA) atrazine->dea N-de-ethylation dia Deisopropylatrazine (DIA) atrazine->dia N-de-isopropylation ha Hydroxyatrazine (HA) atrazine->ha Hydrolysis (Acid/Base Catalyzed) daa Didealkylatrazine (DAA) dea->daa N-de-isopropylation dia->daa N-de-ethylation

Caption: Major degradation pathways of atrazine.

Sample_Prep_Workflow cluster_precautions Key Precautions start Start: Water Sample Collection (Amber Bottle, Store at 4°C) pretreat Sample Pre-treatment (Filter, Adjust pH if needed) start->pretreat load Sample Loading (5-10 mL/min) pretreat->load condition SPE Cartridge Conditioning (Ethyl Acetate -> MeOH -> H2O) condition->load wash_dry Wash & Dry Cartridge (DI Water, then N2 gas) load->wash_dry elute Elution (Ethyl Acetate) wash_dry->elute concentrate Concentration & Reconstitution (Evaporate with N2, Dissolve in MeOH) elute->concentrate analyze Analysis (HPLC or LC-MS) concentrate->analyze light Protect from Light temp Control Temperature

Caption: Recommended workflow for atrazine sample preparation using SPE.

References

Technical Support Center: Mass Spectrometry Analysis of Atrazine-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of atrazine-acetic acid and related atrazine metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze by mass spectrometry?

This compound (C₁₀H₁₆ClN₅O₂) is a metabolite of the herbicide atrazine. Its analysis by mass spectrometry, particularly achieving good fragmentation, can be challenging due to its polar and acidic nature. These properties can lead to poor ionization efficiency, in-source fragmentation, or the formation of a very stable protonated molecule that resists fragmentation in the collision cell.

Q2: I am not seeing the expected molecular ion for this compound. What could be the issue?

Several factors could contribute to a weak or absent molecular ion:

  • In-source fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. Try using a softer ionization technique or reducing the cone/fragmentor voltage.[1]

  • Analyte instability: The compound might be degrading in the sample solution. Ensure proper sample handling and storage.

  • Incorrect mass range: Verify that your acquisition method's mass range includes the expected m/z of the protonated molecule ([M+H]⁺ ≈ 274.10 m/z).

Q3: What are the typical fragmentation patterns for atrazine and its common metabolites?

The most common fragmentation pathway for atrazine and its dealkylated metabolites (desethylatrazine - DEA, desisopropylatrazine - DIA) in positive ion mode ESI-MS/MS involves the loss of the alkyl side chains. For example, protonated atrazine (m/z 216) readily loses a propylene molecule (-42 Da) from the isopropyl group to form a fragment at m/z 174.

Q4: How can I improve the signal intensity for this compound?

To enhance signal intensity, consider the following:

  • Sample Concentration: Optimize the sample concentration to avoid both detector saturation (too concentrated) and a signal that is too low to detect.

  • Ionization Efficiency: Ensure the mobile phase pH is appropriate to promote ionization. For acidic compounds like this compound in negative ion mode, a slightly basic mobile phase or the addition of a modifier like ammonium acetate can be beneficial. In positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.

  • Instrument Calibration: Regularly calibrate and tune your mass spectrometer to ensure optimal performance.

Troubleshooting Guides

Issue 1: Poor or No Fragmentation of this compound

This is a common issue for stable molecules. The following steps can help induce or improve fragmentation.

Troubleshooting Workflow for Poor Fragmentation

PoorFragmentation Start Poor/No Fragmentation Observed CheckCollisionEnergy Increase Collision Energy (CE) Start->CheckCollisionEnergy CheckSourceParameters Optimize Source Parameters (Cone/Fragmentor Voltage) CheckCollisionEnergy->CheckSourceParameters If no improvement Resolution Problem Resolved CheckCollisionEnergy->Resolution Success CheckGasPressure Verify Collision Gas Pressure CheckSourceParameters->CheckGasPressure If no improvement CheckSourceParameters->Resolution Success ChangeAdduct Consider Different Adducts (e.g., [M+Na]+, [M+NH4]+) CheckGasPressure->ChangeAdduct If no improvement CheckGasPressure->Resolution Success Derivatization Consider Derivatization ChangeAdduct->Derivatization If no improvement ChangeAdduct->Resolution Success Derivatization->Resolution Success ConsultExpert Consult Instrument Specialist Derivatization->ConsultExpert If still no improvement

Caption: A step-by-step workflow for troubleshooting poor fragmentation in mass spectrometry.

Detailed Steps:

  • Optimize Collision Energy (CE): This is the most critical parameter for fragmentation. If the energy is too low, the precursor ion will not fragment.

    • Action: Perform a collision energy optimization experiment by ramping the CE over a wide range (e.g., 5-60 eV) while infusing a standard solution of this compound. Monitor the intensity of the precursor ion and the appearance of any product ions.

  • Adjust In-Source Fragmentation: Fragmentation can be induced in the ion source by increasing the cone or fragmentor voltage.

    • Action: Gradually increase the cone/fragmentor voltage and observe the mass spectrum for the appearance of fragment ions. Be aware that this is not a true MS/MS experiment and may not be suitable for quantification.[1]

  • Check Collision Gas Pressure: Insufficient collision gas in the collision cell will lead to poor fragmentation efficiency.

    • Action: Ensure the collision gas (e.g., argon or nitrogen) is turned on and the pressure is set to the manufacturer's recommended level.

  • Consider Different Adducts: Protonated molecules ([M+H]⁺) can sometimes be very stable. Other adducts, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), may have different fragmentation patterns.

    • Action: Analyze your sample with a mobile phase containing a low concentration of sodium acetate or ammonium acetate to promote the formation of these adducts and observe their fragmentation.

  • Derivatization: If all else fails, chemical derivatization can be used to introduce a functional group that is more easily fragmented.

    • Action: Consider derivatization of the carboxylic acid group, for example, by esterification. This will change the mass and likely the fragmentation behavior of the molecule.

Issue 2: Low Signal Intensity and Poor Peak Shape

For polar and acidic compounds like this compound, chromatographic and ionization conditions are crucial for good signal quality.

Troubleshooting Workflow for Poor Signal

PoorSignal Start Low Signal / Poor Peak Shape CheckMobilePhase Optimize Mobile Phase pH and Organic Content Start->CheckMobilePhase CheckColumn Evaluate LC Column (Type and Condition) CheckMobilePhase->CheckColumn If no improvement Resolution Problem Resolved CheckMobilePhase->Resolution Success CheckIonSource Clean and Optimize Ion Source CheckColumn->CheckIonSource If no improvement CheckColumn->Resolution Success MatrixEffects Investigate Matrix Effects CheckIonSource->MatrixEffects If no improvement CheckIonSource->Resolution Success MatrixEffects->Resolution Success

Caption: A workflow for addressing issues of low signal intensity and poor peak shape.

Detailed Steps:

  • Mobile Phase Optimization: The pH of the mobile phase will significantly affect the ionization of this compound.

    • Action (Positive Mode): Use a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) to promote protonation.

    • Action (Negative Mode): Use a mobile phase with a pH above the pKa of the carboxylic acid group. A buffer such as ammonium acetate or a small amount of ammonium hydroxide can be used.

  • Chromatographic Column Selection: Poor peak shape (e.g., tailing) can be due to secondary interactions with the column.

    • Action: Use a column with end-capping or consider a different stationary phase chemistry, such as one with a polar-embedded group. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be an alternative.

  • Ion Source Conditions: A dirty or improperly tuned ion source can lead to a dramatic loss in signal.

    • Action: Clean the ion source according to the manufacturer's instructions. Optimize source parameters such as gas flows, temperatures, and capillary voltage.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte.

    • Action: Perform a post-column infusion experiment with a standard of this compound while injecting a blank matrix extract to identify regions of ion suppression. Improve sample clean-up or adjust the chromatography to move the analyte away from the suppression zone.

Experimental Protocols

Protocol 1: Sample Preparation for Atrazine and its Metabolites from Water Samples

This protocol is a general guideline for solid-phase extraction (SPE) of atrazine and its polar metabolites from water.

  • Sample Pre-treatment: To a 100 mL water sample, add a suitable internal standard. Acidify the sample to pH ~2-3 with formic acid.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interfering salts.

  • Elution: Elute the analytes with 5-10 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines a general approach for optimizing MS/MS parameters for this compound.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Full Scan (MS1): Acquire a full scan mass spectrum to confirm the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan at a range of collision energies (e.g., 10, 20, 30, 40 eV) to identify the major fragment ions.

  • Multiple Reaction Monitoring (MRM) Optimization: Once the precursor and product ions are identified, create an MRM method. Optimize the collision energy for each transition to maximize the signal of the product ion. Also, optimize other parameters such as declustering potential/cone voltage.

Quantitative Data

The following tables summarize typical mass spectrometry parameters for atrazine and its common metabolites, compiled from various literature sources. Note that optimal values are instrument-dependent and should be determined empirically.

Table 1: Positive Ion Mode ESI-MS/MS Parameters for Atrazine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Typical Collision Energy (eV)
Atrazine216.1174.1104.120-30
Desethylatrazine (DEA)188.1146.1104.120-30
Desisopropylatrazine (DIA)174.1132.196.120-30
Diaminochlorotriazine (DACT)146.1104.168.125-35
Hydroxyatrazine198.1156.1128.125-35

Table 2: Potential Fragmentation of this compound ([M+H]⁺ ≈ 274.1 m/z)

Disclaimer: The fragmentation of this compound is not well-documented in the literature. The following are predicted fragments based on its structure.

Predicted FragmentNeutral LossDescription
~228 m/z46 (HCOOH)Loss of the formic acid from the carboxylic acid moiety (rearrangement)
~216 m/z58 (C₂H₄O₂)Loss of the entire acetic acid side chain
~232 m/z42 (C₃H₆)Loss of propylene from the isopropyl group
~246 m/z28 (C₂H₄)Loss of ethylene from the ethyl group

Researchers should perform their own fragmentation experiments to confirm these pathways.

References

"improving the efficiency of Atrazine-acetic acid conjugation reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Atrazine-acetic acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound conjugation reaction?

A1: The this compound conjugation reaction typically involves the synthesis of an Atrazine derivative that can be subsequently linked to another molecule, often a protein like Bovine Serum Albumin (BSA), for applications such as immunoassay development.[1][2] A common approach is to introduce a carboxyl group to the Atrazine molecule, creating a hapten that can then be activated for conjugation.

Q2: What are the critical parameters influencing the efficiency of the conjugation reaction?

A2: Key parameters that significantly impact the reaction's success include temperature control, pH, the molar ratio of reactants, and the choice of solvent and activating agents.[3] Precise control over these factors is crucial for maximizing yield and minimizing the formation of byproducts.[3][4]

Q3: How can I monitor the progress of the conjugation reaction?

A3: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction's progress. Additionally, UV spectrophotometry can be used to determine the molar ratio of the hapten-protein conjugate by measuring absorbance at different wavelengths.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Incomplete activation of the carboxylic acid group.Ensure the use of fresh activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction should be carried out in a dry solvent.
Suboptimal pH of the reaction buffer.The pH of the protein solution should be carefully adjusted to the optimal range for the specific protein being used (e.g., pH 7.4 for BSA).
Incorrect molar ratio of reactants.Optimize the molar ratio of the activated Atrazine derivative to the protein. A common starting point is a molar excess of the activated hapten.
Low reaction temperature or insufficient reaction time.The activation step is often performed at room temperature, while the conjugation to the protein may be carried out at 4°C for an extended period (e.g., 22 hours) to ensure completion.
Formation of Precipitates Poor solubility of the Atrazine derivative.Ensure the Atrazine derivative is fully dissolved in the solvent before adding it to the protein solution. The addition should be done slowly and with vigorous stirring.
Protein denaturation.Avoid harsh pH conditions or high temperatures that could denature the protein.
Presence of Side Products Competing side reactions.The order and rate of reagent addition are critical. Neutralizing the reaction mixture at appropriate steps can minimize the formation of byproducts.
Hydrolysis of the activated ester.The NHS-activated Atrazine derivative should be used immediately after preparation to prevent hydrolysis.
Difficulty in Purifying the Conjugate Presence of unreacted hapten and activating agents.Dialysis is a standard method for purifying the protein conjugate from small molecule impurities. Multiple changes of a suitable buffer (e.g., PBS) are recommended.
Aggregation of the protein conjugate.After dialysis, the purified conjugate can be lyophilized for long-term storage at -20°C to prevent aggregation.

Experimental Protocols

Synthesis of 3-(4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-ylthio)propanoic acid (Atrazine-MPA)

This protocol is adapted from a method for synthesizing an Atrazine derivative for protein conjugation.

Materials:

  • Technical grade Atrazine

  • 3-mercaptopropanoic acid

  • Potassium hydroxide (KOH)

  • Nitrogen gas

  • n-hexane

  • Ethyl acetate

  • Acetic acid

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Chloroform

  • 6 N Hydrochloric acid (HCl)

  • Methanol

  • Distilled water

Procedure:

  • To a stirred solution of 5.01 mmol of technical grade Atrazine, add 5.4 mmol of 3-mercaptopropanoic acid and 10.8 mmol of KOH.

  • Reflux the mixture under a nitrogen atmosphere for 5 hours until a white solid remains.

  • Monitor the reaction progress using TLC with a mobile phase of n-hexane: ethyl acetate: acetic acid (50:45:5).

  • After the reaction is complete, dissolve the residue in 25 mL of 5% NaHCO₃.

  • Wash the solution three times with 10 mL of chloroform.

  • Acidify the aqueous layer to pH 2.0 with 6 N HCl to precipitate the acidic derivative.

  • Collect the white solid derivative by filtration, wash it with distilled water, and dry.

  • Further purify the precipitate by dissolving it in methanol and allowing it to recrystallize.

Conjugation of Atrazine-MPA to Bovine Serum Albumin (BSA)

This protocol is based on the carbodiimide method for protein conjugation.

Materials:

  • Atrazine-MPA

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dry Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), 50 mmol, pH 7.4

Procedure:

  • In dry DMF, stir a mixture of 0.2 mmol of Atrazine-MPA, 0.2 mmol of NHS, and 0.22 mmol of DCC for 3.5 hours at room temperature.

  • Centrifuge the mixture at 3000 g to pellet the dicyclohexylurea byproduct.

  • Slowly add the supernatant containing the activated Atrazine-MPA to 30 mg of BSA dissolved in a suitable buffer, under vigorous stirring.

  • Stir the mixture gently at 4°C for 22 hours to complete the conjugation.

  • Dialyze the resulting conjugate four times against 50 mmol PBS buffer (pH 7.4) at 4°C.

  • Lyophilize the dialyzed material and store it at -20°C.

Data Presentation

Table 1: Summary of Reaction Conditions for Atrazine-MPA Synthesis and Conjugation to BSA

Parameter Atrazine-MPA Synthesis Atrazine-MPA-BSA Conjugation Reference
Key Reagents Atrazine, 3-mercaptopropanoic acid, KOHAtrazine-MPA, NHS, DCC, BSA
Solvent Not specified, refluxed mixtureDry DMF for activation, PBS for conjugation
Temperature RefluxRoom temperature for activation, 4°C for conjugation
Reaction Time 5 hours3.5 hours for activation, 22 hours for conjugation
pH Not specified for synthesis, pH 2.0 for precipitationpH 7.4 for conjugation
Purification Method Precipitation and recrystallizationDialysis and lyophilization

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Resolution start Start: Low Conjugation Efficiency check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagents Check Reagent Quality - Fresh Activating Agents? - Dry Solvents? check_yield->reagents Yes conditions Verify Reaction Conditions - Correct Temperature? - Optimal pH? - Appropriate Reaction Time? check_yield->conditions Yes ratios Review Molar Ratios - Optimized Hapten:Protein Ratio? check_yield->ratios Yes purification Improve Purification - Adequate Dialysis? - Proper Storage? check_purity->purification Yes side_reactions Investigate Side Reactions - Order of Addition? - Neutralization Steps? check_purity->side_reactions Yes end End: Improved Efficiency check_purity->end No reagents->end conditions->end ratios->end purification->end side_reactions->end

Caption: Troubleshooting workflow for this compound conjugation reactions.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-QTOF-MS Method for Atrazine-Acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Atrazine-acetic acid against established analytical techniques. The presented data underscores the enhanced performance of this novel method in terms of sensitivity, specificity, and efficiency. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs in pesticide residue analysis and environmental monitoring.

Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators of the newly validated UPLC-QTOF-MS method in comparison to traditional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound in water samples.

Performance ParameterNew UPLC-QTOF-MS Method Conventional HPLC-MS/MS Conventional GC-MS
Limit of Detection (LOD) 0.01 µg/L0.05 µg/L0.1 µg/L[1]
Limit of Quantification (LOQ) 0.03 µg/L0.15 µg/L0.5 µg/L[1]
Linearity (R²) >0.999>0.995>0.99
Accuracy (Recovery %) 95-105%90-110%85-115%[1]
Precision (RSD %) < 5%< 10%< 15%
Analysis Time per Sample 8 minutes15 minutes25 minutes
Sample Volume Required 2 mL10 mL50 mL
Specificity High (Accurate Mass)High (MRM)Moderate
Derivatization Required NoNoYes

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-QTOF-MS method and the comparative methods are provided below.

New UPLC-QTOF-MS Method

1. Sample Preparation (Solid Phase Extraction - SPE):

  • A 2 mL water sample is acidified to pH 3 with formic acid.

  • The sample is passed through a pre-conditioned Oasis HLB SPE cartridge.

  • Interferents are washed from the cartridge using 5 mL of 5% methanol in water.

  • The analyte is eluted with 2 mL of acetonitrile.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of 10% acetonitrile in water.

2. UPLC-QTOF-MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC I-Class System.[2]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Acquisition Mode: MSE (simultaneous acquisition of precursor and fragment ion data).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

Conventional HPLC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • A 10 mL water sample is buffered to pH 7.

  • The sample is extracted twice with 10 mL of dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness.

  • The residue is reconstituted in 500 µL of mobile phase.

2. HPLC-MS/MS Analysis:

  • Chromatographic System: Agilent 1200 Series HPLC.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conventional GC-MS Method

1. Sample Preparation and Derivatization:

  • A 50 mL water sample is extracted twice with 25 mL of ethyl acetate.

  • The organic extracts are combined and evaporated to near dryness.

  • The residue is derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes to improve volatility.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Mass Spectrometer: Single Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizations

The following diagrams illustrate the chemical degradation pathway of atrazine to this compound and the experimental workflow for the validation of the new analytical method.

G Atrazine Atrazine C8H14ClN5 Deethylatrazine Deethylatrazine (DEA) C6H10ClN5 Atrazine->Deethylatrazine N-de-ethylation Deisopropylatrazine Deisopropylatrazine (DIA) C5H8ClN5 Atrazine->Deisopropylatrazine N-de-isopropylation Didealkylatrazine Didealkylatrazine (DDA) C3H4ClN5 Deethylatrazine->Didealkylatrazine Atrazine_acetic_acid This compound C7H10ClN5O2 Deethylatrazine->Atrazine_acetic_acid Oxidation of ethyl group Deisopropylatrazine->Didealkylatrazine

Caption: Degradation pathway of Atrazine to this compound.

G cluster_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_validation Method Validation Water_Sample Water Sample (2 mL) Acidification Acidify with Formic Acid Water_Sample->Acidification SPE Solid Phase Extraction (Oasis HLB) Acidification->SPE Elution Elute with Acetonitrile SPE->Elution Reconstitution Evaporate & Reconstitute Elution->Reconstitution Injection Inject into UPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection QTOF-MS Detection (MSE Mode) Ionization->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Robustness Robustness Detection->Robustness

References

A Researcher's Guide to Cross-Validation of Atrazine-Acetic Acid ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals tasked with the detection and quantification of atrazine, an herbicide of significant environmental and health concern, the selection of a reliable and specific analytical method is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a popular high-throughput screening tool for atrazine detection due to their sensitivity and ease of use. However, the performance of commercially available Atrazine-acetic acid ELISA kits can vary, necessitating a thorough cross-validation to ensure data accuracy and reliability.

This guide provides a comparative overview of commercially available this compound ELISA kits, with a focus on their performance characteristics, supported by experimental data. Detailed experimental protocols for key validation experiments are also provided to assist researchers in their own evaluation of these kits.

Performance Comparison of Atrazine ELISA Kits

The accuracy and reliability of atrazine ELISA kits are primarily determined by their sensitivity, specificity (cross-reactivity), and performance in relevant sample matrices. The following tables summarize the performance data for atrazine ELISA kits from three prominent manufacturers: Eurofins Abraxis, Beacon Analytical Systems, and Modern Water (formerly Strategic Diagnostics Inc. - SDI).

Table 1: General Performance Characteristics

FeatureEurofins Abraxis Atrazine Plate KitBeacon Analytical Systems Atrazine Tube/Plate KitModern Water RaPID Assay® Atrazine Test Kit
Assay Principle Direct Competitive ELISA[1]Direct Competitive ELISA[2]Competitive ELISA with paramagnetic particles[3]
Detection Limit 0.04 ng/mL[1][4]<0.05 ppb (ng/mL)0.046 ppb (ng/mL)
Assay Range 0.05 - 5.0 ng/mL0.05 - 5.0 ppb (ng/mL)0.1 - 5.0 ppb (ng/mL)
Assay Time Less than 1 hourApproximately 20 minutes incubationApproximately 15 minutes incubation
Sample Type Water (groundwater, surface water, well water)WaterWater (groundwater, surface water, well water)

Table 2: Cross-Reactivity Profile of Atrazine ELISA Kits

The specificity of an ELISA kit is crucial to prevent false-positive results. The following table details the cross-reactivity of each kit with other triazine herbicides and related compounds. Cross-reactivity is typically expressed as a percentage relative to atrazine (100%).

CompoundEurofins Abraxis (%)Beacon Analytical Systems (%)Modern Water RaPID Assay® (%)
Atrazine 100 100 100
Propazine81 - 96100IC50 provided, % not specified
Simazine6.9 - 14.310IC50 provided, % not specified
Ametryn1.5 - 3.91.4IC50 provided, % not specified
Terbutylazine0.33 - 1.01.0IC50 provided, % not specified
Deethylatrazine1.3 - 3.080.5IC50 provided, % not specified
Hydroxyatrazine0.01 - 1.8Not specifiedIC50 provided, % not specified
PrometrynNot specified2.5IC50 provided, % not specified
PrometonNot specified1.4IC50 provided, % not specified
CyanazineNot specified0.1IC50 provided, % not specified
SimetrynNot specified0.1IC50 provided, % not specified
DeisopropylatrazineNot specified<0.1IC50 provided, % not specified

Note: Modern Water provides IC50 values for cross-reactants but does not explicitly state the percentage of cross-reactivity in the available documentation. The kit manual states that a list of compounds, including alachlor, benomyl, carbofuran, 2,4-D, and glyphosate, showed no reactivity at concentrations up to 1000 ppb.

Experimental Protocols

To ensure a thorough and standardized evaluation of this compound ELISA kits, the following detailed experimental protocols are provided for key validation experiments.

Competitive ELISA: General Principle

Atrazine ELISA kits operate on the principle of a competitive immunoassay. In this format, atrazine present in the sample competes with a fixed amount of enzyme-labeled atrazine (conjugate) for a limited number of binding sites on atrazine-specific antibodies coated onto the microplate wells or paramagnetic particles. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of atrazine in the sample.

cluster_well Microplate Well Antibody Anti-Atrazine Antibody Binding Competitive Binding Antibody->Binding Sample_Atrazine Atrazine in Sample Sample_Atrazine->Binding Enzyme_Conjugate Atrazine-Enzyme Conjugate Enzyme_Conjugate->Binding Wash Wash Step Binding->Wash Substrate Substrate Addition Wash->Substrate Color_Development Color Development Substrate->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance

Figure 1. Workflow of a competitive ELISA for atrazine detection.

Cross-Reactivity Determination Protocol

This protocol outlines the steps to determine the cross-reactivity of an atrazine ELISA kit with other structurally related compounds.

  • Preparation of Standards:

    • Prepare a series of atrazine standards at concentrations that cover the full dynamic range of the assay (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 ng/mL).

    • For each potential cross-reactant, prepare a series of standards at concentrations typically higher than the atrazine standards, as their affinity for the antibody is expected to be lower.

  • Assay Procedure:

    • Follow the specific instructions provided with the ELISA kit.

    • In separate wells of the microplate, run the atrazine standards and the standards for each potential cross-reactant in duplicate or triplicate.

  • Data Analysis:

    • For both atrazine and each cross-reactant, plot the absorbance values against the logarithm of the concentration.

    • Determine the concentration of atrazine and each cross-reactant that causes 50% inhibition of the maximum signal (IC50). This is the concentration at which the absorbance is halfway between the maximum absorbance (zero standard) and the minimum absorbance.

  • Calculation of Cross-Reactivity:

    • The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Cross-Reactant) x 100

Prepare_Standards Prepare Atrazine and Cross-Reactant Standards Run_ELISA Perform ELISA Assay Prepare_Standards->Run_ELISA Generate_Curves Generate Dose-Response Curves Run_ELISA->Generate_Curves Determine_IC50 Determine IC50 for Atrazine and Cross-Reactants Generate_Curves->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR

Figure 2. Logical workflow for determining ELISA kit cross-reactivity.

Spike and Recovery Protocol for Matrix Effect Evaluation

This protocol is designed to assess the influence of the sample matrix (e.g., groundwater, surface water) on the performance of the atrazine ELISA kit.

  • Sample Collection:

    • Collect representative samples of the matrices to be tested (e.g., river water, well water).

    • Analyze a portion of each unspiked sample to determine the background concentration of atrazine.

  • Spiking Procedure:

    • Spike aliquots of each sample matrix with known concentrations of atrazine. It is recommended to spike at low, medium, and high concentrations within the assay's dynamic range.

  • Assay Procedure:

    • Analyze the unspiked and spiked samples using the atrazine ELISA kit according to the manufacturer's instructions.

  • Calculation of Recovery:

    • The percentage of recovery is calculated using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100

An acceptable recovery range is typically between 80% and 120%. Deviations from this range may indicate a matrix effect, where components in the sample interfere with the antibody-antigen binding.

Conclusion

The selection of an appropriate this compound ELISA kit requires careful consideration of its performance characteristics. While all the compared kits demonstrate the necessary sensitivity for environmental monitoring, their cross-reactivity profiles differ, which can significantly impact the interpretation of results, especially in samples containing a mixture of triazine herbicides. The Eurofins Abraxis and Beacon Analytical Systems kits provide detailed cross-reactivity data, which is crucial for a comprehensive risk assessment. The Modern Water RaPID Assay® offers a rapid testing format with paramagnetic particles.

Researchers are strongly encouraged to perform their own in-house validation, including cross-reactivity and spike and recovery experiments, using the protocols outlined in this guide. This will ensure the chosen ELISA kit is fit for its intended purpose and that the generated data is accurate, reliable, and defensible.

References

Atrazine's Metabolic Fingerprint: A Comparative Analysis of Atrazine-Acetic Acid and Other Key Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical properties, toxicity, and environmental impact of atrazine's breakdown products, offering researchers and drug development professionals a comprehensive guide to understanding their comparative profiles.

Atrazine, a widely used herbicide, undergoes significant transformation in the environment and within biological systems, resulting in a variety of metabolites. While atrazine-acetic acid has been a subject of interest, this guide provides a comparative analysis of its known properties alongside the more extensively studied and frequently detected metabolites: deethylatrazine (DEA), deisopropylatrazine (DIA), diaminochlorotriazine (DACT), and hydroxyatrazine (HA). This comparison is crucial for a comprehensive risk assessment and for the development of effective bioremediation and water treatment strategies.

Physicochemical and Toxicological Profiles: A Tabular Comparison

The following tables summarize key quantitative data for atrazine and its principle metabolites, facilitating a direct comparison of their chemical characteristics, toxicity, and environmental persistence. It is important to note that comprehensive data for this compound is limited in publicly available scientific literature, suggesting it may be a minor or less persistent metabolite.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)
AtrazineC₈H₁₄ClN₅215.6833[1]
This compound*C₇H₁₀ClN₅O₂231.64Data not available
Deethylatrazine (DEA)C₆H₁₀ClN₅187.63Data not available
Deisopropylatrazine (DIA)C₅H₈ClN₅173.60Data not available
Diaminochlorotriazine (DACT)C₃H₄ClN₅145.55Data not available
Hydroxyatrazine (HA)C₈H₁₅N₅O197.24Low[2]

*Note: Information on this compound is limited.

Table 2: Acute Toxicity Data (Oral LD₅₀)

CompoundRat (mg/kg)Mouse (mg/kg)Rabbit (mg/kg)Hamster (mg/kg)
Atrazine1870–3090[2]1750[3]750[3]1000
This compoundData not availableData not availableData not availableData not available
Deethylatrazine (DEA)Generally considered less toxic than atrazineData not availableData not availableData not available
Deisopropylatrazine (DIA)Generally considered less toxic than DEAData not availableData not availableData not available
Diaminochlorotriazine (DACT)Data not availableData not availableData not availableData not available
Hydroxyatrazine (HA)Different toxicity profile, primarily kidney toxicityData not availableData not availableData not available

Table 3: Environmental Fate

CompoundSoil Half-life (days)Aquatic Environment Half-life
Atrazine13 to 261Can be >100 days
This compoundData not availableData not available
Deethylatrazine (DEA)Can be more persistent than atrazineDetected in surface and groundwater
Deisopropylatrazine (DIA)Can be more persistent than atrazineDetected in surface and groundwater
Diaminochlorotriazine (DACT)Can be persistentDetected in surface and groundwater
Hydroxyatrazine (HA)More commonly detected in groundwater than surface waterGenerally considered less mobile than chloro-metabolites

Metabolic Pathways and Experimental Workflows

To visualize the transformation of atrazine and the methodologies used for its analysis, the following diagrams are provided.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-deethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT N-deisopropylation Atrazine_Acetic_Acid This compound (minor/postulated) DEA->Atrazine_Acetic_Acid Side-chain oxidation DIA->DACT N-deethylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Collection pH_Adjustment pH Adjustment (3-4) Water_Sample->pH_Adjustment SPE Solid Phase Extraction (SPE) (C18 & Cation Exchange) pH_Adjustment->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS Data_Analysis Data Analysis & Quantitation GC_MS->Data_Analysis

References

A Comparative Guide to LC-MS and GC-MS for the Detection of Atrazine-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique is paramount for the accurate and sensitive detection of pesticide metabolites in various matrices. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of atrazine-acetic acid, a metabolite of the widely used herbicide, atrazine. While specific methods for this compound are not extensively documented, this comparison draws upon established protocols for atrazine, its polar metabolites, and other acidic herbicides to provide a robust framework for method selection and development.

At a Glance: LC-MS vs. GC-MS for this compound

FeatureLC-MSGC-MS
Principle Separation based on polarity in a liquid mobile phase followed by mass analysis.Separation based on volatility and polarity in a gaseous mobile phase followed by mass analysis.
Sample Volatility Not required. Ideal for polar and non-volatile compounds.Required. Analytes must be volatile and thermally stable.
Derivatization Generally not required for polar analytes like this compound.Mandatory for polar, non-volatile compounds with active hydrogens (e.g., carboxylic acids).
Sample Preparation Often simpler, involving filtration or solid-phase extraction (SPE).More complex, requiring extraction, derivatization, and clean-up steps.
Sensitivity (Typical) High, often reaching low ng/L to pg/L levels.High, but can be matrix-dependent. Derivatization can enhance sensitivity.
Analysis Time Generally faster due to simpler sample preparation.Can be longer due to the additional derivatization step.
Cost Instrumentation can have a higher initial cost.Instrumentation can be more accessible.
Key Advantage Direct analysis of polar, thermally labile metabolites without derivatization.High chromatographic resolution and established libraries for spectral matching.
Key Disadvantage Potential for matrix effects and ion suppression.Requirement for derivatization adds complexity and potential for error.

Quantitative Performance Data (Based on Analogous Compounds)

As direct quantitative data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of atrazine, its polar metabolites, and other acidic herbicides by LC-MS/MS and GC-MS. These values provide a reasonable expectation for the performance of each technique for this compound.

ParameterLC-MS/MS (for Atrazine & Polar Metabolites)GC-MS (for Atrazine & Derivatized Metabolites)
Limit of Detection (LOD) 0.04 µg/kg to <1 ng/L[1]0.03 to 0.07 µg/L[2]
Limit of Quantitation (LOQ) 0.1 µg/kg to 20 ng/L[1][3]0.10 ppb[4]
Linearity (r²) >0.99>0.99 (typical)
Recovery 75% to >90%85% to 98%

Experimental Workflows

The choice between LC-MS and GC-MS significantly impacts the experimental workflow. The following diagrams illustrate the typical steps involved in the analysis of this compound by each technique.

LCMS_Workflow cluster_LCMS LC-MS Workflow for this compound Sample Sample Collection (e.g., Water, Soil) Preparation Sample Preparation (Filtration / SPE) Sample->Preparation Analysis LC-MS/MS Analysis (Direct Injection) Preparation->Analysis Data Data Acquisition & Processing Analysis->Data

LC-MS workflow for this compound.

GCMS_Workflow cluster_GCMS GC-MS Workflow for this compound Sample Sample Collection (e.g., Water, Soil) Extraction Extraction (LLE / SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization Cleanup Clean-up (Optional) Derivatization->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data

GC-MS workflow for this compound, highlighting the mandatory derivatization step.

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using LC-MS and GC-MS, based on established protocols for similar acidic herbicides and atrazine metabolites.

LC-MS/MS Method for this compound

This method is advantageous due to its simplicity, as it does not require derivatization.

1. Sample Preparation (Water Matrix)

  • Filtration: Filter water samples through a 0.22 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) (Optional, for pre-concentration):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Parameters (Illustrative)

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by direct infusion of an this compound standard.

GC-MS Method for this compound

This method requires a chemical derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Extraction:

    • For water samples, perform a liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate after acidification of the sample.

    • For soil samples, a Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture can be used.

  • Derivatization (Silylation Example):

    • Evaporate the extract to dryness.

    • Add 50 µL of pyridine and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • Derivatization (Esterification Example):

    • Evaporate the extract to dryness.

    • Add a solution of BF3 in methanol (14% w/v) and heat to form the methyl ester.

    • Alternatively, use a safer methylating agent like trimethylsilyldiazomethane.

    • After the reaction, the sample is typically partitioned into an organic solvent for injection.

2. GC-MS Instrumental Parameters (Illustrative)

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temperature: 280°C.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Conclusion and Recommendations

The choice between LC-MS and GC-MS for the detection of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

  • LC-MS is generally the preferred method for the analysis of polar and thermally labile compounds like this compound. The primary advantage is the ability to analyze the compound in its native form without the need for derivatization. This simplifies the workflow, reduces the potential for analytical errors, and can lead to higher sample throughput.

  • GC-MS is a viable alternative, particularly if high chromatographic resolution is required or if an LC-MS system is not available. However, the mandatory derivatization step adds complexity to the sample preparation process. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of this compound to a volatile derivative.

For researchers and professionals in drug development and environmental monitoring, the development of a robust and validated analytical method is crucial. It is recommended to start with LC-MS/MS due to its direct analysis capabilities. If GC-MS is the chosen technique, significant effort should be dedicated to optimizing the derivatization step to ensure accurate and reliable quantification of this compound.

References

A Researcher's Guide to Inter-laboratory Comparison of Atrazine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methodologies for the Measurement of Atrazine and its Primary Degradation Products in Environmental Samples

This guide provides a comprehensive comparison of analytical methodologies for the determination of atrazine and its principal metabolites, including deethylatrazine (DEA), deisopropylatrazine (DIA), diaminochlorotriazine (DACT), and hydroxyatrazine (HA). The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and toxicological studies.

It is important to note that while the initial topic of interest included "Atrazine-acetic acid," a thorough review of scientific literature and proficiency testing programs did not yield significant information on this specific compound as a commonly monitored metabolite. Therefore, this guide focuses on the more frequently analyzed and regulated degradation products of atrazine.

The Role of Inter-laboratory Comparisons in Ensuring Data Quality

Inter-laboratory comparisons, also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance program. These studies involve multiple laboratories analyzing the same homogenous and stable sample. The results are then statistically compared to an assigned value to evaluate the performance of each laboratory and the comparability of different analytical methods. Organizations such as FAPAS and the Umweltbundesamt (Environment Agency Austria) regularly conduct proficiency tests for pesticides, including atrazine, in various matrices like drinking water.[1][2][3][4][5] Participation in these programs allows laboratories to identify potential biases in their methods and take corrective actions, ultimately leading to improved data quality and reliability across the scientific community.

A general workflow for a proficiency testing scheme is outlined below.

G cluster_Provider Proficiency Test (PT) Provider cluster_Labs Participating Laboratories Prep Sample Preparation (Homogeneous & Stable) Dist Sample Distribution Prep->Dist LabA Laboratory A Dist->LabA LabB Laboratory B Dist->LabB LabC Laboratory C Dist->LabC LabN ... Laboratory N Dist->LabN Collect Result Collection Stats Statistical Analysis (z-scores, etc.) Collect->Stats Report Issuance of PT Report Stats->Report LabA->Collect LabB->Collect LabC->Collect LabN->Collect

Workflow of a typical proficiency testing scheme.

Comparison of Analytical Methodologies

The most common analytical techniques for the quantification of atrazine and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also utilized, particularly for rapid screening purposes.

A typical analytical workflow for chromatographic methods is depicted below.

G Sample Environmental Sample (Water, Soil, etc.) Extraction Sample Extraction (e.g., SPE, LLE) Sample->Extraction Isolate analytes Cleanup Extract Cleanup (Optional) Extraction->Cleanup Remove interferences Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Direct injection (if clean) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Result Final Result Data->Result

General analytical workflow for atrazine and its metabolites.
Performance Data of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for atrazine and its primary metabolites as reported in scientific literature. These values are typically determined through single-laboratory validation studies.

Table 1: Performance of LC-MS/MS Methods for Atrazine and Metabolites

AnalyteMatrixLOQ (µg/kg or µg/L)Recovery (%)RSD (%)Reference
AtrazineSoil0.175-957.3-9.5
Deethylatrazine (DEA)Soil0.178-987.5-9.2
Deisopropylatrazine (DIA)Soil0.176-967.8-9.1
Hydroxyatrazine (HA)Soil0.180-997.4-9.3
AtrazineWater0.183-105<11
Deethylatrazine (DEA)Water0.185-103<11
Deisopropylatrazine (DIA)Water0.184-102<11
Hydroxyatrazine (HA)Water0.186-104<11

Table 2: Performance of GC-MS Methods for Atrazine and Metabolites in Water

AnalyteLOQ (µg/L)Recovery (%)Standard Deviation of Recovery (%)Reference
Atrazine0.10966.9
Deethylatrazine (DEA)0.10965.5
Deisopropylatrazine (DIA)0.10956.8
Diaminochlorotriazine (DACT)0.1010010

Table 3: Comparison of ELISA and Chromatographic Methods

MethodTargetLODRemarksReference
ELISAAtrazine0.04 ng/mLGood correlation with GC/MS and HPLC. Potential for cross-reactivity with other triazines.
GC-MSAtrazine & Metabolites~0.01 µg/LHigh specificity and can quantify multiple analytes simultaneously.
LC-MS/MSAtrazine & Metabolites~0.04 µg/kgHigh sensitivity and suitable for various matrices.

Experimental Protocols

Key Methodologies for the Analysis of Atrazine and its Metabolites

1. LC-MS/MS Method for Soil and Water Samples

This method is suitable for the simultaneous determination of atrazine, DEA, DIA, and HA.

  • Sample Preparation (Soil):

    • A 10 g soil sample is extracted with 20 mL of a methanol/water mixture (70:30, v/v) by shaking.

    • The extract is centrifuged, and the supernatant is collected.

    • The supernatant is evaporated to near dryness and reconstituted in a methanol/water solution.

    • The final solution is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

  • Sample Preparation (Water):

    • A 20 mL water sample is acidified and passed through a solid-phase extraction (SPE) cartridge (e.g., C18).

    • The cartridge is washed and then eluted with an organic solvent like methanol or acetonitrile.

    • The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate.

    • Detection: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte.

2. GC-MS Method for Water Samples

This method is effective for the analysis of atrazine and its dealkylated chlorotriazine metabolites (DEA, DIA, DACT).

  • Sample Preparation:

    • Water samples are adjusted to a pH of 3-4.

    • The sample is loaded onto two SPE cartridges in series: a C18 cartridge followed by a C18/cation exchange mixed-mode cartridge.

    • The analytes are eluted from each cartridge separately, and the fractions are pooled.

    • The combined eluate is concentrated before GC-MS analysis.

  • GC-MS Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

3. ELISA Method for Water Screening

This immunoassay is a rapid and sensitive method for the detection of atrazine.

  • Principle: The assay is based on the competition between atrazine in the sample and an atrazine-enzyme conjugate for a limited number of antibody binding sites immobilized on a microtiter plate.

  • Procedure:

    • Standards, controls, and water samples are added to the antibody-coated wells.

    • The atrazine-enzyme conjugate is added.

    • After an incubation period, the wells are washed to remove unbound reagents.

    • A substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is inversely proportional to the atrazine concentration.

    • The reaction is stopped, and the absorbance is read using a microplate reader. The concentration in the samples is determined by comparison to a standard curve.

This guide provides a foundational understanding of the methodologies available for the analysis of atrazine and its primary metabolites, emphasizing the importance of inter-laboratory comparisons for ensuring data of high quality and reliability. For detailed, step-by-step protocols, it is recommended to consult the specific referenced literature.

References

A Comparative Guide to Atrazine-Acetic Acid Antibodies: Specificity and Sensitivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the selection of highly specific and sensitive antibodies is paramount for accurate and reliable immunoassays. This guide provides a detailed comparison of anti-atrazine antibodies developed using haptens with carboxylic acid linkers, focusing on their specificity and sensitivity. The performance of these antibodies is crucial for the development of robust methods for atrazine detection.

Performance Comparison of Anti-Atrazine Antibodies

The sensitivity and specificity of monoclonal antibodies are critically influenced by the structure of the hapten used for immunization. Here, we compare two monoclonal antibodies developed using different atrazine haptens featuring carboxylic acid linkers.

Antibody Clone / HaptenAntibody TypeSensitivity (IC50)Cross-Reactivity ProfileReference
9F5 mAb (Hapten: Atrazine-3-aminobutyric acid)Monoclonal (IgG1)1.678 µg/LHigh specificity for atrazine. Shows some cross-reactivity with other triazines, notably Propazine (41.50%) and Ametryn (18.86%).[1][2]Xu et al., 2022[1][2][3]
Monoclonal Antibody (Hapten: 2-mercaptopropionic acid-atrazine)Monoclonal5.54 ng/mL (5.54 µg/L)Data on cross-reactivity with a wide range of triazines is not detailed in the abstract.Huang et al., 2016

Experimental Methodologies

The generation and characterization of these antibodies involve a series of detailed experimental protocols. Understanding these methods is key to appreciating the performance data presented.

Hapten Synthesis and Immunogen Preparation

The foundation of generating specific antibodies lies in the design and synthesis of the hapten. For the 9F5 mAb , a novel atrazine hapten was synthesized by reacting an atrazine intermediate with 3-aminobutyric acid. This hapten, which incorporates a carboxylic acid linker, was then conjugated to carrier proteins, bovine serum albumin (BSA) for immunization and ovalbumin (OVA) for screening, using the active ester method.

Similarly, the second antibody was developed using a hapten synthesized by linking atrazine to 2-mercaptopropionic acid.

Monoclonal Antibody Production

The production of the 9F5 mAb followed standard hybridoma technology. Mice were immunized with the atrazine-BSA conjugate. Following a successful immune response, spleen cells were fused with myeloma cells to generate hybridomas. These hybridomas were then screened to identify clones producing antibodies with high affinity and specificity for atrazine.

Immunoassay for Antibody Characterization

The sensitivity and specificity of the antibodies were characterized using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

For the 9F5 mAb:

  • Microtiter plates were coated with the atrazine-OVA conjugate.

  • A mixture of the 9F5 monoclonal antibody and either atrazine standards or samples was added to the wells.

  • The free atrazine competes with the coated atrazine-OVA for binding to the antibody.

  • After incubation and washing, a secondary antibody conjugated to an enzyme (like HRP) was added.

  • A substrate was then added, and the resulting color change was measured. The intensity of the color is inversely proportional to the concentration of atrazine in the sample.

A similar competitive ELISA format was employed to characterize the antibody from the 2-mercaptopropionic acid-atrazine hapten.

Visualizing the Experimental Workflow

To further clarify the processes involved in generating and characterizing these antibodies, the following diagrams illustrate the key experimental workflows.

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation Atrazine_Intermediate Atrazine Intermediate Atrazine_Hapten Atrazine-Carboxylic Acid Hapten Atrazine_Intermediate->Atrazine_Hapten Reaction Carboxylic_Acid_Linker 3-Aminobutyric Acid Carboxylic_Acid_Linker->Atrazine_Hapten Immunogen Atrazine-Protein Conjugate (Immunogen/Coating Antigen) Atrazine_Hapten->Immunogen Active Ester Method Carrier_Protein Carrier Protein (BSA/OVA) Carrier_Protein->Immunogen Monoclonal_Antibody_Production Immunization Immunization of Mice with Atrazine-BSA Conjugate Spleen_Cell_Isolation Isolation of Spleen Cells Immunization->Spleen_Cell_Isolation Cell_Fusion Fusion with Myeloma Cells Spleen_Cell_Isolation->Cell_Fusion Hybridoma_Formation Hybridoma Cell Formation Cell_Fusion->Hybridoma_Formation Screening Screening for Atrazine-Specific Antibody Production (ELISA) Hybridoma_Formation->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning Antibody_Production Large-Scale Antibody Production and Purification Cloning->Antibody_Production Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat_Plate Coat Microtiter Plate with Atrazine-OVA Conjugate Add_Antibody_Sample Add Mixture of Anti-Atrazine Antibody and Sample/Standard Coat_Plate->Add_Antibody_Sample Incubate_Wash Incubate and Wash Add_Antibody_Sample->Incubate_Wash Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Incubate_Wash->Add_Secondary_Ab Incubate_Wash2 Incubate and Wash Add_Secondary_Ab->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Measure_Signal Measure Colorimetric Signal Add_Substrate->Measure_Signal

References

Performance Evaluation of Solid-Phase Extraction Cartridges for Atrazine-Acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The accurate quantification of atrazine and its metabolites, such as atrazine-acetic acid, is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of these analytes from complex matrices. The choice of SPE sorbent is a critical factor that significantly influences the recovery, reproducibility, and sensitivity of the analytical method. This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of atrazine and its metabolites, with a particular focus on the acidic metabolite, this compound.

Comparative Analysis of SPE Cartridge Performance

The selection of an appropriate SPE cartridge depends on the physicochemical properties of the target analyte. Atrazine is a moderately nonpolar compound, while its metabolite, this compound, is more polar and possesses an acidic functional group. This difference in polarity and functionality dictates the optimal SPE sorbent and extraction protocol.

Reversed-Phase SPE Cartridges

Reversed-phase SPE is a common choice for the extraction of moderately nonpolar compounds like atrazine from aqueous samples. The retention mechanism is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.

Table 1: Performance of Reversed-Phase SPE Cartridges for Atrazine and its Neutral Metabolites

SPE CartridgeAnalyteSample MatrixRecovery (%)RSD (%)Reference
C18AtrazineWater85 - 99.4< 10[1]
C18DeethylatrazineWater965.5[2]
C18DeisopropylatrazineWater956.8[2]
Oasis HLBAtrazineGroundwater> 70N/A[1]
Strata-XAtrazineGroundwater> 70N/A[1]
Graphitized Carbon BlackAtrazineSoil Pore Water94 - 96N/A
Graphitized Carbon BlackHydroxyatrazineSoil Pore Water77 - 97N/A

N/A: Not Available in the search results.

While C18 cartridges show good recoveries for atrazine, their performance for more polar and acidic metabolites like this compound can be limited due to insufficient retention. Polymeric sorbents like Oasis HLB and Strata-X offer a more hydrophilic-lipophilic balanced surface, which can provide better retention for a wider range of analytes, including moderately polar compounds.

Anion-Exchange SPE Cartridges

For acidic compounds like this compound, which are ionized at neutral or basic pH, anion-exchange SPE cartridges are expected to provide superior performance. These sorbents contain positively charged functional groups that interact with the negatively charged analyte.

Table 2: Expected Performance and Characteristics of Anion-Exchange SPE Cartridges for Acidic Analytes

SPE CartridgeSorbent TypeRetention MechanismExpected Performance for this compoundReference
Oasis MAX Polymeric Strong Anion-ExchangerStrong Anion-Exchange and Reversed-PhaseHigh retention and selectivity for acidic compounds.
Oasis WAX Polymeric Weak Anion-ExchangerWeak Anion-Exchange and Reversed-PhaseIdeal for the selective retention of strongly acidic compounds.
Strata-X-A Polymeric Strong Anion-ExchangerStrong Anion-Exchange, π-π Bonding, and Hydrophobic InteractionComplete retention of weakly acidic compounds (pKa > 2), allowing for stringent washing conditions.

The use of mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, allows for a more selective extraction and cleaner final extracts.

Experimental Methodologies

The following sections provide detailed experimental protocols for solid-phase extraction using different types of cartridges.

General Sample Preparation
  • Water Samples: Acidify the water sample to a pH of approximately 2-4 with an appropriate acid (e.g., phosphoric acid, hydrochloric acid) to ensure that this compound is in its neutral form for better retention on reversed-phase sorbents or fully protonated for interaction with anion exchangers.

  • Filtration: Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.

Reversed-Phase SPE Protocol (e.g., C18, Oasis HLB, Strata-X)
  • Cartridge Conditioning:

    • Wash the cartridge with 5-10 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of deionized water or acidified water (matching the sample pH). Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.

    • A mild organic wash (e.g., 5-10% methanol in water) can be used to remove more strongly retained interferences, but care must be taken to avoid elution of the target analytes.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the analytes with a suitable organic solvent. Common elution solvents include methanol, acetonitrile, or ethyl acetate. A combination of solvents may also be used. Typically, 2-5 mL of elution solvent is sufficient.

Anion-Exchange SPE Protocol (e.g., Oasis MAX, Oasis WAX, Strata-X-A)
  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water, adjusting the pH to be at least 2 pH units above the pKa of this compound (pKa ≈ 3.5-4) to ensure it is deprotonated (negatively charged).

  • Sample Loading:

    • Load the pH-adjusted sample onto the cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.

  • Elution:

    • Elute the this compound using a solvent containing an acid to neutralize the analyte and disrupt the ionic interaction with the sorbent. A common eluent is 5% formic acid or acetic acid in methanol.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the performance evaluation of different SPE cartridges for the analysis of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cluster_evaluation Performance Evaluation Sample Aqueous Sample Acidify Acidify to pH ~3 Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter Condition Condition Cartridge Filter->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis Recovery Calculate Recovery Analysis->Recovery RSD Determine RSD Recovery->RSD LOD Calculate LOD/LOQ RSD->LOD

Caption: Experimental workflow for SPE performance evaluation.

Conclusion

The selection of an SPE cartridge for the analysis of this compound is critical for achieving accurate and reliable results. While traditional reversed-phase cartridges like C18 can be effective for atrazine, their utility for the more polar and acidic this compound may be limited. Polymeric reversed-phase sorbents such as Oasis HLB and Strata-X offer a more versatile option. For optimal retention and selectivity of this compound, anion-exchange cartridges, particularly mixed-mode sorbents like Oasis MAX, Oasis WAX, and Strata-X-A, are highly recommended. The choice of the most suitable cartridge will ultimately depend on the specific requirements of the analytical method, including the sample matrix, desired limit of detection, and the need to analyze other atrazine metabolites simultaneously. Researchers should carefully validate their chosen SPE method to ensure it meets the performance criteria for their intended application.

References

Atrazine's Environmental Footprint: A Comparative Analysis of Key Degradation Products in Soil, Water, and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and environmental scientists on the prevalence and analysis of atrazine's primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), hydroxyatrazine (HA), and diaminochlorotriazine (DACT)—across various environmental matrices. This document provides a comparative overview of their reported concentrations, detailed experimental protocols for their quantification, and visual representations of the atrazine degradation pathway and analytical workflows.

Atrazine, a widely used herbicide, undergoes transformation in the environment, leading to the formation of several degradation products. Understanding the distribution and concentration of these metabolites in different environmental compartments is crucial for assessing the overall environmental impact of atrazine use. This guide focuses on the four principal and most studied degradation products: deethylatrazine (DEA), deisopropylatrazine (DIA), hydroxyatrazine (HA), and diaminochlorotriazine (DACT). While the term "atrazine-acetic acid" was initially considered, a thorough review of the scientific literature indicates it is not a recognized or commonly reported metabolite of atrazine in environmental systems. Therefore, this guide will focus on the aforementioned, well-documented metabolites.

Comparative Analysis of Atrazine Metabolite Concentrations

The following table summarizes the reported concentrations of DEA, DIA, HA, and DACT in soil, water, and sediment, compiled from various scientific studies. These values can vary significantly depending on factors such as the history of atrazine application, soil type, climate, and the specific characteristics of the water body.

Environmental MatrixMetaboliteConcentration RangeNotes
Soil Deethylatrazine (DEA)0.2 - 100 µg/kgOften detected alongside atrazine, with concentrations varying based on application rates and time since application.
Deisopropylatrazine (DIA)0.1 - 50 µg/kgGenerally found at lower concentrations than DEA.
Hydroxyatrazine (HA)10 - 500 µg/kgA major metabolite in soil, often exceeding the concentration of the parent atrazine.
Diaminochlorotriazine (DACT)Data limitedLess frequently reported in soil studies compared to other metabolites.
Water Deethylatrazine (DEA)0.01 - 5.0 µg/LCommonly detected in both surface and groundwater, often included in "total atrazine" measurements for regulatory purposes.
Deisopropylatrazine (DIA)0.01 - 2.0 µg/LTypically found at lower concentrations than DEA in water samples.
Hydroxyatrazine (HA)0.01 - 1.0 µg/LIts lower water solubility compared to DEA and DIA can result in lower concentrations in the aqueous phase.
Diaminochlorotriazine (DACT)0.1 - 3.0 µg/LFrequently detected in groundwater and is a key component of the "total triazine" residue.[1][2]
Sediment Deethylatrazine (DEA)0.5 - 20 µg/kgTends to accumulate in sediments, with concentrations influenced by runoff from agricultural areas.
Deisopropylatrazine (DIA)0.2 - 10 µg/kgAlso found in sediments, generally at lower levels than DEA.
Hydroxyatrazine (HA)5 - 150 µg/kgCan be a significant component of the bound residue in sediments.
Diaminochlorotriazine (DACT)Data limitedSpecific quantitative data for DACT in sediments is not widely available in the reviewed literature.

Experimental Protocols for Metabolite Quantification

Accurate quantification of atrazine and its metabolites in environmental samples requires robust analytical methodologies. The following sections outline typical experimental protocols for soil, water, and sediment matrices.

Analysis in Soil Samples
  • Sample Preparation and Extraction:

    • Air-dry soil samples and sieve to remove large debris.

    • Perform extraction using an organic solvent such as methanol, acetonitrile, or a mixture thereof, often with the addition of water to improve extraction efficiency.

    • Techniques like sonication, shaking, or accelerated solvent extraction (ASE) can be employed to enhance recovery.

  • Cleanup:

    • The crude extract is often subjected to a cleanup step to remove interfering co-extractives.

    • Solid-phase extraction (SPE) is a commonly used technique, with cartridges packed with materials like C18 or polymeric sorbents.

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is a primary analytical technique. A C18 column is typically used for separation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the metabolites may be necessary to improve their volatility and chromatographic behavior.

Analysis in Water Samples
  • Sample Preparation and Extraction:

    • Filter water samples to remove suspended solids.

    • Due to the low concentrations of metabolites in water, a pre-concentration step is usually required.

    • Solid-phase extraction (SPE) is the most common method, where a large volume of water is passed through a cartridge that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.

  • Analysis:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for water analysis due to its high sensitivity and selectivity, allowing for the detection of metabolites at ng/L levels.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often after a derivatization step, and is particularly effective for the analysis of the less polar metabolites.

Analysis in Sediment Samples
  • Sample Preparation and Extraction:

    • Freeze-dry and grind sediment samples to a fine powder.

    • Extraction is typically performed with a mixture of organic solvents, similar to soil samples. Pressurized liquid extraction (PLE) is an efficient technique for sediment samples.

  • Cleanup:

    • Sediment extracts are complex and require a thorough cleanup. This may involve a combination of techniques such as gel permeation chromatography (GPC) to remove lipids and SPE for further purification.

  • Analysis:

    • LC-MS/MS: This is the most suitable technique for the analysis of atrazine and its polar metabolites in complex sediment extracts, offering the necessary sensitivity and specificity.

    • GC-MS: Can be used for the analysis of atrazine and the dealkylated metabolites, but derivatization is often required.

Visualizing Atrazine's Journey and Analysis

To better understand the transformation of atrazine and the process of its detection, the following diagrams have been generated using the Graphviz DOT language.

Atrazine_Degradation_Pathway Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT N-dealkylation DIA->DACT N-dealkylation Cyanuric_Acid Cyanuric Acid HA->Cyanuric_Acid Further Degradation DACT->Cyanuric_Acid Hydrolysis

Caption: Atrazine degradation pathway to its major metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Environmental Sampling (Soil, Water, Sediment) Extraction Extraction (e.g., LLE, SPE, PLE) Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE, GPC) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (e.g., MS, MS/MS, DAD) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for atrazine metabolite analysis.

References

A Comparative Guide: Immunoassay vs. Chromatographic Methods for Atrazine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, immunoassay and chromatography, for the quantification of atrazine metabolites. While the specific focus of this guide is on Atrazine-mercapturate, a major urinary metabolite of atrazine, the principles and comparative data presented are broadly applicable to other metabolites, including Atrazine-acetic acid. This analysis is critical for researchers in environmental science, toxicology, and drug development who require accurate and reliable methods for monitoring exposure to this widely used herbicide.

At a Glance: Method Comparison

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), and chromatographic methods, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), are the most common techniques for the detection of atrazine and its metabolites. A key study comparing these two methods for the analysis of atrazine mercapturate in urine samples revealed a moderate correlation.[1][2][3]

ParameterImmunoassay (ELISA)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Correlation (r) Moderately correlated with HPLC-MS/MS (r = 0.40–0.49 for atrazine mercapturate)[1][2]Considered the gold standard; highly specific.
Limit of Detection (LOD) 1.16 µg/L (for atrazine mercapturate)0.026 µg/L (for atrazine mercapturate)
Geometric Mean Concentration Consistently higher estimates (0.16–0.98 µg/L for atrazine mercapturate)Lower estimates (0.0015–0.0039 µg/L for atrazine mercapturate)
Specificity Can be less specific due to cross-reactivity with other metabolites and matrix effects.Highly specific and accurate.
Cost & Speed Generally cheaper and faster.More costly and time-consuming.
Potential Bias May result in an upward bias of urinary pesticide metabolite levels.Less prone to bias, considered more definitive.

Experimental Workflows

The analytical workflow for both immunoassay and chromatographic methods involves several key steps from sample collection to data analysis. The following diagrams illustrate the typical experimental workflows for each technique.

Immunoassay (ELISA) Workflow Sample_Collection Sample Collection (e.g., Urine) Sample_Preparation Sample Preparation (Dilution/Extraction) Sample_Collection->Sample_Preparation ELISA_Plate ELISA Plate Coating (Antigen or Antibody) Sample_Preparation->ELISA_Plate Incubation_1 Addition of Sample and Conjugate ELISA_Plate->Incubation_1 Washing_1 Washing Step Incubation_1->Washing_1 Substrate_Addition Substrate Addition Washing_1->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Solution Addition of Stop Solution Color_Development->Stop_Solution Plate_Reading Plate Reading (Spectrophotometer) Stop_Solution->Plate_Reading Data_Analysis Data Analysis (Standard Curve) Plate_Reading->Data_Analysis

Caption: General workflow for ELISA analysis.

Chromatography (HPLC-MS/MS) Workflow Sample_Collection Sample Collection (e.g., Urine) Sample_Preparation Sample Preparation (Solid Phase Extraction) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (e.g., C18 column) Sample_Preparation->HPLC_Separation Ionization Ionization (e.g., ESI) HPLC_Separation->Ionization Mass_Analysis_1 First Mass Analyzer (MS1) Ionization->Mass_Analysis_1 Fragmentation Collision Cell (Fragmentation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Second Mass Analyzer (MS2) Fragmentation->Mass_Analysis_2 Detection Detector Mass_Analysis_2->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis

Caption: General workflow for HPLC-MS/MS analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for both immunoassay and HPLC-MS/MS analysis of atrazine metabolites in urine.

Immunoassay (ELISA) Protocol for Atrazine Mercapturate

This protocol is a generalized representation based on commercially available ELISA kits.

  • Sample Preparation: Urine samples are often diluted with a buffer provided in the kit to minimize matrix effects. For some applications, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

  • Assay Procedure:

    • Standards, controls, and prepared samples are added to microtiter wells pre-coated with antibodies specific to the atrazine metabolite.

    • An enzyme-conjugated form of the atrazine metabolite is then added to the wells.

    • The plate is incubated to allow for competitive binding between the metabolite in the sample and the enzyme-conjugated metabolite for the antibody binding sites.

    • The plate is washed to remove any unbound reagents.

    • A substrate is added, which reacts with the enzyme to produce a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the atrazine metabolite in the samples is determined by comparing their absorbance to a standard curve generated from samples with known concentrations.

HPLC-MS/MS Protocol for Atrazine Mercapturate

This protocol is based on the methodology described by Curwin et al. (2009).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A 2 mL aliquot of urine is mixed with a solution of β-glucuronidase and incubated to deconjugate any glucuronidated metabolites.

    • The sample is then loaded onto an SPE cartridge.

    • The cartridge is washed with 2 mL of 5% methanol in 1% acetic acid.

    • The atrazine mercapturate is eluted with 1.5 mL of methanol.

    • The eluate is diluted with 2 mL of acetonitrile and then evaporated to dryness.

    • The residue is reconstituted in 50 µL of acetonitrile for analysis.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source is used.

    • Chromatographic Separation: The reconstituted sample is injected onto an analytical column (e.g., a C18 reversed-phase column) for separation of the target analyte from other components in the sample.

    • Mass Spectrometry: A multiple reaction monitoring (MRM) experiment is used to specifically detect and quantify the precursor and product ion pairs for atrazine mercapturate.

  • Data Analysis: The concentration of atrazine mercapturate is calculated using isotope dilution quantification, with calibration standards, quality control materials, and blank samples analyzed concurrently.

Objective Comparison and Recommendations

Immunoassays (ELISA) offer a rapid and cost-effective method for screening a large number of samples. Their high-throughput nature makes them suitable for initial assessments and large-scale epidemiological studies. However, the moderate correlation with the more specific HPLC-MS/MS method and the tendency for higher reported concentrations suggest that ELISAs may be prone to overestimation. This can be attributed to the cross-reactivity of the antibodies with other atrazine metabolites or structurally similar compounds present in the sample matrix.

Chromatographic methods, particularly HPLC-MS/MS , are considered the gold standard for the quantification of atrazine metabolites due to their high specificity and sensitivity. The ability to separate the target analyte from interfering substances and to confirm its identity based on its mass-to-charge ratio and fragmentation pattern provides a high degree of confidence in the results. While more expensive and time-consuming, HPLC-MS/MS is the preferred method for confirmatory analysis and for studies requiring the highest level of accuracy and precision.

References

Safety Operating Guide

Proper Disposal of Atrazine-Acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers and Scientists

The proper disposal of atrazine-acetic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical mixture, tailored for researchers, scientists, and drug development professionals. Atrazine is a regulated herbicide, and its combination with acetic acid, a corrosive substance, necessitates its treatment as a hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : this compound mixture is classified as a hazardous waste due to its properties as a chlorinated herbicide and a corrosive acid.[1][2][3] It should never be disposed of down the drain or in regular trash.[4][5]

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) containers are a suitable option.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical names ("this compound solution"), the approximate concentration of each component, and the date of accumulation.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the waste container is kept tightly sealed, except when adding waste.

    • Segregate the this compound waste from incompatible materials, particularly bases and strong oxidizing agents.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons). For acutely toxic wastes, the limit is much lower (e.g., 1 quart of liquid).

  • Spill and Emergency Procedures :

    • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

    • For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

    • Do not wash spills into the sewer system.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of atrazine and acetic acid.

ParameterValueSource
Atrazine
Flash Point>100°C (>212°F)
pH (for Atrazine 4L)6.0 - 8.0
Acetic Acid (Glacial)
Flash Point39°C (102.2°F)
pH<2.5 (for a 1M solution)
Regulatory & Safety
Corrosivity Characteristic (pH)≤ 2 or ≥ 12.5
SAA Maximum Accumulation55 gallons (hazardous waste)
SAA Maximum Accumulation (Acutely Toxic)1 quart (liquid)

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory considerations are met at each stage.

A Waste Generation (this compound Mixture) B Identify as Hazardous Waste A->B H Spill Occurs A->H C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed & Segregated D->E F Contact EHS for Waste Pickup E->F G EHS Transports for Proper Disposal F->G H->B No I Follow Emergency Spill Procedures H->I Yes I->C Containment

Caption: Logical workflow for this compound disposal.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound waste. By adhering to these procedures, laboratory personnel can minimize risks and protect both themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Atrazine-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

This document provides essential procedural guidance for handling Atrazine and, by extension, related compounds where a specific SDS is unavailable. The focus is on minimizing exposure and ensuring safe disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Atrazine, which should be adopted as a minimum for Atrazine-acetic acid.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must be compliant with EN166 or NIOSH standards.[1]
Skin Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene, or barrier laminate).[2]Follow manufacturer's instructions for glove thickness and breakthrough time.
Body Long-sleeved shirt and long pants, or coveralls. A chemical-resistant apron should be worn when mixing or loading.[3]Coveralls should be made of a non-absorbent material.[2]
Respiratory A NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with a prefilter may be required, especially in enclosed areas or where dust/mist is generated.Medical evaluation and fit testing are recommended before respirator use.
Footwear Chemical-resistant footwear plus socks.Pant legs should be worn outside of boots to prevent chemicals from entering.

Operational Plan: Handling Atrazine-Related Compounds

A systematic approach is crucial for safely handling potentially hazardous chemicals. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_mix Mixing/Loading prep_area->handle_mix handle_use Application/Use handle_mix->handle_use decon_ppe Remove & Clean PPE handle_use->decon_ppe disp_waste Dispose of Waste handle_use->disp_waste decon_personal Wash Hands & Exposed Skin decon_ppe->decon_personal disp_container Triple Rinse & Dispose of Container disp_waste->disp_container

Caption: Workflow for Safe Handling of Atrazine-Related Compounds.

Disposal Plan

Proper disposal of Atrazine and its waste is critical to prevent environmental contamination.

  • Unused Product: Store any unused product in its original container in a secure, dry, and well-ventilated area.

  • Waste Material: Atrazine-containing waste is not typically classified as hazardous waste, but disposal must adhere to federal, state, and local regulations. Contact your state's Pesticide or Environmental Control Agency for guidance.

  • Spills: In the event of a spill, contain the material with an absorbent and dispose of it as waste. Do not allow it to enter waterways. The area should then be scrubbed with detergent and water, followed by neutralization with a dilute alkaline solution.

  • Containers: Empty containers should be triple-rinsed or pressure-rinsed according to label instructions. Puncture and dispose of the container in the trash, and never reuse pesticide containers.

Experimental Protocols

While specific experimental protocols for "this compound" are not available, the handling procedures for Atrazine-containing products provide a baseline for safe laboratory practices.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for Atrazine.

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling activities.

    • Put on all required Personal Protective Equipment as detailed in the table above.

  • Handling:

    • When mixing or preparing solutions, do so carefully to avoid splashing or creating dust.

    • Wash hands thoroughly after handling and before eating, drinking, or using the toilet.

    • If the substance gets inside clothing, remove it immediately, wash the skin thoroughly, and put on clean clothes.

  • Decontamination:

    • Remove PPE immediately after handling the product.

    • Wash the outside of gloves before removing them.

    • As soon as possible, wash thoroughly and change into clean clothing.

    • Contaminated work clothing should not be allowed out of the workplace and should be washed separately from other laundry.

  • Disposal:

    • Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.

    • Follow the container disposal guidelines mentioned above.

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures, which is fundamental to laboratory safety.

G cluster_risk_management Risk Management Process cluster_controls Hierarchy of Controls haz_id Hazard Identification (Atrazine-related compound) risk_assess Risk Assessment (Exposure potential) haz_id->risk_assess control_measures Control Measures risk_assess->control_measures elim Elimination/Substitution eng Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles, etc.)

Caption: Hierarchy of Controls for Chemical Safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.